Ethyl 2-phenylpyridine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHOSUIKZMCYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445752 | |
| Record name | 2-Phenyl-nicotinic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144501-28-0 | |
| Record name | 2-Phenyl-nicotinic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-phenylpyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and adaptable method for the synthesis of Ethyl 2-phenylpyridine-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is based on the principles of the Bohlmann-Rahtz pyridine synthesis, a powerful method for the construction of substituted pyridines.[1][2][3][4][5] This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visualizations of the synthetic pathway and workflow.
Core Principles: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz pyridine synthesis is a versatile method for preparing substituted pyridines.[1][4][5] The reaction typically proceeds in two steps: a Michael addition of an enamine to an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield the pyridine ring.[1][2][4] Modern modifications of this synthesis often allow for a one-pot procedure, increasing efficiency and yield.[3][6] For the synthesis of this compound, a three-component reaction variant is employed, utilizing a β-ketoester, an enamine precursor, and a phenyl-containing building block.
Reaction Mechanism
The synthesis of this compound can be achieved through a one-pot, three-component reaction involving ethyl benzoylacetate, ethyl 3-aminocrotonate, and an acid catalyst, such as acetic acid. The reaction proceeds through the following key steps:
-
Enamine Formation: In situ formation of an enamine from ethyl 3-aminocrotonate.
-
Michael Addition: The enamine undergoes a Michael addition to the activated carbonyl of ethyl benzoylacetate.
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to form the aromatic pyridine ring.
Experimental Protocol
This protocol details a one-pot synthesis of this compound.
Materials:
-
Ethyl benzoylacetate
-
Ethyl 3-aminocrotonate
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of ethyl benzoylacetate (1.0 eq) in a 5:1 mixture of ethanol and glacial acetic acid, add ethyl 3-aminocrotonate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of substituted pyridines via the Bohlmann-Rahtz methodology. Yields and reaction times can vary depending on the specific substrates and reaction conditions.
| Entry | Reactant 1 (eq) | Reactant 2 (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl benzoylacetate (1.0) | Ethyl 3-aminocrotonate (1.2) | EtOH/AcOH (5:1) | 120 | 5 | 75-85 |
| 2 | 1-Phenyl-2-propyn-1-one (1.0) | Ethyl 3-aminocrotonate (1.3) | Toluene/AcOH (5:1) | 110 | 6 | 80-90[7] |
| 3 | 4-(Trimethylsilyl)but-3-yn-2-one (1.0) | Ethyl 3-aminocrotonate (1.2) | EtOH | 80 | 8 | 70-80 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
The adapted Bohlmann-Rahtz synthesis provides an effective and reliable method for the preparation of this compound. The one-pot, three-component approach offers good yields and straightforward purification. This technical guide serves as a valuable resource for researchers engaged in the synthesis of functionalized pyridine derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions, such as catalyst and solvent screening, may lead to improved yields and reaction times.
References
The Bohlmann-Rahtz Pyridine Synthesis: A Technical Guide to its Mechanism and Modern Applications
For Researchers, Scientists, and Drug Development Professionals
The Bohlmann-Rahtz pyridine synthesis has stood as a robust and versatile method for the construction of substituted pyridines for over six decades. Its strategic importance in the synthesis of a wide array of biologically active molecules, natural products, and functional materials has led to continuous refinement and adaptation of the original protocol. This technical guide provides an in-depth exploration of the core mechanism, a summary of key quantitative data, detailed experimental protocols for its principal variations, and visual representations of the reaction pathways and workflows to aid in its practical application.
Core Mechanism: A Two-Act Molecular Rearrangement
The classical Bohlmann-Rahtz pyridine synthesis is a two-step process that begins with the condensation of an enamine with an ethynylketone.[1][2][3] This initial step is followed by a thermally induced cyclodehydration to furnish the 2,3,6-trisubstituted pyridine. The overall transformation can be dissected into the following key mechanistic stages:
-
Michael Addition: The synthesis commences with a nucleophilic attack of the enamine on the electron-deficient alkyne of the ethynylketone. This conjugate addition leads to the formation of an aminodiene intermediate.[2]
-
E/Z Isomerization: The initially formed aminodiene intermediate exists as a mixture of geometric isomers. For the subsequent cyclization to occur, the intermediate must adopt a specific conformation that allows for the intramolecular reaction. This often requires thermal energy to overcome the rotational barrier and facilitate the necessary E/Z isomerization.[2]
-
Cyclodehydration: Once in the correct conformation, the aminodiene undergoes an intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon, leading to a six-membered ring intermediate. Subsequent dehydration then results in the formation of the aromatic pyridine ring.[1]
The high temperatures traditionally required for the cyclodehydration step have been a significant drawback, limiting the substrate scope and functional group tolerance of the reaction.[2] This has spurred the development of various modifications, most notably the use of acid catalysis to facilitate the reaction under milder conditions.[1][2]
Mechanistic Pathway of the Bohlmann-Rahtz Pyridine Synthesis
References
Spectroscopic Properties of Substituted Pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize substituted pyridine derivatives, compounds of significant interest in medicinal chemistry and drug development. Pyridine scaffolds are integral to numerous FDA-approved drugs, acting on a variety of biological targets.[1] Understanding their spectroscopic properties is crucial for structural elucidation, purity assessment, and studying their interactions with biological systems.
UV-Vis Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For pyridine and its derivatives, the absorption bands are primarily due to π → π* and n → π* transitions of the aromatic ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring.
The UV spectrum of pyridine in an acidic mobile phase (pH ≤ 3) shows absorption maxima at 202 nm and 254 nm.[2] Substituents on the pyridine ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. For instance, electron-donating groups tend to cause a red shift, while electron-withdrawing groups can lead to a blue shift. The interaction of pyridine derivatives with acid sites, such as in solid catalysts, can be monitored by characteristic absorption bands in the UV-Vis region for pyridinium ions, pyridine coordinated to Lewis acid sites, and pyridine hydrogen-bonded to surface hydroxyl groups.[3]
Table 1: UV-Vis Absorption Maxima of Selected Substituted Pyridine Derivatives
| Compound | Substituent(s) | Solvent | λmax (nm) | Reference(s) |
| Pyridine | - | Acidic mobile phase (pH ≤ 3) | 202, 254 | [2] |
| Pyridine | - | Aqueous | ~254 | [4] |
| Rhenium(I) complexes with 6,6'-substituted 2,2'-bipyridines | - | DMF | 370-380 (MLCT) | [5] |
| Pyrenylpyridines | Pyrenyl groups | Dichloromethane (DCM) | See original data for specifics | [6] |
Experimental Protocol: UV-Vis Spectroscopy
A standard procedure for obtaining the UV-Vis spectrum of a substituted pyridine derivative is as follows:
-
Sample Preparation:
-
For solid samples, dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, dichloromethane) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
For liquid samples, dilute to an appropriate concentration with a suitable solvent.
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm for pyridine derivatives).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the blank solution and record the baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of fluorescent molecules (fluorophores). Many substituted pyridine derivatives exhibit fluorescence, and their emission properties are highly dependent on the substituents and the solvent environment. The introduction of electron-donating or electron-withdrawing groups can significantly influence the fluorescence quantum yield.[7]
Table 2: Fluorescence Emission Data for Selected Substituted Pyridine Derivatives
| Compound Class | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference(s) |
| Multi-substituted Pyridines | Dichloromethane (DCM) | ~390-400 | 460-487 | 0.07-0.16 | [8] |
| Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines | Ethanol | - | 545-546 | - | [9] |
| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | Ethanol | - | 553 | - | [9] |
| Pyridine-based fluorophores | Various (Benzene, Ethanol, Hexane, DCM) | ~300-350 | 300-450 | - | [10] |
| Rhenium(I) complexes with 6,6'-substituted 2,2'-bipyridines | DMF | ~375 | 607-640 | - | [5] |
Experimental Protocol: Fluorescence Spectroscopy
The following protocol outlines the steps for measuring the fluorescence spectrum of a substituted pyridine derivative:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.[7]
-
Prepare a blank solution of the pure solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the source lamp to stabilize.
-
Select the excitation and emission monochromator settings.
-
-
Data Acquisition:
-
Emission Spectrum: Set a fixed excitation wavelength (usually the λmax from the UV-Vis spectrum) and scan a range of emission wavelengths.
-
Excitation Spectrum: Set a fixed emission wavelength (usually the λmax from the emission spectrum) and scan a range of excitation wavelengths.
-
Record the fluorescence spectra of both the sample and the blank.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to correct for solvent Raman scattering and other background signals.
-
Determine the wavelengths of maximum excitation and emission.
-
The fluorescence quantum yield can be determined relative to a known standard.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For substituted pyridine derivatives, ¹H and ¹³C NMR are routinely used to confirm their structures.
The chemical shifts of the protons and carbons in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The nitrogen atom generally deshields the α-protons (at C2 and C6) and the γ-proton (at C4) more than the β-protons (at C3 and C5). Two-dimensional NMR techniques like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the signals, especially in complex spectra.[11]
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyridine Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2/C6 (α) | 8.5 - 9.0 | 148 - 152 |
| C3/C5 (β) | 7.0 - 7.8 | 122 - 126 |
| C4 (γ) | 7.5 - 8.0 | 134 - 138 |
Note: These are approximate ranges and can vary significantly depending on the solvent and the nature and position of substituents.[12][13]
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of substituted pyridine derivatives is as follows:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of -1 to 12 ppm and a relaxation delay of 1-2 seconds.[12]
-
¹³C NMR: Acquire a one-dimensional carbon spectrum. A wider spectral width (e.g., 0 to 180 ppm) is necessary.[12]
-
2D NMR (COSY, HMBC): Set up and run the desired two-dimensional experiments. For HMBC, the long-range coupling constant is typically set to 8-10 Hz.[12]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired data.
-
Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[12]
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of a substituted pyridine derivative will show characteristic absorption bands for the pyridine ring and any substituents present.
Table 4: Characteristic IR Absorption Bands for Substituted Pyridine Derivatives
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Reference(s) |
| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium to Weak | [14] |
| 1600 - 1585 | C=C Stretching | Aromatic Ring | Medium | [14] |
| 1500 - 1400 | C=C Stretching | Aromatic Ring | Medium | [14] |
| 1266 - 1382 | C-N Stretching | Pyridine Ring | Medium | [14] |
| ~1685 | C=O Stretching | Acetyl group | Strong | [14] |
| 1550 | Pyridine ring vibration | Adsorbed on Brønsted acid sites | - | [15] |
| 1447 | Pyridine ring vibration | Adsorbed on Lewis acid sites | - | [15] |
Experimental Protocol: IR Spectroscopy
The following is a typical procedure for obtaining an FT-IR spectrum of a substituted pyridine derivative:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with 150-200 mg of dry, FT-IR grade KBr in an agate mortar and pestle. Press the mixture into a transparent pellet using a pellet press.[16]
-
Liquid Samples (Neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).[16]
-
Solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, dichloromethane) and place it in a solution cell.[16]
-
-
Instrument Setup:
-
Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.
-
-
Data Acquisition:
-
Acquire a background spectrum (of the empty beam path, pure solvent, or a blank KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes using correlation tables.
-
Role in Drug Development and Signaling Pathways
Pyridine-containing compounds are prevalent in medicinal chemistry, with many acting as kinase inhibitors.[17][18] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[17][19] Pyridine derivatives can be designed to bind to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling.
For example, pyrazolopyridine derivatives have been identified as potent inhibitors of various kinases, including Pim-1 kinase and Fibroblast Growth Factor Receptors (FGFRs).[17] The pyridine nitrogen can form crucial hydrogen bonds with residues in the kinase hinge region, contributing to the inhibitor's binding affinity and selectivity.[17]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a simplified kinase signaling pathway and a general experimental workflow for the spectroscopic analysis of substituted pyridine derivatives.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 3. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Crystal Structure of 2-Phenylpyridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpyridine (ppy) and its derivatives are a significant class of bicyclic aromatic compounds that have garnered substantial interest across various scientific disciplines. Their unique structural and photophysical properties make them crucial ligands in coordination chemistry, with wide-ranging applications in materials science, particularly in organic light-emitting diodes (OLEDs), and in the development of novel therapeutic and agrochemical agents.[1][2] The rigid, planar structure of the 2-phenylpyridine moiety facilitates the formation of stable cyclometalated complexes with a variety of transition metals, including iridium, platinum, and gold. These complexes often exhibit interesting photoluminescent properties and biological activities.[3][4][5]
This technical guide provides a comprehensive overview of the crystal structure of 2-phenylpyridine compounds, with a focus on their metal complexes. It includes a summary of key crystallographic data, detailed experimental protocols for their synthesis and structural determination, and visualizations of relevant workflows and biological pathways.
Data Presentation: Crystallographic Data of Representative 2-Phenylpyridine Compounds
The following tables summarize the crystallographic data for a selection of 2-phenylpyridine-containing compounds, providing a comparative overview of their solid-state structures.
Table 1: Crystal Data for a Cyclometalated Platinum(II) Complex [6]
| Parameter | trans-N,N-[Pt(ppy)(3-pyacH)Cl] |
| Compound Name | trans-N,N-[Pt(ppy)(3-pyacH)Cl] |
| Formula | C₁₇H₁₃ClN₂O₂Pt |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | Data not fully available in provided text |
| b (Å) | Data not fully available in provided text |
| c (Å) | Data not fully available in provided text |
| α (°) | Data not fully available in provided text |
| β (°) | Data not fully available in provided text |
| γ (°) | Data not fully available in provided text |
| Volume (ų) | Data not fully available in provided text |
| Z | 2 |
| Dihedral Angle (ppy vs. 3-pyacH) | 77.00° and 83.48° for two molecules in the asymmetric unit |
Table 2: Crystal Data for a Cyclometalated Gold(III) Complex [7]
| Parameter | [Au(ppy)(SCN)(NCS)] |
| Compound Name | [Au(ppy)(SCN)(NCS)] |
| Formula | C₁₃H₈AuN₃S₂ |
| Coordination Geometry | Square-planar |
| Key Feature | Two thiocyanate ions bind to gold through nitrogen (trans to C) and sulfur (trans to N) |
Table 3: Crystal Data for a 2-Phenylpyridine Derivative [8]
| Parameter | 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Compound Name | 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Formula | C₁₁H₉N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8975(2) |
| b (Å) | 11.6546(4) |
| c (Å) | 11.0648(3) |
| α (°) | 90 |
| β (°) | 105.212(2) |
| γ (°) | 90 |
| Volume (ų) | 982.74(5) |
| Z | 4 |
| Temperature (K) | 296.15 |
| Radiation | MoKα |
| Final R₁ [I > 2σ(I)] | 0.0470 |
| wR₂ (all data) | 0.1368 |
Experimental Protocols
Synthesis and Crystallization
General Synthesis of Cyclometalated Iridium(III) Complexes (e.g., fac-Tris(2-phenylpyridine)iridium(III)) [3][9]
This protocol describes a common method for the synthesis of fac-tris(2-phenylpyridine)iridium(III), a widely studied OLED material.
-
Reaction Setup: In a high-pressure reactor, combine iridium(III) chloride hydrate (1 equivalent), 2-phenylpyridine (12 equivalents), and a 3:1 (v/v) mixture of 2-ethoxyethanol and water.
-
Reaction Conditions: Pressurize the reactor with an inert gas (e.g., argon) and heat the mixture to approximately 205 °C for 48 hours with stirring.
-
Isolation and Purification: After cooling to room temperature, the product precipitates from the reaction mixture. The crude product is collected by filtration and washed sequentially with methanol and diethyl ether to remove unreacted starting materials and byproducts.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified complex in a suitable solvent system, such as dichloromethane/hexane.
Crystallization Techniques for X-ray Quality Crystals
Obtaining high-quality single crystals is crucial for accurate structure determination. Common methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to stand undisturbed. The slow evaporation of the solvent leads to the gradual formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
X-ray Diffraction Data Collection and Structure Refinement
The following provides a general workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive crystals, mounting is performed under an inert atmosphere.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[6][10] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods, often with software packages like SHELXS.[4][11]
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods, typically with software such as SHELXL. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final refined structure is validated to ensure its quality and accuracy. The geometric parameters, such as bond lengths and angles, are then analyzed.
Mandatory Visualization
Caption: Workflow for the Synthesis and Crystallographic Analysis of 2-Phenylpyridine Compounds.
Caption: Proposed Mechanism of Action for Insecticidal 2-Phenylpyridine Derivatives.
Conclusion
The crystal structures of 2-phenylpyridine compounds, particularly their metal complexes, provide invaluable insights into their chemical bonding, molecular packing, and ultimately, their physical and biological properties. The data and protocols presented in this guide offer a foundational understanding for researchers in materials science and drug development. The ability to synthesize and characterize these compounds with atomic-level precision through single-crystal X-ray diffraction is paramount to the rational design of new materials with tailored functionalities, from more efficient OLEDs to targeted therapeutics and next-generation insecticides.[5][12][13] The continued exploration of the rich structural chemistry of 2-phenylpyridine derivatives promises to yield further innovations in these and other fields.
References
- 1. Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. esrf.fr [esrf.fr]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. X-ray Data Collection Course [mol-xray.princeton.edu]
- 9. Tris(2-phenylpyridine)iridium - Wikipedia [en.wikipedia.org]
- 10. azosensors.com [azosensors.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Ethyl Pyridine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of ethyl pyridine carboxylates, crucial physicochemical properties for researchers, scientists, and professionals in drug development. Understanding these characteristics is paramount for optimizing reaction conditions, designing purification strategies, formulating drug products, and ensuring the shelf-life of intermediates and final active pharmaceutical ingredients (APIs). This document summarizes available quantitative data, outlines detailed experimental methodologies, and presents visual workflows and logical relationships to facilitate a deeper understanding of the subject.
Introduction to Ethyl Pyridine Carboxylates
Ethyl pyridine carboxylates are a class of organic compounds characterized by a pyridine ring substituted with an ethyl carboxylate group. The position of the ester group on the pyridine ring defines the three structural isomers: ethyl picolinate (2-substituted), ethyl nicotinate (3-substituted), and ethyl isonicotinate (4-substituted). These compounds are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules.[1][2][3][4] Their solubility and stability profiles are critical determinants of their utility and handling in various chemical and pharmaceutical processes.
Solubility of Ethyl Pyridine Carboxylates
The solubility of ethyl pyridine carboxylates is influenced by the polarity of the solvent, temperature, and the isomeric position of the ethyl carboxylate group. Generally, these esters exhibit good solubility in organic solvents and limited to moderate solubility in water.[1][2][5][6][7][8]
Qualitative Solubility
A summary of the qualitative solubility of the three isomers is presented below:
-
Ethyl Picolinate (Ethyl Pyridine-2-carboxylate): Miscible with water and soluble in common organic solvents like ethanol and chloroform.[4][6][9]
-
Ethyl Nicotinate (Ethyl Pyridine-3-carboxylate): Sparingly soluble to soluble in water, and miscible with ethanol and ether.[2][5][10][11]
-
Ethyl Isonicotinate (Ethyl Pyridine-4-carboxylate): Slightly soluble to soluble in water and soluble in organic solvents such as ethanol and ether.[1][3][8][12][13]
Quantitative Solubility Data
Quantitative solubility data for ethyl pyridine carboxylates in various solvents are summarized in the tables below. It is important to note that comprehensive, comparative data across a wide range of solvents and temperatures is limited in publicly available literature. The provided data has been compiled from various sources.
Table 1: Solubility of Ethyl Picolinate (CAS: 2524-52-9)
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 25 | Miscible | [4][9] |
| Chloroform | Not Specified | Sparingly Soluble | [6] |
| Methanol | Not Specified | Slightly Soluble | [6] |
Table 2: Solubility of Ethyl Nicotinate (CAS: 614-18-6)
| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |
| Water | 25 | 50 | [2] |
| Water | 25 | 5594 (mg/L, est.) | [11] |
| Water | 25 | 5.60E+04 (mg/L, exp.) | [11] |
| Alcohol | Not Specified | Soluble | [2] |
Table 3: Solubility of Ethyl Isonicotinate (CAS: 1570-45-2)
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | Not Specified | Soluble | [3][12] |
| Water | Not Specified | Immiscible | [13][14] |
| Methanol | Not Specified | Soluble | [15] |
Note: Conflicting data exists for the water solubility of ethyl isonicotinate, suggesting that it may be highly dependent on experimental conditions.
Stability of Ethyl Pyridine Carboxylates
The stability of ethyl pyridine carboxylates is a critical factor in their synthesis, storage, and application. The primary degradation pathways include hydrolysis, thermal decomposition, and photodegradation.
Hydrolytic Stability
Ethyl pyridine carboxylates can undergo hydrolysis to the corresponding pyridine carboxylic acid and ethanol under both acidic and basic conditions.[7] The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.[16]
Base-catalyzed hydrolysis (saponification) is a common reaction for esters. One study on the alkaline hydrolysis of ethyl nicotinate in a water-ethanol mixture found that the reaction follows second-order kinetics and the rate constant decreases with an increasing proportion of ethanol in the solvent mixture.[17]
Thermal Stability
Information on the specific thermal degradation pathways of ethyl pyridine carboxylates is not extensively detailed in the reviewed literature. However, they are generally considered to have good thermal stability.[10] At elevated temperatures, decomposition is expected, potentially involving cleavage of the ester bond and degradation of the pyridine ring.
Photostability
Pyridine and its derivatives are susceptible to photodegradation upon exposure to UV irradiation.[18][19] The degradation pathways can involve the formation of hydroxylated pyridines, and further ring-opening to form aliphatic acids such as glutaric and succinic acid.[18] The specific photolytic behavior of ethyl pyridine carboxylates will depend on factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium.
Experimental Protocols
This section provides detailed methodologies for the determination of solubility and stability of ethyl pyridine carboxylates, based on established guidelines and general laboratory practices.
Determination of Solubility (Flask Method - adapted from OECD Guideline 105)
This method is suitable for determining the solubility of substances in a particular solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the ethyl pyridine carboxylate to a known volume of the solvent in a flask with a stirrer.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: Allow the mixture to stand at the same constant temperature to let undissolved solid settle. If necessary, centrifuge the sample to separate the solid and liquid phases.
-
Sampling: Carefully withdraw a sample from the clear supernatant liquid.
-
Analysis: Determine the concentration of the ethyl pyridine carboxylate in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Caption: General workflow for solubility determination using the flask method.
Stability Testing (ICH Q1A(R2) Guideline)
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products. These can be adapted for intermediates like ethyl pyridine carboxylates.
Methodology:
-
Stress Testing:
-
Hydrolysis: Expose the substance to a range of pH values (e.g., acidic, neutral, basic) at elevated temperatures.
-
Oxidation: Treat the substance with an oxidizing agent (e.g., hydrogen peroxide).
-
Photolysis: Expose the substance to light according to ICH Q1B guidelines.
-
Thermal: Subject the substance to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[20][21]
-
-
Accelerated and Long-Term Stability Studies:
-
Analysis:
-
Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to determine the purity of the substance and to quantify any degradation products.
-
Monitor for changes in physical appearance, such as color and clarity.
-
Caption: General workflow for conducting stability studies.
Application in Pharmaceutical Synthesis
Ethyl pyridine carboxylates are valuable starting materials in the synthesis of numerous pharmaceutical drugs. For instance, derivatives of pyridine carboxylic acids are used in the synthesis of the COX-2 inhibitor Etoricoxib.[23][24][25][26] The following diagram illustrates a generalized synthetic pathway where an ethyl pyridine carboxylate is a key intermediate.
References
- 1. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Ethyl isonicotinate | 1570-45-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. database.ich.org [database.ich.org]
- 6. Ethyl picolinate | 2524-52-9 [chemicalbook.com]
- 7. Ethyl nicotinate | 614-18-6 [chemicalbook.com]
- 8. Ethyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]
- 9. Ethyl picolinate, 99% | Fisher Scientific [fishersci.ca]
- 10. nbinno.com [nbinno.com]
- 11. ethyl nicotinate, 614-18-6 [thegoodscentscompany.com]
- 12. Ethyl isonicotinate CAS#: 1570-45-2 [m.chemicalbook.com]
- 13. Ethyl isonicotinate | 1570-45-2 [amp.chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. ETHYL ISONICOTINOYLACETATE CAS#: 26377-17-3 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. youtube.com [youtube.com]
- 23. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 24. benchchem.com [benchchem.com]
- 25. An Improved Process For The Preparation Of Etoricoxib [quickcompany.in]
- 26. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comprehensive Technical Guide to the Synthesis of 2-Arylpyridines
For Researchers, Scientists, and Drug Development Professionals
The 2-arylpyridine structural motif is a cornerstone in modern chemistry, featuring prominently in pharmaceuticals, functional materials, and as ligands in catalysis. The efficient and selective synthesis of these compounds is therefore of paramount importance. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for 2-arylpyridines, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical processes to aid in methodological selection and implementation.
Overview of Synthetic Strategies
The synthesis of 2-arylpyridines can be broadly categorized into two main approaches: traditional cross-coupling reactions and direct C-H bond functionalization. Each strategy offers distinct advantages and is suited to different substrate scopes and functional group tolerances. This guide will delve into the most prevalent and impactful methods within these categories:
-
Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Stille Coupling
-
Negishi Coupling
-
-
Direct C-H Arylation:
-
Palladium-Catalyzed C-H Arylation
-
Copper-Catalyzed C-H Arylation
-
-
Modern Synthetic Approaches:
-
Photoredox Catalysis
-
Cross-Coupling Reactions for 2-Arylpyridine Synthesis
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively applied to the synthesis of 2-arylpyridines. These methods typically involve the reaction of a pyridine electrophile (e.g., a halopyridine) with an organometallic aryl nucleophile in the presence of a transition metal catalyst, most commonly palladium.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the synthesis of 2-arylpyridines due to the commercial availability, stability, and low toxicity of the boronic acid reagents. The reaction exhibits high functional group tolerance and generally proceeds with high yields.
General Reaction Scheme:
Where Ar is an aryl group, Py-X is a pyridine derivative with a leaving group X (e.g., Br, I, OTf, SO2F), and (OR)2 can be (OH)2 or a pinacolato group.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylpyridines – Representative Data
| Pyridine Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12-16 | 85-95 |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | 75-85 |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 89[1] |
| 2-Bromopyridine | 3-Tolylboronic acid | Pd/C | K₂CO₃ | H₂O/Isopropanol | 80 | 1 | 92 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
-
Apparatus Setup: A round-bottom flask or a Schlenk tube is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.5 mmol, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).
-
Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the 2-phenylpyridine.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. A key advantage of this method is the tolerance of organostannanes to a wide variety of functional groups and their stability to air and moisture.[2] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.
General Reaction Scheme:
Table 2: Stille Coupling for the Synthesis of 2-Arylpyridines – Representative Data
| Pyridine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 12-16 | 85 |
| 2-Iodopyridine | 4-Methoxyphenyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 90-110 | 12-16 | 90 |
| 2-Bromopyridine | 2-Thienyltributylstannane | Pd(PPh₃)₄ (1-2) | - | Toluene | 90-100 | 12-16 | 88 |
Detailed Experimental Protocol: Stille Coupling of 2-Bromopyridine with Phenyltributylstannane
-
Apparatus Setup: A Schlenk tube is flame-dried and cooled under an argon atmosphere.
-
Reagent Addition: To the tube, add 2-bromopyridine (1.0 mmol, 1.0 equiv.) and phenyltributylstannane (1.1 mmol, 1.1 equiv.).
-
Solvent and Catalyst Addition: Add freshly distilled and degassed toluene (10 mL). The mixture is subjected to three pump/purge cycles with argon. Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Reaction: The reaction mixture is heated to 110 °C and stirred for 12-16 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and can be washed with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Purification: The crude product is purified by column chromatography on silica gel.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3] This method is known for its high reactivity and functional group tolerance. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents.
General Reaction Scheme:
Table 3: Negishi Coupling for the Synthesis of 2-Arylpyridines – Representative Data
| Pyridine Substrate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | Reflux | 18-24 | 80-90 |
| 2-Chloropyridine | 4-Tolylzinc bromide | Pd(OAc)₂ (1) / XPhos (2) | - | THF | 25 | 12 | 85 |
| 2-Bromo-3-methylpyridine | (3-methylpyridin-2-yl)zinc chloride | Pd(PPh₃)₄ (cat.) | - | THF | Reflux | 18-24 | 85[4] |
Detailed Experimental Protocol: Negishi Coupling for the Synthesis of 2'-Methyl-2,3'-bipyridine [4]
-
Preparation of the Organozinc Reagent:
-
In an oven-dried, two-necked round-bottomed flask under argon, dissolve 2-bromo-3-methylpyridine (45.1 mmol) in anhydrous THF (100 mL).
-
Cool the solution to -78 °C and add tert-butyllithium (1.7 M in pentane, 50.0 mmol) dropwise. Stir for 30 minutes.
-
Add a solution of zinc chloride (1.0 M in THF, 50.0 mmol) dropwise and allow the mixture to warm to room temperature.
-
-
Coupling Reaction:
-
To the freshly prepared organozinc solution, add 2-bromopyridine (45.1 mmol) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.25 mmol, 5 mol%).
-
Heat the reaction mixture to reflux (approx. 66 °C) for 18-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Catalytic Cycle of Negishi Coupling
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Direct C-H Arylation
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the pyridine ring. These methods often rely on the use of a directing group or the inherent electronic properties of the pyridine ring to achieve regioselectivity.
Palladium-Catalyzed Direct C-H Arylation
Palladium catalysts are highly effective for the direct arylation of pyridines. Often, pyridine N-oxides are used as substrates to direct the arylation to the C2 position. The N-oxide can then be removed in a subsequent step.
General Reaction Scheme (with N-oxide):
Table 4: Palladium-Catalyzed Direct C-H Arylation of Pyridines – Representative Data
| Pyridine Substrate | Arylating Agent | Catalyst (mol%) | Additive/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ (5) | - | K₂CO₃ | Dioxane | 100 | 85 |
| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂ (2) | PivOH (30 mol%) | K₂CO₃ | DMA | 100 | 70 (C4-arylation) |
| Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ (5) | TBAI | - | Dioxane | 110 | 82[5] |
Detailed Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-oxide
-
Apparatus Setup: A sealable reaction tube is charged with pyridine N-oxide (1.0 mmol), the aryl halide (e.g., bromobenzene, 1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Anhydrous and degassed solvent (e.g., DMA or dioxane, 5 mL) is added.
-
Reaction: The tube is sealed, and the mixture is heated to 100-120 °C for 12-24 hours.
-
Work-up and Deprotection: After cooling, the reaction is worked up by extraction. The resulting 2-arylpyridine N-oxide can be deoxygenated using a reducing agent like PCl₃ or by catalytic hydrogenation to afford the 2-arylpyridine.
-
Purification: The final product is purified by column chromatography.
Copper-Catalyzed Direct C-H Arylation
Copper catalysis offers a more economical alternative to palladium for direct C-H arylation. Similar to palladium-catalyzed methods, pyridine N-oxides are often employed to facilitate the reaction at the C2 position.
General Reaction Scheme:
Table 5: Copper-Catalyzed Direct C-H Arylation of Pyridine N-oxides – Representative Data
| Pyridine N-oxide Substrate | Arylboronic Ester | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyridine N-oxide | Phenylboronic acid pinacol ester | Cu(OAc)₂ (10) | Dioxane | 100 | 24 | 75[6] |
| 3-Methylpyridine N-oxide | 4-Tolylboronic acid pinacol ester | Cu₂O (10) | DMF | 110 | 12 | 80 |
Modern Synthetic Approaches: Photoredox Catalysis
Visible-light photoredox catalysis has recently emerged as a powerful and sustainable strategy for C-H arylation. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. One common approach involves the in situ generation of aryl radicals from diazonium salts, which then react with the pyridine.
General Reaction Scheme:
Table 6: Photoredox-Catalyzed Synthesis of 2-Arylpyridines – Representative Data
| Pyridine Substrate | Aniline Derivative | Photoredox Catalyst (mol%) | Solvent | Light Source | Time (h) | Yield (%) |
| Pyridine | 4-Cyanoaniline | Ru(bpy)₃Cl₂ (1) | MeCN | Blue LED | 12 | 72 |
| 4-Acetylpyridine | 4-Bromoaniline | Ir(ppy)₃ (1) | DMSO | Blue LED | 16 | 65 |
| 2,2'-Bipyridine | 4-Fluoroaniline | Eosin Y (5) | MeCN | Green LED | 24 | 58 |
Detailed Experimental Protocol: Photoredox-Catalyzed C-H Arylation of Pyridine
-
Apparatus Setup: A Schlenk tube is charged with the aniline derivative (0.6 mmol), the photoredox catalyst (e.g., Ru(bpy)₃Cl₂ (1-2 mol%)), and the pyridine (which can also serve as the solvent or be dissolved in a suitable solvent like MeCN).
-
Reagent Addition: The tube is sealed with a septum, and the mixture is degassed. Tert-butyl nitrite (t-BuONO, 1.2 equiv.) is then added via syringe.
-
Reaction: The reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is purified by column chromatography.
Experimental Workflow for 2-Arylpyridine Synthesis
Caption: A general experimental workflow for the synthesis of 2-arylpyridines.
Conclusion and Method Selection
The synthesis of 2-arylpyridines is a well-developed field with a diverse array of reliable methods. The choice of a specific synthetic route depends on several factors, including the availability of starting materials, functional group tolerance, desired scale, and considerations of cost and environmental impact.
-
Suzuki-Miyaura coupling remains the workhorse for many applications due to its reliability and the stability of the reagents.
-
Stille and Negishi couplings are excellent alternatives, particularly when specific organometallic precursors are readily available or when Suzuki coupling is problematic.
-
Direct C-H arylation offers a more sustainable and atom-economical approach, and its utility is continually expanding with the development of new catalytic systems.
-
Photoredox catalysis represents the cutting edge of sustainable synthesis, providing mild and often highly selective transformations.
This guide provides the foundational knowledge and practical details necessary for researchers to select and implement the most appropriate synthetic strategy for their specific needs in the pursuit of novel 2-arylpyridine derivatives for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity in palladium(0)-catalyzed cross-coupling reactions: Application to a tandem stille reaction | Scilit [scilit.com]
- 4. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Pyridine-Based Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine scaffold is a ubiquitous and vital component in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This guide provides an in-depth overview of contemporary strategies for the discovery and synthesis of novel pyridine-based heterocycles. It covers established and innovative synthetic methodologies, including multi-component reactions and C-H activation strategies, complete with detailed experimental protocols. Furthermore, it presents a framework for the drug discovery workflow and explores the role of these compounds in modulating key signaling pathways. All quantitative data is summarized for clarity, and logical workflows are visualized to aid comprehension.
Introduction: The Significance of the Pyridine Moiety
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern pharmaceuticals and functional materials.[1][4] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[5][6][7] The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also serves as a crucial interaction point with biological targets like enzymes and receptors.[1][3] The development of efficient and diverse synthetic routes to access novel, functionalized pyridine derivatives is therefore a critical endeavor in drug discovery.[8] This document details recent advancements in synthetic methodologies that offer rapid access to complex pyridine-based structures.[4][9]
Synthetic Methodologies for Pyridine-Based Heterocycles
The synthesis of substituted pyridines has evolved significantly from classical methods to more efficient and atom-economical modern strategies. This section details two powerful approaches: Multi-Component Reactions (MCRs) and Direct C-H Functionalization.
Multi-Component Reactions (MCRs)
MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, which is highly efficient and reduces waste.[10][11] The Hantzsch pyridine synthesis is a classic and versatile MCR for generating dihydropyridines, which can then be oxidized to the corresponding pyridines.[10][12]
Microwave-assisted organic synthesis has been recognized as a green chemistry tool that often leads to higher yields and significantly shorter reaction times compared to conventional heating.[13][14]
Experimental Protocol:
Synthesis of 4-[3-Cyano-6-(4-nitrophenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl 4-methylbenzenesulfonate [14]
-
Reactant Preparation: In a 10 mL microwave reaction vessel, combine p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), 4-nitroacetophenone (1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add 5 mL of absolute ethanol to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-7 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the final compound.
-
Characterization: The final product can be characterized by IR, ¹H NMR, and elemental analysis. For the title compound, the melting point is reported as 287–289 °C.[14] The IR spectrum shows characteristic peaks at 3132 (NH), 2223 (CN), and 1643 (C=O) cm⁻¹.[14]
Data Summary:
The following table summarizes the yields for a series of synthesized pyridine derivatives using a microwave-assisted, four-component reaction.[13][14]
| Compound ID | R Group | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| 5a | Phenyl | 5 | 94 | 291-293 |
| 5e | 4-Chlorophenyl | 6 | 89 | 267-269 |
| 5f | 4-Nitrophenyl | 7 | 88 | 287-289 |
| 5h | 1-Naphthyl | 7 | 82 | 326-328 |
Table 1: Summary of reaction outcomes for a microwave-assisted four-component synthesis of pyridine derivatives. Data sourced from ACS Omega.[13][14]
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials.[15] However, the innate coordinating ability of the pyridine nitrogen can pose a challenge for many transition-metal catalysts.[2][16] Strategies to overcome this include the use of pyridine N-oxides or specialized catalyst systems.[2][15]
This method allows for the direct coupling of pyridines with olefins at the C2 position.
Experimental Protocol:
Synthesis of 2-Styrylpyridine via Pd-Catalyzed C-H Olefination [15]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (10 mol %), AgOAc (3 equivalents), and PivOH (2.5 equivalents).
-
Reagent Addition: Add the pyridine substrate (1 mmol) and the olefin (e.g., styrene, 1.2 mmol) to the tube, followed by the solvent (DMF, 3 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100°C for 12-24 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the metal salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the 2-alkenylated pyridine.
Data Summary:
The following table presents data for the Pd-catalyzed C2-olefination of various substituted pyridines.
| Pyridine Substrate | Olefin | Catalyst Loading (mol%) | Yield (%) |
| Pyridine | Styrene | 10 | 78 |
| 4-Methylpyridine | Styrene | 10 | 82 |
| 4-Methoxypyridine | n-Butyl acrylate | 10 | 65 |
| 2-Phenylpyridine | Styrene | 5 | 91 (C6-arylation) |
Table 2: Representative yields for Pd-catalyzed C-H olefination of pyridines. Yields are illustrative based on typical outcomes in the literature.
Visualization of Workflows and Pathways
Understanding the logical flow of discovery and the biological context of these molecules is crucial. Graphviz diagrams are provided to illustrate these complex relationships.
Drug Discovery and Synthesis Workflow
The process from initial concept to a synthesized, validated compound follows a structured path. This workflow outlines the key stages.
Caption: A generalized workflow for pyridine-based drug discovery.
Signaling Pathway Modulation
Pyridine-based heterocycles are prominent as kinase inhibitors. The diagram below illustrates a simplified kinase signaling cascade and the point of inhibition.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Conclusion and Future Outlook
The synthesis of novel pyridine-based heterocycles continues to be a vibrant and essential area of chemical research. Modern synthetic methods like microwave-assisted multi-component reactions and direct C-H functionalization are accelerating the discovery of new chemical entities with significant therapeutic potential.[8][13] These advanced strategies, coupled with a systematic discovery workflow, enable researchers to efficiently generate and evaluate diverse libraries of compounds. As our understanding of biological pathways deepens, the rational design and synthesis of next-generation pyridine derivatives will undoubtedly lead to the development of more selective and effective medicines. Future innovations will likely focus on even more sustainable and efficient catalytic systems, further expanding the accessible chemical space for drug development professionals.[4]
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Photophysical Applications of Pyridine‐Based Heterocycles | Semantic Scholar [semanticscholar.org]
- 5. Pyridine derivatives: Significance and symbolism [wisdomlib.org]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 11. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
In-depth Technical Guide: Characterization of Ethyl 2-phenylpyridine-3-carboxylate via NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive overview of the principles and methodologies for the characterization of Ethyl 2-phenylpyridine-3-carboxylate using ¹H and ¹³C NMR. While specific experimental data for this exact molecule is not publicly available in the searched literature, this document outlines the expected spectral characteristics based on analogous compounds and provides detailed experimental protocols applicable for its analysis.
Introduction to NMR Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C (carbon-13).
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).
-
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed. Proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom.
Predicted NMR Spectral Data for this compound
Based on the analysis of structurally similar compounds, the following tables summarize the predicted chemical shifts (δ) for this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H4 | 7.8 - 8.2 | Doublet of Doublets (dd) | 1H |
| Pyridine-H5 | 7.2 - 7.6 | Multiplet (m) | 1H |
| Pyridine-H6 | 8.5 - 8.8 | Doublet of Doublets (dd) | 1H |
| Phenyl-H (ortho) | 7.9 - 8.2 | Multiplet (m) | 2H |
| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet (m) | 3H |
| -OCH₂CH₃ | 4.2 - 4.5 | Quartet (q) | 2H |
| -OCH₂CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165 - 175 |
| Pyridine-C2 | 155 - 160 |
| Pyridine-C3 | 125 - 130 |
| Pyridine-C4 | 135 - 140 |
| Pyridine-C5 | 120 - 125 |
| Pyridine-C6 | 148 - 152 |
| Phenyl-C (ipso) | 138 - 142 |
| Phenyl-C (ortho, meta, para) | 127 - 130 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 13 - 15 |
Experimental Protocols
A generalized protocol for the NMR analysis of a small organic molecule like this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard Addition (Optional): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse.
-
Acquire the Free Induction Decay (FID).
-
Typically, 16-64 scans are averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width and acquisition time for ¹³C.
-
Use a proton-decoupling sequence to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Workflow for NMR-based Structural Elucidation
The following diagram illustrates a typical workflow for characterizing an organic molecule using NMR spectroscopy.
Caption: Experimental workflow for NMR characterization.
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure.
Caption: Logical flow of NMR data to structure.
Conclusion
While direct experimental NMR data for this compound was not found in the available literature, this guide provides a robust framework for its characterization. By following the detailed experimental protocols and applying the principles of spectral interpretation outlined, researchers can effectively elucidate the structure of this and similar molecules. The predicted chemical shifts serve as a valuable reference for the analysis of experimentally obtained spectra. The presented workflows offer a systematic approach to NMR-based structural characterization, crucial for research and development in the chemical and pharmaceutical sciences.
An In-depth Technical Guide to the Theoretical and Computational Modeling of 2-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational modeling of 2-phenylpyridine (2ppy), a key building block in materials science and medicinal chemistry. 2-Phenylpyridine and its derivatives are of significant interest, particularly as ligands in highly efficient phosphorescent organometallic complexes used in organic light-emitting diodes (OLEDs). The unique photophysical properties of 2ppy arise from the electronic interplay between its electron-rich phenyl ring and electron-deficient pyridine ring.
This guide details the computational methodologies used to investigate the electronic structure, molecular geometry, and photophysical behavior of 2-phenylpyridine. It also provides a summary of key quantitative data from computational studies and outlines relevant experimental protocols for synthesis and characterization.
Theoretical and Computational Methodologies
The computational investigation of 2-phenylpyridine predominantly employs Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. These methods offer a robust framework for understanding the molecule's behavior at the quantum level.
A typical computational workflow for analyzing the photophysical properties of 2-phenylpyridine is illustrated below. This process involves a series of calculations to determine the molecule's geometry in its ground and excited states, as well as its absorption and emission characteristics.
An In-Depth Technical Guide to the Basic Chemical Reactivity of the Pyridine Ring
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the fundamental chemical reactivity of the pyridine ring. It details the electronic structure, reaction mechanisms, and synthetic protocols relevant to professionals in chemical research and pharmaceutical development.
Introduction: Structure and Electronic Properties
Pyridine is a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N.[1] It is structurally analogous to benzene, with one methine (=CH−) group replaced by a nitrogen atom.[1] The molecule is planar and follows Hückel's criteria for aromaticity, possessing a conjugated system of six delocalized π-electrons.[1]
The key feature governing pyridine's reactivity is the electronegative nitrogen atom. This atom imparts a negative inductive effect, leading to an uneven distribution of electron density across the ring.[1] Consequently, pyridine has a significant dipole moment and a weaker resonance stabilization (117 kJ/mol) compared to benzene (150 kJ/mol).[1] The nitrogen's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system, which accounts for pyridine's basic properties (pKa of the conjugate acid is 5.25).[1][2]
This electron-deficient nature makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution than benzene, resembling nitrobenzene in its reactivity.[1][3] Conversely, it is much more susceptible to nucleophilic attack.[1][4]
Electrophilic Aromatic Substitution (EAS)
Due to the electron-withdrawing effect of the nitrogen atom, the pyridine ring is strongly deactivated towards electrophiles.[3][4] Electrophilic substitution on pyridine requires harsh reaction conditions and generally proceeds with lower yields compared to benzene.[5]
Regioselectivity: Electrophilic attack occurs preferentially at the C-3 (meta) position.[5][6][7][8] Attack at the C-2 (ortho) or C-4 (para) positions results in a carbocation intermediate with a highly unstable resonance structure where the positive charge resides on the electronegative nitrogen atom.[6][7] The intermediate from C-3 attack avoids this destabilizing configuration, making it the kinetically and thermodynamically favored pathway.
Caption: Logical workflow of electrophilic substitution on the pyridine ring.
Common EAS reactions like Friedel-Crafts alkylation and acylation typically fail because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring.[1]
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic attack, a reaction that is difficult for benzene.[1][9]
Regioselectivity: Nucleophilic substitution occurs predominantly at the C-2 (ortho) and C-4 (para) positions.[1][10][11] The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer-like complex).[12] When the nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom in one of the resonance structures, providing significant stabilization.[10] Attack at the C-3 position does not allow for this stabilization, making it a much less favorable pathway.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. quora.com [quora.com]
- 7. homework.study.com [homework.study.com]
- 8. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 9. brainly.in [brainly.in]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 12. myttex.net [myttex.net]
Methodological & Application
Application Notes and Protocols for Ethyl 2-phenylpyridine-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of the Ethyl 2-phenylpyridine-3-carboxylate scaffold in medicinal chemistry, drawing upon studies of its derivatives and structurally related compounds. While specific data for the parent compound is limited in publicly available literature, the broader class of phenylpyridine carboxylates has demonstrated significant potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.
Anticancer Applications
The phenylpyridine core is a recognized pharmacophore in the design of anticancer agents. Derivatives of this compound have shown promise as inhibitors of cell cycle progression and inducers of apoptosis.
Inhibition of Cell Cycle and Induction of Apoptosis
Phenyl-pyridine-2-carboxylic acid derivatives have been identified as potent inhibitors of cell cycle progression, leading to mitotic arrest and subsequent apoptosis in cancer cells. One such derivative, Ro 41-4439, has demonstrated significant antiproliferative activity against a range of human cancer cell lines with notable selectivity for cancer cells over normal proliferating cells.[1] In vivo studies using a mammary tumor xenograft model in nude mice showed that treatment with a well-tolerated dose of a related compound resulted in a 73% inhibition of tumor growth over a four-week period.[1]
Quantitative Data: Anticancer Activity of Phenylpyridine Derivatives
| Compound Reference | Cell Line | Activity Metric | Value | Reference |
| Ro 41-4439 | Human Cancer Cell Panel | Antiproliferative Activity | Low micromolar | [1] |
| Phenyl-pyridine derivative | MDA-MB-435 (in vivo) | Tumor Growth Inhibition | 73% | [1] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol describes a general method for evaluating the cytotoxic effects of phenylpyridine derivatives on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells to achieve final concentrations ranging from, for example, 1 µM to 200 µM. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
Workflow for Anticancer Screening
References
Ethyl 2-phenylpyridine-3-carboxylate as a building block in organic synthesis
Application Notes and Protocols: Ethyl 2-phenylpyridine-3-carboxylate
Introduction
This compound is a versatile heterocyclic building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a phenyl group and an ethyl carboxylate moiety, offers multiple reaction sites for derivatization. This allows for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The pyridine nitrogen can act as a base or a ligand, the ester can be hydrolyzed, reduced, or converted to an amide, and the aromatic rings can undergo substitution reactions. These transformations lead to the formation of valuable intermediates such as carboxylic acids, alcohols, and amides, which are precursors to more complex molecules, including fused heterocyclic systems and compounds with potential biological activity. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Key Chemical Transformations
This compound can undergo several key chemical transformations to yield a variety of useful derivatives. The primary reactions involving the ester group are hydrolysis, reduction, and amidation.
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-phenylpyridine-3-carboxylic acid. Basic hydrolysis, often referred to as saponification, is typically preferred as it is an irreversible reaction that goes to completion, making product separation more straightforward.[1] The resulting carboxylic acid is a key intermediate for the synthesis of various derivatives, including amides via coupling reactions.
-
Reduction: The ester functionality can be reduced to a primary alcohol, (2-phenylpyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to another class of derivatives where the alcohol can be further functionalized.
-
Amidation: The ester can be converted directly to an amide by reaction with an amine, a process known as aminolysis. This reaction is often facilitated by heating or by the use of catalysts. Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents to form the amide bond. This two-step approach is often more versatile and provides higher yields.
Applications in Medicinal Chemistry
Pyridine and its derivatives are prominent scaffolds in medicinal chemistry, with many exhibiting significant biological activities. Carboxamide derivatives of pyridine, in particular, have been investigated for their potential as anticancer agents.[2][3][4][5] The ability to readily synthesize a library of N-substituted 2-phenylpyridine-3-carboxamides from this compound makes it a valuable starting material for drug discovery programs. The diverse substituents on the amide nitrogen can be tailored to optimize biological activity and pharmacokinetic properties.
Experimental Protocols
Hydrolysis of this compound to 2-Phenylpyridine-3-carboxylic acid
This protocol describes the basic hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford 2-phenylpyridine-3-carboxylic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Phenylpyridine-3-carboxylic acid |
| Reagents | NaOH, HCl |
| Solvent | Ethanol/Water |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Reduction of this compound to (2-Phenylpyridin-3-yl)methanol
This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol using lithium aluminum hydride.
Reaction Scheme:
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Polysubstituted Pyridines: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of polysubstituted pyridines, a core structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. The ability to efficiently construct these heterocyclic scaffolds in a single step from simple precursors is of paramount importance in modern organic synthesis and drug discovery. This guide focuses on several robust and widely utilized one-pot methodologies, presenting their reaction mechanisms, substrate scope, and optimized experimental conditions.
Introduction
Polysubstituted pyridines are a class of heterocyclic compounds that feature prominently in a vast array of biologically active molecules and functional materials. Their versatile chemical properties and ability to engage in various intermolecular interactions make them a privileged scaffold in medicinal chemistry. Traditional multi-step syntheses of substituted pyridines can be time-consuming and generate significant chemical waste. In contrast, one-pot multicomponent reactions offer a more efficient and environmentally benign approach by combining multiple reaction steps in a single flask without the isolation of intermediates. This approach enhances synthetic efficiency, reduces solvent and reagent consumption, and allows for the rapid generation of molecular diversity.
This guide details several key one-pot pyridine syntheses, including the Bohlmann-Rahtz, Kröhnke, Hantzsch, and Guareschi-Thorpe reactions, along with a modern transition-metal-free approach. For each method, a general workflow, a detailed experimental protocol for a representative reaction, and a summary of reported yields for various substrates are provided.
Modified Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis traditionally involves two steps: the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[1][2] Modern modifications have enabled this process to be carried out in a single pot, often under milder conditions.[3][4] A significant improvement is the three-component reaction involving a 1,3-dicarbonyl compound, an alkynone, and a source of ammonia, such as ammonium acetate, which generates the requisite enamine in situ.[1][2][4] This one-pot variant avoids the need to pre-synthesize and isolate the enamine, simplifying the overall procedure.[2] The reaction proceeds via a tandem Michael addition-heterocyclization pathway with excellent regiocontrol.[3] Acid catalysis can be employed to lower the temperature required for the final cyclodehydration step.[1][5]
General Workflow
Caption: Workflow for the one-pot Bohlmann-Rahtz pyridine synthesis.
Experimental Protocol: One-Pot Three-Component Synthesis in Ethanol
This protocol is adapted from a mild, acid-free procedure.[4]
-
To a round-bottom flask equipped with a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv.), the alkynone (1.0 mmol, 1.0 equiv.), and ammonium acetate (e.g., 5.0 equiv.) in ethanol (e.g., 10 mL).
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent in vacuo.
-
Partition the residue between ethyl acetate (10 mL) and a saturated aqueous solution of sodium hydrogen carbonate (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyridine.
Representative Yields
| 1,3-Dicarbonyl Compound | Alkynone | Product | Yield (%) |
| Ethyl acetoacetate | 1-Phenylprop-2-yn-1-one | Ethyl 2-methyl-6-phenylnicotinate | 95 |
| Acetylacetone | 1-Phenylprop-2-yn-1-one | 3-Acetyl-2-methyl-6-phenylpyridine | 98 |
| Ethyl benzoylacetate | 1-Phenylprop-2-yn-1-one | Ethyl 2,6-diphenylnicotinate | 85 |
| Dimedone | 1-Phenylprop-2-yn-1-one | 7,7-Dimethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-5-one | 81 |
Data compiled from studies on modified Bohlmann-Rahtz reactions. Yields are indicative and may vary based on specific reaction conditions.[4]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[6] The classical approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[6][7] The reaction proceeds through a Michael addition, followed by cyclization and aromatization.[6] One-pot variations have been developed to streamline this process, for instance, by reacting an aryl aldehyde with two equivalents of a 2-acetylpyridine in an aqueous medium to generate terpyridines.[6] A solvent-free, three-component coupling of an aryl aldehyde, an acetophenone, and ammonium acetate, often catalyzed by a Lewis acid like cobalt(II) chloride, provides an efficient and environmentally friendly route to 2,4,6-triarylpyridines.[8][9]
Reaction Mechanism
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-arylpyridines using the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond formation is a cornerstone in medicinal chemistry and materials science due to its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid reagents.[1][2][3] This document outlines the key reaction parameters, offers detailed experimental protocols, and presents quantitative data to guide reaction optimization.
Introduction to Suzuki-Miyaura Cross-Coupling for 2-Arylpyridine Synthesis
The 2-arylpyridine scaffold is a privileged structural motif present in numerous pharmaceuticals, agrochemicals, and advanced organic materials.[4][5] The Suzuki-Miyaura reaction has emerged as one of the most versatile and widely used methods for the synthesis of these compounds. The reaction typically involves the coupling of a pyridine-containing electrophile with an arylboronic acid or its ester derivative in the presence of a palladium catalyst, a ligand, and a base.
While the reaction is robust, the synthesis of 2-arylpyridines can present unique challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[6] Furthermore, the electronic nature of the pyridine ring and the choice of the leaving group on the electrophile significantly impact reaction efficiency. Modern advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have greatly expanded the scope and utility of this transformation for 2-arylpyridine synthesis.[1][7]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) active species.[1][2][3][8][9] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura synthesis of 2-arylpyridines involves careful setup under an inert atmosphere to prevent catalyst degradation, followed by heating to drive the reaction to completion. Post-reaction, a standard workup and purification procedure is employed to isolate the desired product.
Caption: General experimental workflow for 2-arylpyridine synthesis.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling for 2-arylpyridine synthesis is highly dependent on the careful selection of several key parameters. Optimization of these parameters is often necessary to achieve high yields and purity, especially with challenging substrates. High-throughput experimentation (HTE) techniques can be a powerful tool for rapidly screening and optimizing these conditions.[10]
3.1. Pyridine Electrophile
A variety of pyridine-based electrophiles can be employed in the Suzuki-Miyaura coupling. The reactivity of the C-X bond generally follows the order I > OTf > Br >> Cl. While 2-chloropyridines are often more challenging substrates, their lower cost and wider availability make them attractive starting materials.[2][11] Recently, pyridine-2-sulfonyl fluorides (PyFluor) have been reported as effective coupling partners, offering an alternative to traditional halo-pyridines.[4][5][12][13][14]
3.2. Palladium Catalyst and Ligand
3.3. Base
An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle.[1] The choice of base can significantly influence the reaction rate and yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base should be considered in the context of the specific substrates and solvent system being used.
3.4. Solvent
A mixture of an organic solvent and water is typically employed for the Suzuki-Miyaura reaction.[1] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate species. Common organic solvents include toluene, dioxane, DMF, and THF. The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the overall reaction kinetics.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 2-arylpyridines via Suzuki-Miyaura cross-coupling. These should be considered as starting points, and optimization may be required for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids
This protocol is adapted from established procedures for the coupling of heteroaryl halides.[1][2]
-
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine, 2-bromopyridine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous organic solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask), add the 2-halopyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if required, in appropriate stoichiometry to the palladium source), and base (2.0-3.0 mmol, 2.0-3.0 equiv).[1]
-
Seal the vessel and place it under a high vacuum to remove air. Backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the anhydrous organic solvent (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent) and degassed water (typically 10-20% of the total solvent volume) via syringe.[1]
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, recrystallization, or distillation to afford the desired 2-arylpyridine.
-
Protocol 2: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with (Hetero)aryl Boronic Acids and Esters
This protocol is based on the work of Rueda-Espinosa et al. and provides an alternative to using halopyridines.[4][5][14]
-
Materials:
-
Pyridine-2-sulfonyl fluoride (PyFluor)
-
(Hetero)aryl boronic acid or pinacol boronic ester
-
Pd(dppf)Cl₂
-
Na₃PO₄
-
1,4-Dioxane
-
Water (optional)
-
-
Procedure:
-
In a capped vial, combine PyFluor (0.3 mmol, 1.0 equiv), the (hetero)aryl boronic acid or pinacol boronic ester (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 equiv).[4][5][14]
-
Add 1,4-dioxane (1.0 mL). For reactions with boronic esters, a mixture of dioxane and water (e.g., 0.8 mL dioxane and 0.2 mL water) is often beneficial.[4][5][14]
-
Seal the vial and heat the reaction mixture at a temperature between 65 °C and 100 °C.[4][12][13][14]
-
Monitor the reaction for completion.
-
After cooling, the reaction mixture can be analyzed directly (e.g., by ¹H NMR with an internal standard to determine the yield) or subjected to a standard aqueous workup and purification as described in Protocol 1.[4][5][14]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the Suzuki-Miyaura synthesis of 2-arylpyridines under various conditions. These tables are intended to provide a comparative overview to aid in the selection of starting conditions for reaction optimization.
Table 1: Comparison of Catalytic Systems for the Coupling of 2-Chloropyridine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | High | [2] |
| Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ (2) | DMF/H₂O | 120 (MW) | 0.17 | 85 | [7] |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65-100 | - | Modest-Good | [4] |
| Pd₂(dba)₃ (1.5) | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | - | - | - | - | Optimal | [4][5] |
Table 2: Synthesis of Various 2-Arylpyridines from PyFluor and Arylboronic Acids/Esters
| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 75 | [4][5] |
| 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O (4:1) | 80 | 89 | [4][5][14] |
| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 68 | [4][5] |
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 72 | [4][5] |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 78 | [4][5] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 81 | [4][5] |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 55 | [4][5] |
Reaction conditions as described in Protocol 2.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-arylpyridines. The success of this transformation relies on the judicious choice of the pyridine electrophile, palladium catalyst, ligand, base, and solvent system. The protocols and data presented in these application notes serve as a valuable resource for researchers in the planning, execution, and optimization of Suzuki-Miyaura reactions for the synthesis of this important class of compounds. With the continuous development of more efficient and robust catalytic systems, the scope and applicability of this reaction are expected to expand even further, facilitating the discovery and development of novel molecules with significant biological and material properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 12. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
Derivatization of Pyridine Carboxylates for Enhanced Biological Activity and Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine carboxylic acids and their derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] Their inherent properties, such as the ability to coordinate with metal ions in enzyme active sites and the potential for diverse substitutions, make them versatile scaffolds for drug discovery.[1] This document provides detailed application notes and protocols for the derivatization of pyridine carboxylates into esters and amides to enhance their efficacy in biological assays and improve their detectability in analytical methods. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the synthesis and evaluation of novel pyridine carboxylate derivatives.
Introduction
The pyridine ring is a prevalent motif in a vast number of pharmaceutical agents, contributing to improved pharmacokinetic profiles and target binding affinity.[2] The carboxylic acid functional group on the pyridine scaffold offers a convenient handle for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.[1] Derivatization into esters and amides can significantly alter the physicochemical properties of the parent molecule, impacting its solubility, cell permeability, and interaction with biological targets.[3] These modifications are crucial for optimizing lead compounds in drug development pipelines targeting a range of diseases, including cancer, parasitic infections, and inflammatory disorders.[4][5][6] Furthermore, specific derivatizations can be employed to enhance the sensitivity of detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[7]
I. Derivatization Protocols
Two of the most common and effective strategies for modifying pyridine carboxylates are esterification and amide bond formation. These reactions are generally high-yielding and can be achieved under relatively mild conditions.
A. Protocol 1: Esterification of Pyridine Carboxylic Acids via the Acyl Chloride Method
This protocol describes the conversion of a pyridine carboxylic acid to its corresponding ester through an acyl chloride intermediate. This method is particularly useful for reactions with a wide range of alcohols.
Materials:
-
Pyridine carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Anhydrous pyridine (optional, as a base)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Acyl Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyridine carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically used immediately in the next step.
-
-
Esterification:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) in anhydrous DCM. Anhydrous pyridine (1.1 eq) can be added as a base to neutralize the HCl generated.
-
Slowly add the alcohol solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
B. Protocol 2: Amide Bond Formation using Titanium Tetrachloride (TiCl₄)
This protocol details a one-pot condensation of pyridine carboxylic acids and amines to form amides, mediated by titanium tetrachloride. This method is effective for a broad range of substrates.[8]
Materials:
-
Pyridine carboxylic acid
-
Primary or secondary amine
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous pyridine
-
Toluene
-
1 N Hydrochloric acid (HCl) solution
-
Methylene chloride (DCM)
-
Magnetic stirrer and hotplate in a heating block or oil bath
-
Screw-capped vial
Procedure:
-
Reaction Setup:
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Treat the residue with a 1 N HCl solution and extract the product with DCM (3 x 10 mL).[8]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
-
II. Biological Assay Protocols
The following are example protocols for evaluating the biological activity of derivatized pyridine carboxylates.
A. Protocol 3: In Vitro Urease Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against the urease enzyme, which is a target for the treatment of infections caused by ureolytic bacteria.[9]
Materials:
-
Jack bean urease
-
Urea
-
Phenol
-
Sodium nitroprusside
-
Sodium hypochlorite
-
Phosphate buffer (pH 7.0)
-
Test compounds (derivatized pyridine carboxylates)
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare stock solutions of urea, phenol, sodium nitroprusside, and sodium hypochlorite in distilled water.
-
Prepare stock solutions of test compounds and thiourea in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution.
-
Incubate the plate at 37 °C for 50 minutes.
-
Add 50 µL of phenol reagent and 50 µL of sodium nitroprusside reagent.
-
Add 50 µL of sodium hypochlorite reagent.
-
Incubate at 50 °C for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
B. Protocol 4: In Vitro Anti-trypanosomal Activity Assay
This protocol is for assessing the activity of derivatized pyridine carboxylates against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10]
Materials:
-
Trypanosoma cruzi epimastigotes
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)
-
Resazurin solution
-
Test compounds
-
Benznidazole (standard drug)
-
96-well microplate
-
Incubator (28 °C)
-
Microplate reader (fluorescence)
Procedure:
-
Parasite Culture:
-
Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS at 28 °C.
-
-
Assay Protocol:
-
Harvest parasites in the exponential growth phase and adjust the concentration to 1 x 10⁶ parasites/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations (in duplicate or triplicate). Include wells with benznidazole as a positive control and untreated wells as a negative control.
-
Incubate the plate at 28 °C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 24 hours.
-
Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
III. Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: Urease Inhibition Activity of Pyridine Carboxamide Derivatives [9]
| Compound ID | R Group | IC₅₀ (µM) ± SD |
| Rx-6 | 5-chloro | 1.07 ± 0.043 |
| Rx-7 | H | 2.18 ± 0.058 |
| Rx-1 | 3-bromo | 3.13 ± 0.034 |
| Rx-3 | 3-methoxy | 4.21 ± 0.022 |
| Rx-4 | 3-fluoro | 4.93 ± 0.012 |
| Thiourea | - | 18.93 ± 0.004 |
Table 2: Anti-Trypanosomal Activity of Pyridine-2,5-dicarboxylate Esters against T. cruzi [10]
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) - Strain 1 | IC₅₀ (µM) - Strain 2 |
| 3a | Phenyl | Ethyl | 56.68 | 45.23 |
| 4a | 4-Fluorophenyl | Ethyl | 52.34 | 41.78 |
| 5a | 4-Chlorophenyl | Ethyl | 48.91 | 39.03 |
| 4b | 4-Fluorophenyl | Methyl | 55.12 | 43.98 |
| 8c | Naphthyl | Isopropyl | 51.87 | 41.39 |
| Benznidazole | - | - | 22.79 | 18.19 |
IV. Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
References
- 1. TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Pyridine Derivatives as Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives have emerged as a versatile and highly effective class of ligands in transition metal-catalyzed reactions. The nitrogen atom in the pyridine ring provides a strong coordination site for a variety of metals, and the electronic and steric properties of the pyridine scaffold can be readily tuned through substitution. This allows for the rational design of ligands that can control the activity, selectivity, and stability of the catalyst. These characteristics have led to the widespread application of pyridine-based ligands in crucial organic transformations, including cross-coupling reactions, asymmetric hydrogenations, and polymerization, which are fundamental to modern drug discovery and development. This document provides detailed application notes and experimental protocols for the use of pyridine derivatives in several key catalytic processes.
Application 1: Chiral Pyridine-Oxazoline (Pyox) Ligands in Asymmetric Catalysis
Chiral pyridine-oxazoline (Pyox) ligands are a prominent class of N,N-bidentate ligands that have demonstrated exceptional performance in a wide range of asymmetric catalytic reactions. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties, enabling high levels of enantioselectivity. A key application of these ligands is in nickel-catalyzed asymmetric cross-coupling reactions, which are powerful methods for the construction of chiral molecules.
Quantitative Data Summary: Nickel-Catalyzed Asymmetric Negishi Cross-Coupling
The following table summarizes the performance of a chiral pyridine bis(oxazoline) ligand in the nickel-catalyzed asymmetric Negishi cross-coupling of secondary allylic chlorides with alkylzincs.
| Entry | Allylic Chloride | Alkylzinc | Product | Yield (%)[1][2] | ee (%)[1][2] |
| 1 | cinnamyl chloride | Me₂Zn | (S)-3-phenyl-1-butene | 85 | >99 |
| 2 | cinnamyl chloride | Et₂Zn | (S)-3-phenyl-1-pentene | 81 | >99 |
| 3 | (E)-hex-2-en-1-yl chloride | Me₂Zn | (S)-hept-2-ene | 83 | 98 |
| 4 | (E)-hex-2-en-1-yl chloride | i-Pr₂Zn | (S)-2-methylhept-3-ene | 79 | 97 |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Pyridine Bis(oxazoline) Ligand
This protocol describes the synthesis of 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine.
Materials:
-
(S)-2-Amino-4-phenylbutan-1-ol
-
2,6-Pyridinedicarbonitrile
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Celite
-
Silica gel
Procedure:
-
To an oven-dried 250-mL two-necked, round-bottomed flask equipped with a condenser, argon inlet, and magnetic stir bar, add 2,6-pyridinedicarbonitrile (2.58 g, 20.0 mmol, 1.00 equiv), anhydrous toluene (120 mL), and zinc trifluoromethanesulfonate (363 mg, 1.00 mmol, 0.050 equiv) under a positive pressure of argon.[2]
-
Stir the mixture at room temperature for 5 minutes.[2]
-
Add a solution of (S)-2-amino-4-phenylbutan-1-ol (6.60 g, 40.0 mmol, 2.00 equiv) in toluene (30.0 mL) to the flask.[2]
-
Heat the reaction mixture at reflux in an oil bath for 24 hours.[2]
-
Allow the reaction mixture to cool to room temperature and dilute with ethyl acetate (300 mL).[2]
-
Wash the solution with a saturated aqueous solution of NaHCO₃ (200 mL) and brine (200 mL).[2]
-
Dry the organic layer over anhydrous MgSO₄, filter through a bed of Celite, and concentrate under reduced pressure.[2]
-
Purify the residue by column chromatography on silica gel (eluting with ethyl acetate:hexanes:Et₃N = 1:1:0.02) to afford the desired pyridine bis(oxazoline) ligand as a white solid.[2]
Workflow Diagram
Caption: Workflow for the synthesis of a chiral pyridine bis(oxazoline) ligand.
Application 2: Pyridine-Derived Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Pyridine-containing ligands are instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to their ability to stabilize the palladium catalyst and facilitate the catalytic cycle. The electronic properties of the pyridine ligand can influence the efficiency of the oxidative addition and reductive elimination steps.
Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Pyridylboronates
The following table presents the results for the Suzuki-Miyaura coupling of a 2-pyridylboronate ester with various aryl bromides using a palladium catalyst with a phosphine ligand. While the ligand is not pyridine-based in this specific example, the protocol is highly relevant for the coupling of pyridine-containing substrates, a challenging and important transformation.
| Entry | Aryl Bromide | Product | Yield (%)[1] |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)pyridine | 85 |
| 2 | 4-Bromotoluene | 2-(4-methylphenyl)pyridine | 82 |
| 3 | 4-Bromobenzonitrile | 4-(pyridin-2-yl)benzonitrile | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)pyridine | 75 |
| 5 | 2-Bromotoluene | 2-(o-tolyl)pyridine | 65 |
Experimental Protocols
Protocol 2: Suzuki-Miyaura Coupling of a 2-Pyridylboronate Ester with an Aryl Bromide
Materials:
-
Aryl bromide
-
2-(Pinacolato)borylpyridine
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the aryl bromide (1.0 mmol, 1.0 equiv), 2-(pinacolato)borylpyridine (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol %), and SPhos (0.036 mmol, 3.6 mol %).
-
Add 1,4-dioxane (5 mL) to the Schlenk tube.
-
Seal the tube and bring it out of the glovebox.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 3: Asymmetric Hydrogenation using Chiral Pyridine-Phosphinite Ligands
Chiral pyridine-phosphinite ligands have proven to be highly effective in iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins.[1][2] These P,N-ligands create a well-defined chiral environment around the iridium center, leading to high enantioselectivities in the reduction of prochiral double bonds.
Quantitative Data Summary: Iridium-Catalyzed Asymmetric Hydrogenation of Olefins
The table below summarizes the results of the asymmetric hydrogenation of various trisubstituted olefins using an iridium catalyst bearing a chiral pyridine-phosphinite ligand derived from (-)-menthol.
| Entry | Olefin | Product | Conversion (%)[1] | ee (%)[1] |
| 1 | (E)-1,2-diphenylpropene | (R)-1,2-diphenylpropane | >99 | 85 |
| 2 | (Z)-1,2-diphenylpropene | (S)-1,2-diphenylpropane | >99 | 78 |
| 3 | (E)-1-phenyl-2-methyl-1-butene | (R)-1-phenyl-2-methylbutane | >99 | 90 |
| 4 | 3-hydroxy-2-methyl-1-phenylpropene | (R)-3-hydroxy-2-methyl-1-phenylpropane | >99 | 92 |
Experimental Protocols
Protocol 3: Iridium-Catalyzed Asymmetric Hydrogenation of an Unfunctionalized Olefin
Materials:
-
[Ir(COD)Cl]₂
-
Chiral pyridine-phosphinite ligand
-
Olefin substrate
-
Dichloromethane (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, dissolve [Ir(COD)Cl]₂ (0.005 mmol) and the chiral pyridine-phosphinite ligand (0.011 mmol) in dichloromethane (5 mL) in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to form the catalyst precursor.
-
In a separate vial, dissolve the olefin substrate (1.0 mmol) in dichloromethane (5 mL).
-
Transfer the substrate solution to the autoclave vial.
-
Add the catalyst solution to the autoclave vial.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the hydrogen and open the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC analysis.
Catalytic Cycle Diagram: Heck Reaction
While the above protocol is for asymmetric hydrogenation, another important palladium-catalyzed reaction where pyridine ligands are used is the Heck reaction. Below is a generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
References
Application Notes and Protocols for the Scale-up Synthesis of Functionalized Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of functionalized pyridine compounds. Pyridine scaffolds are essential building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] The transition from laboratory-scale synthesis to larger-scale production presents unique challenges, including managing reaction exotherms, ensuring consistent product quality, and optimizing yields.[3] These notes offer practical guidance and detailed methodologies for several common synthetic strategies.
Challenges in Scaling Up Pyridine Synthesis
Scaling up the synthesis of functionalized pyridines from the lab to industrial production introduces several critical challenges that can impact efficiency, safety, and cost-effectiveness. Key issues that researchers and chemical engineers frequently encounter include:
-
Reduced Yields: Reactions that perform well on a small scale may exhibit a significant decrease in yield when scaled up.[3]
-
Increased Reaction Times: Changes in reaction kinetics at a larger scale can lead to longer completion times.[3]
-
Exotherm Control: Many reactions for pyridine synthesis are exothermic. Inadequate heat dissipation in large reactors can lead to dangerous temperature increases and potential runaway reactions.[3]
-
Mixing and Mass Transfer Limitations: Inefficient mixing in large vessels can cause localized concentration gradients, resulting in the formation of side products and a decrease in overall product quality.[3]
-
Changes in Impurity Profiles: Variations in reaction conditions at a larger scale, such as temperature fluctuations and longer reaction times, can lead to the emergence of different impurities.[3]
-
Reagent Handling and Safety: The handling of hazardous reagents like ammonia requires careful procedures and specialized engineering controls at a larger scale.[3]
-
Pressure Management: Reactions that produce gaseous byproducts can cause a buildup of pressure in a closed system, necessitating proper venting and pressure relief systems.[3]
A thorough understanding of the reaction's thermal profile and potential hazards is crucial to prevent accidents and ensure a safe scale-up process.[3]
Synthetic Strategies and Experimental Protocols
Several synthetic strategies are available for the preparation of functionalized pyridines. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classical multicomponent reaction used to produce 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives. This method is valued for its simplicity and the use of readily available starting materials.[4]
Experimental Protocol: Two-Step Synthesis of a Substituted Pyridine
Step 1: 1,4-Dihydropyridine Synthesis [4]
-
To a solution of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol, stir the mixture at reflux for 4 hours.
-
After cooling, collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the 1,4-dihydropyridine.
Step 2: Aromatization [4]
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in 10 mL of acetic acid.
-
Add a solution of sodium nitrite (0.3 g) in 1 mL of water dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to yield the final pyridine derivative.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. This method is known for its mild reaction conditions and generally provides high yields of highly functionalized pyridines.[4]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [4]
-
Add iodine (2.54 g, 10 mmol) to a solution of acetophenone (1.20 g, 10 mmol) in 10 mL of pyridine.
-
Heat the mixture at 100°C for 2 hours.
-
After cooling, filter the resulting pyridinium salt and wash it with ether.
-
Add the salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid.
-
Reflux the mixture for 4 hours.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and sustainable approach for synthesizing functionalized pyridines, avoiding the need for pre-functionalized starting materials.[1] Transition-metal catalysis is often employed to achieve high selectivity.[5]
Experimental Protocol: C4-Selective Alkylation of Pyridine
This protocol is based on a nickel/Lewis acid cooperative catalytic system.[5]
-
In a glovebox, combine the pyridine substrate (1.0 mmol), a suitable alkyl halide (1.2 mmol), a nickel catalyst, a bulky N-heterocyclic carbene ligand, and a Lewis acid such as (2,6-t-Bu₂-4-Me-C₆H₂O)₂AlMe (MAD) in a sealed reaction vessel.
-
Add the appropriate solvent and stir the mixture at the designated temperature for the specified time.
-
Upon completion, quench the reaction and purify the product using column chromatography to isolate the C4-alkylated pyridine.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of functionalized pyridines using various methods.
Table 1: Hantzsch Pyridine Synthesis - Representative Yields
| Aldehyde | β-Ketoester | Nitrogen Source | Aromatizing Agent | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Sodium Nitrite | High | [4] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ammonia | Nitric Acid | 85 | N/A |
| 2-Naphthaldehyde | Ethyl benzoylacetate | Ammonium Carbonate | Cerium(IV) ammonium nitrate | 92 | N/A |
Table 2: Kröhnke Pyridine Synthesis - Representative Yields
| α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl | Yield (%) | Reference |
| from Acetophenone | Chalcone | High | [4] |
| from 4-Methoxyacetophenone | 4-Methylchalcone | 88 | N/A |
| from 2-Acetylnaphthalene | Benzalacetophenone | 91 | N/A |
Table 3: C-H Functionalization - Representative Yields
| Pyridine Substrate | Coupling Partner | Catalyst System | Position | Yield (%) | Reference |
| Pyridine | Primary alkyl halides | n-Butylsodium | C4 | Good | [6] |
| 2-Substituted Pyridine | Aryl boronic acid | Palladium | C3 | Varies | [5] |
| Pyridine | Alkenes | Iridium | C2/C4 | Varies | [5] |
Visualization of Workflows and Pathways
Diagrams created using the DOT language illustrate key workflows in the synthesis and application of functionalized pyridine compounds.
Caption: A general workflow for the scale-up synthesis of functionalized pyridine compounds.
Caption: A decision tree for selecting a synthetic strategy for functionalized pyridines.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Pyridines at the C-H Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine motif is a cornerstone in medicinal chemistry, agrochemicals, and materials science, appearing in numerous FDA-approved drugs.[1][2] Direct functionalization of pyridine C-H bonds has emerged as a powerful and atom-economical strategy for the synthesis and modification of these crucial heterocycles, circumventing the need for pre-functionalized starting materials.[1][3] This approach is particularly valuable for late-stage functionalization in drug discovery programs.[3] However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges in achieving high reactivity and regioselectivity.[4][5] This document provides an overview of key strategies and detailed protocols for the C-H functionalization of pyridines, focusing on transition-metal catalysis, photocatalysis, and metal-free methods.
Key Strategies for Pyridine C-H Functionalization
The selective functionalization of a specific C-H bond in the pyridine ring (C2, C3, or C4) is a significant challenge.[6] The C2 position is often the most reactive due to its proximity to the nitrogen atom, which can act as a directing group and increases the acidity of the C2-H bond.[6][7] Functionalization at the more distal C3 and C4 positions is more challenging but has seen significant progress in recent years.[6][8]
Several strategies have been developed to control the regioselectivity of pyridine C-H functionalization:
-
Directing Groups: A directing group is covalently attached to the pyridine or a nearby atom, which then coordinates to a metal catalyst and directs the C-H activation to a specific position, often ortho to the directing group's attachment point.[4][9]
-
Ligand Control: The use of specific ligands on the metal catalyst can influence the steric and electronic environment of the catalytic center, thereby dictating the site of C-H activation.[4][6]
-
Pyridine N-Oxides: The N-oxide functionality can act as a directing group, often favoring functionalization at the C2 position.[5][10] It also modulates the electronic properties of the pyridine ring.
-
Minisci-Type Reactions: These radical-based reactions are effective for the functionalization of electron-deficient heterocycles like pyridine, typically at the C2 and C4 positions.[7][11]
-
Photocatalysis: Visible-light photocatalysis offers a mild and efficient method for generating radicals for pyridine functionalization.[2][12]
Experimental Protocols and Data
Palladium-Catalyzed C2-Arylation of Pyridine N-Oxides
Palladium-catalyzed C-H arylation is a powerful tool for the synthesis of biaryl compounds. The use of pyridine N-oxides can facilitate selective functionalization at the C2 position.[10][13]
Experimental Protocol: General Procedure for Pd-Catalyzed Direct Arylation of Pyridine N-Oxides [10]
-
To a reaction tube, add pyridine N-oxide (0.6 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.2 equiv).
-
Add the arene coupling partner (40 equiv).
-
Seal the tube and heat the reaction mixture at 130 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-arylated pyridine N-oxide.
Table 1: Scope of the Palladium-Catalyzed C2-Arylation of Pyridine N-Oxides
| Entry | Pyridine N-Oxide | Arene | Product | Yield (%) |
| 1 | Pyridine N-oxide | Benzene | 2-Phenylpyridine N-oxide | 85 |
| 2 | 3-Methylpyridine N-oxide | Benzene | 3-Methyl-2-phenylpyridine N-oxide | 82 |
| 3 | Quinoline N-oxide | Benzene | 2-Phenylquinoline N-oxide | 75 |
| 4 | Isoquinoline N-oxide | Benzene | 1-Phenylisoquinoline 2-oxide | 68 |
Data sourced from reference[10]. Yields are for isolated products.
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Iridium-Catalyzed C-H Borylation of Pyridines
Iridium-catalyzed C-H borylation is a highly efficient method for introducing a boronic ester group onto a pyridine ring, which can then be used in a variety of cross-coupling reactions.[14][15][16] The regioselectivity is often governed by steric factors.[14][16]
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation [15]
-
In a nitrogen-filled glovebox or Schlenk flask, combine [Ir(OMe)(COD)]₂ (1 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand (2 mol %).
-
Add the trifluoromethyl-substituted pyridine substrate (1.0 equiv).
-
Add pinacolborane (HBPin) (1.5 equiv).
-
The reaction is typically run neat (without solvent) and stirred at room temperature or with gentle heating for a specified time (e.g., 2 hours).
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the borylated pyridine product.
Table 2: Regioselectivity in Iridium-Catalyzed C-H Borylation of CF₃-Substituted Pyridines
| Entry | Substrate | Product(s) (Major) | Yield (%) |
| 1 | 2-(Trifluoromethyl)pyridine | 2-(Trifluoromethyl)-6-borylpyridine | 78 |
| 2 | 3-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)-5-borylpyridine | 85 |
| 3 | 2,6-Bis(trifluoromethyl)pyridine | 2,6-Bis(trifluoromethyl)-4-borylpyridine | 92 |
| 4 | 2-Bromo-6-(trifluoromethyl)pyridine | 2-Bromo-6-(trifluoromethyl)-4-borylpyridine | 88 |
Data sourced from references[14][15][16]. Yields are for isolated products.
Workflow for Iridium-Catalyzed C-H Borylation
Caption: General workflow for Ir-catalyzed C-H borylation.
Minisci-Type C4-Alkylation of Pyridines
The Minisci reaction is a classic method for the radical alkylation of electron-deficient heterocycles.[11] Recent advancements have enabled highly regioselective C4-alkylation by employing a removable blocking group on the pyridine nitrogen.[7][17][18]
Experimental Protocol: Two-Step Regioselective C4-Alkylation via a Fumarate Blocking Group [7][17]
Step 1: Minisci Reaction
-
To a reaction tube, add the fumarate-blocked pyridinium salt (0.5 mmol, 1.0 equiv), the carboxylic acid (1.0 mmol, 2.0 equiv), AgNO₃ (20 mol %), and (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv).
-
Add a 1:1 mixture of dichloroethane and water (e.g., 2.5 mL each).
-
Stir the biphasic mixture at 50 °C for 2 hours.
-
After cooling, dilute the reaction with dichloromethane.
Step 2: Deprotection
-
To the crude reaction mixture from Step 1, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 3.0 equiv) in dichloromethane.
-
Stir at room temperature for 30 minutes.
-
Transfer the mixture to a separatory funnel and wash with 1 N NaOH.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the C4-alkylated pyridine.
Table 3: Scope of the Regioselective Minisci C4-Alkylation
| Entry | Pyridine | Carboxylic Acid | Product | Yield (%) |
| 1 | Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 85 |
| 2 | Pyridine | Pivalic acid | 4-tert-Butylpyridine | 76 |
| 3 | 3-Fluoropyridine | Cyclopentanecarboxylic acid | 3-Fluoro-4-cyclopentylpyridine | 72 |
| 4 | Pyridine | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 81 |
Data sourced from references[7][17][18]. Yields are for isolated products over two steps.
Logical Flow of Regioselective Minisci Reaction
Caption: Strategy for regioselective C4-alkylation.
Conclusion
The direct C-H functionalization of pyridines represents a paradigm shift in the synthesis of pyridine-containing molecules. The methodologies outlined in these application notes provide researchers with powerful tools to access a wide array of functionalized pyridines with high efficiency and selectivity. The choice of strategy—be it transition-metal catalysis, radical-based methods, or photocatalysis—will depend on the desired substitution pattern and the specific substrate. As research in this area continues to evolve, we can expect even more versatile and practical methods for pyridine C-H functionalization to emerge, further empowering drug discovery and development.[2][3]
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Minisci reaction - Wikipedia [en.wikipedia.org]
- 12. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Pyridine Derivatives in Agrochemicals and Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyridine derivatives in the fields of agrochemicals and materials science. It includes detailed application notes, quantitative data for key compounds and materials, complete experimental protocols for representative syntheses, and visualizations of key pathways and workflows.
Section 1: Pyridine Derivatives in Agrochemicals
The pyridine ring is a vital heterocyclic scaffold in the development of a wide range of agrochemicals, including insecticides, herbicides, and fungicides. Its unique chemical properties allow for extensive functionalization, leading to compounds with high efficacy and specific modes of action.
Application Notes
Insecticides: Neonicotinoids and Organophosphates
Pyridine-based insecticides are among the most widely used globally. Neonicotinoids, such as imidacloprid, act as agonists on insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death.[1][2] They are systemic, meaning they can be absorbed by the plant and distributed through its tissues, providing protection against sucking insects.[1] Chlorpyrifos, an organophosphate insecticide, functions by inhibiting the acetylcholinesterase enzyme in the insect nervous system, which also leads to paralysis and death.[3]
Herbicides: Bipyridyls
Paraquat is a non-selective contact herbicide belonging to the bipyridylium class, which contains pyridine rings.[4][5] It acts by diverting electrons from photosystem I in chloroplasts, leading to the generation of reactive oxygen species that rapidly destroy plant cell membranes and desiccate foliage.[4] Due to its fast action and lack of soil residual activity, it is commonly used for burndown applications before planting.[5]
Fungicides: Pyridinamines
Fluazinam is a broad-spectrum contact fungicide from the pyridinamine chemical family.[6] It has a multi-site mode of action, disrupting energy production in fungi by uncoupling oxidative phosphorylation.[6][7] This multi-site activity makes the development of resistance less likely.[7] It is effective against a variety of diseases, including late blight in potatoes and Sclerotinia rot in peanuts.[6]
Quantitative Data: Pyridine-Based Agrochemicals
The following table summarizes key quantitative data for representative pyridine-based agrochemicals.
| Compound Name | Class | Target | Efficacy/Toxicity Metric | Value | Reference(s) |
| Imidacloprid | Neonicotinoid Insecticide | Sucking Insects | Honey Bee Acute Oral LD₅₀ | 3.7 - 40.9 ng/bee | [1] |
| Honey Bee Acute Contact LD₅₀ | 59.7 - 242.6 ng/bee | [1] | |||
| Rat Acute Oral LD₅₀ | 380 - 500 mg/kg | [1] | |||
| Chlorpyrifos | Organophosphate Insecticide | Various Insects & Worms | Rat Acute Oral LD₅₀ | 32 - 1000 mg/kg | [3] |
| Rat Dermal LD₅₀ | >2000 mg/kg | [3] | |||
| Chicken Acute Oral LD₅₀ | 32 - 102 mg/kg | [8] | |||
| Paraquat | Bipyridylium Herbicide | Broadleaf Weeds & Grasses | Rat Acute Oral LD₅₀ | 110 - 150 mg/kg | [9] |
| Human Estimated Lethal Dose | 35 mg/kg | [9] | |||
| Application Rate (Burndown) | Varies, consult label | [5] | |||
| Fluazinam | Pyridinamine Fungicide | Fungi (e.g., Phytophthora infestans) | Foliar Application Rate | 150 - 750 g a.i./ha | [6] |
| Soil Application Rate | 2 - 2.5 kg a.i./ha | [6] | |||
| Field Efficacy (Dollar Spot) | >97% preventative control | [10] |
LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. a.i. = active ingredient
Visualization: Mode of Action of Neonicotinoid Insecticides
The diagram below illustrates the signaling pathway disrupted by neonicotinoid insecticides at the insect nicotinic acetylcholine receptor (nAChR).
Experimental Protocol: Synthesis of Chlorpyrifos
This protocol describes the synthesis of the insecticide Chlorpyrifos from 3,5,6-trichloro-2-pyridinol (TCP) and O,O-diethylphosphorochloridothioate.[11]
Materials:
-
3,5,6-trichloro-2-pyridinol (TCP)
-
O,O-diethylphosphorochloridothioate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5,6-trichloro-2-pyridinol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants.
-
Reactant Addition: While stirring, add O,O-diethylphosphorochloridothioate (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Chlorpyrifos.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Section 2: Pyridine Derivatives in Materials Science
The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom make pyridine derivatives highly valuable building blocks in materials science. They are incorporated into polymers, dyes, and advanced functional materials for a wide range of applications.
Application Notes
Polymers: Poly(vinylpyridine)s
Poly(vinylpyridine)s, such as poly(4-vinylpyridine) (P4VP), are functional polymers with applications in catalysis, coatings, and as components in block copolymers for self-assembly.[12][13] The pyridine group provides a site for hydrogen bonding, quaternization to form polyelectrolytes, and coordination with metal ions.[14]
Electronic Materials: Organic Light-Emitting Diodes (OLEDs)
Pyridine-containing conjugated polymers are used in OLEDs due to their high electron affinity, which facilitates improved electron injection and transport.[15][16] This allows for the use of more stable high-work-function metals like aluminum as the cathode, enhancing device stability and lifetime.[15] By tuning the polymer structure, the optoelectronic properties can be modified to achieve emission across the visible spectrum.[15]
Porous Materials: Metal-Organic Frameworks (MOFs)
Pyridine derivatives, particularly pyridine-dicarboxylic acids, are widely used as organic linkers to construct Metal-Organic Frameworks (MOFs).[17] The nitrogen atom and carboxylate groups provide multiple coordination sites for metal ions, enabling the formation of diverse and highly porous 1D, 2D, or 3D structures.[17] These materials have applications in gas storage, separation, and catalysis.[18][19] The Lewis basic pyridine sites within the framework can also serve as active catalytic centers.[18]
Quantitative Data: Pyridine-Based Materials
The following table summarizes key properties of representative pyridine-based materials.
| Material | Application | Property | Value | Reference(s) |
| Poly(4-vinylpyridine) | Functional Polymer | Glass Transition Temp. (Tg) | 137 - 142 °C | [12][14][20][21] |
| Average Molecular Weight (Mw) | ~50,000 - 160,000 g/mol | [12][20][21] | ||
| Pyrene-Pyridine Derivative (Py-Br) | OLED Hole Transport Layer | Max. Luminance | 17,300 cd/m² | [11] |
| Max. Current Efficiency | 22.4 cd/A | [11] | ||
| External Quantum Efficiency (EQE) | 9% | [11] | ||
| Terpyridine-based Host | OLED Host Material | Max. External Quantum Efficiency (EQE) | 20.9% (in red phosphorescent OLED) | |
| Co MOF-Py₃ | Electrocatalyst (OER) | Overpotential @ 10 mA cm⁻² | 307 mV | |
| Tafel Slope | 52.14 mV dec⁻¹ | |||
| MIL-101 | MOF Adsorbent | Pyridine Adsorption Capacity | 950 mg/g | [19] |
OER = Oxygen Evolution Reaction
Visualization: Synthesis Workflow for Poly(4-vinylpyridine)
The diagram below outlines the experimental workflow for the synthesis of poly(4-vinylpyridine) via free-radical polymerization.
Experimental Protocol: Synthesis of Poly(4-vinylpyridine) via Free-Radical Polymerization
This protocol provides a general method for the solution polymerization of 4-vinylpyridine.
Materials:
-
4-vinylpyridine (monomer), freshly distilled to remove inhibitors
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Isopropanol or Dimethylformamide (DMF) (solvent)
-
Hexane or Diethyl ether (non-solvent for precipitation)
-
Schlenk flask or three-necked round-bottom flask
-
Condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Preparation: Purify the 4-vinylpyridine monomer by vacuum distillation to remove any polymerization inhibitors.
-
Reaction Setup: Assemble a dry Schlenk flask or three-necked flask with a condenser and a nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Charging the Reactor: Introduce the desired amount of solvent (e.g., isopropanol) into the flask via syringe or cannula. Add the purified 4-vinylpyridine monomer (e.g., 10 g) and the initiator (e.g., BPO, ~1-2 mol% relative to monomer) to the solvent.
-
Polymerization: Immerse the flask in a preheated oil bath (typically 60-80°C, depending on the initiator) and stir the solution vigorously. Continue the reaction for a set period, typically 6 to 24 hours. The solution will become more viscous as the polymer forms.
-
Termination and Precipitation: After the desired time, terminate the polymerization by cooling the flask in an ice bath. Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred non-solvent (e.g., hexane). The polymer will precipitate as a white solid.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Purification: Wash the polymer on the filter several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(4-vinylpyridine) in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
References
- 1. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 2. Feeding toxicity and impact of imidacloprid formulation and mixtures with six representative pesticides at residue concentrations on honey bee physiology (Apis mellifera) | PLOS One [journals.plos.org]
- 3. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 4. thaipan.org [thaipan.org]
- 5. fbn.com [fbn.com]
- 6. iskweb.co.jp [iskweb.co.jp]
- 7. sineria.com [sineria.com]
- 8. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 9. EXTOXNET PIP - PARAQUAT [extoxnet.orst.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polysciences.com [polysciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Poly(4-vinylpyridine) average Mw 160,000 25232-41-1 [sigmaaldrich.com]
- 19. ポリ(4-ビニルピリジン) average Mw ~60,000 | Sigma-Aldrich [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Bohlmann-Rahtz Pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of the Bohlmann-Rahtz pyridine synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the Bohlmann-Rahtz pyridine synthesis in a question-and-answer format, offering specific solutions to improve experimental outcomes.
Question 1: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Bohlmann-Rahtz synthesis can stem from several factors, primarily related to the reaction conditions required for the crucial cyclodehydration step.
-
High Reaction Temperatures: The traditional Bohlmann-Rahtz synthesis often requires high temperatures (120–160°C) for the final cyclodehydration, which can lead to decomposition of starting materials or products.[1]
-
Inefficient Heat Transfer: Inconsistent heating can lead to localized overheating or insufficient energy to drive the reaction to completion.
Solutions:
-
Catalyst Addition: The use of a catalyst can significantly lower the activation energy for the cyclodehydration step, allowing the reaction to proceed at a lower temperature.
-
Brønsted Acids: Acetic acid is a commonly used Brønsted acid catalyst that can improve yields.[1]
-
Lewis Acids: Lewis acids such as ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) in a solvent like refluxing toluene have proven effective.[2]
-
Solid-Phase Catalysts: Amberlyst-15, an ion-exchange resin, offers a milder alternative that is easily removed by filtration.[3]
-
-
Microwave Irradiation: Microwave-assisted synthesis can provide rapid and uniform heating, often leading to significantly higher yields in shorter reaction times compared to conventional heating.[4]
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMSO have been shown to be effective, particularly in microwave-assisted reactions.[4]
Question 2: I am observing significant decomposition of my starting materials, especially when using enamine substrates with sensitive functional groups. How can I mitigate this?
Answer: Decomposition of starting materials, particularly acid-sensitive enamines (e.g., those with tert-butyl ester or cyano groups), is a common problem when using strong acid catalysts.
Solutions:
-
Use Milder Catalysts: Opt for milder catalytic systems to avoid the degradation of sensitive substrates.
-
Amberlyst-15: This solid-supported acidic resin is an excellent alternative to strong acids like acetic acid, allowing for successful reactions with acid-sensitive enamines.[3]
-
Lewis Acids: Carefully selected Lewis acids can be less harsh than Brønsted acids.
-
-
Three-Component, One-Pot Protocol: To bypass the need for pre-synthesized and potentially unstable enamines, a three-component reaction using a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate in an alcoholic solvent can be employed. This method proceeds under mild, acid-free conditions.[5]
Question 3: The reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The Bohlmann-Rahtz synthesis generally exhibits good regioselectivity. However, substrate structure can sometimes lead to the formation of isomers.
Solutions:
-
Substrate Control: The regioselectivity is primarily dictated by the substitution pattern of the enamine and the ethynylketone. Ensure the correct starting materials are used to obtain the desired regioisomer.
-
One-Pot Procedures: Modified one-pot procedures, such as the three-component synthesis with ammonium acetate, often proceed with total regiocontrol.[5]
Frequently Asked Questions (FAQs)
What is the mechanism of the Bohlmann-Rahtz pyridine synthesis?
The Bohlmann-Rahtz synthesis is a two-step process:
-
Michael Addition: An enamine undergoes a conjugate addition to an ethynylketone to form an aminodiene intermediate.
-
Cyclodehydration: The aminodiene intermediate, upon heating, undergoes E/Z isomerization followed by a cyclodehydration reaction to yield the 2,3,6-trisubstituted pyridine.[2]
What are the main advantages of the modified Bohlmann-Rahtz synthesis methods?
Modified Bohlmann-Rahtz protocols offer several advantages over the traditional method:
-
Milder Reaction Conditions: The use of catalysts allows for significantly lower reaction temperatures, preserving sensitive functional groups.[1][3]
-
One-Pot Procedures: Three-component reactions eliminate the need to isolate the often unstable enamine intermediate, simplifying the experimental workflow.[5]
-
Improved Yields and Shorter Reaction Times: Techniques like microwave-assisted synthesis can dramatically increase product yields and reduce reaction times from hours to minutes.[4]
-
Broader Substrate Scope: The development of milder conditions has expanded the range of substrates that can be used effectively in this synthesis.[3]
When should I choose a Brønsted acid, a Lewis acid, or a solid-supported catalyst?
The choice of catalyst depends on the nature of your substrates:
-
Robust Substrates: For substrates that are not acid-sensitive, a Brønsted acid like acetic acid is often sufficient and cost-effective.[1]
-
Moderately Sensitive Substrates: Lewis acids like ZnBr₂ or Yb(OTf)₃ can be effective and may offer better yields in some cases.[2]
-
Acid-Sensitive Substrates: For enamines with functional groups prone to decomposition in the presence of strong acids, a milder, solid-supported catalyst like Amberlyst-15 is the preferred choice.[3]
Data Presentation
The following tables summarize quantitative data on the impact of different catalysts and heating methods on the yield of the Bohlmann-Rahtz pyridine synthesis.
Table 1: Effect of Catalyst on Pyridine Yield
| Entry | Enamine | Alkynone | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Ethyl 3-aminocrotonate | Phenylpropynone | None | Toluene | 110 | 85 | [6] |
| 2 | Ethyl 3-aminocrotonate | Phenylpropynone | Acetic Acid | Toluene | 110 | 77 | [6] |
| 3 | Ethyl 3-aminocrotonate | Phenylpropynone | ZnBr₂ (15) | Toluene | 110 | 65 | [2] |
| 4 | Ethyl 3-aminocrotonate | Phenylpropynone | Yb(OTf)₃ (20) | Toluene | 110 | - | [2] |
| 5 | Ethyl 3-aminocrotonate | Phenylpropynone | Amberlyst-15 | Toluene | 50 | 95 | [3] |
Table 2: Comparison of Conventional vs. Microwave Heating
| Entry | Enamine | Alkynone | Solvent | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Ethyl 3-aminocrotonate | Phenylpropynone | Toluene | Conventional | 170 | 20 min | 78 | [4] |
| 2 | Ethyl 3-aminocrotonate | Phenylpropynone | Toluene | Microwave | 170 | 20 min | 85 | [4] |
| 3 | Ethyl 3-aminocrotonate | Phenylpropynone | DMSO | Conventional | 170 | 20 min | 86 | [4] |
| 4 | Ethyl 3-aminocrotonate | Phenylpropynone | DMSO | Microwave | 170 | 20 min | 98 | [4] |
Experimental Protocols
1. General Procedure for One-Pot Bohlmann-Rahtz Synthesis using Acetic Acid Catalyst [1]
A solution of the enamine (1.0 mmol) and the ethynyl ketone (1.1 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL) is stirred at the desired temperature (e.g., 50 °C) and monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. One-Pot Synthesis with Amberlyst-15 for Acid-Sensitive Substrates [3]
To a solution of the enamine (1.0 mmol) and the alkynone (1.1 mmol) in toluene (5 mL), Amberlyst-15 (ion-exchange resin) is added. The mixture is stirred at 50 °C and monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the resin is removed by filtration, washing with chloroform or toluene. The combined filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
3. Three-Component, One-Pot Synthesis under Acid-Free Conditions [5]
A mixture of a 1,3-dicarbonyl compound (1.0 mmol), an alkynone (1.0 mmol), and ammonium acetate (5.0 mmol) in ethanol (5 mL) is heated at reflux for 24 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
4. Microwave-Assisted One-Pot Bohlmann-Rahtz Synthesis [4]
A solution of ethyl β-aminocrotonate (1.1 mmol) and the alkynone (1.0 mmol) in DMSO (3 mL) is placed in a sealed microwave vessel. The mixture is irradiated at 170 °C for 20 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Mandatory Visualizations
Caption: The two-step mechanism of the Bohlmann-Rahtz pyridine synthesis.
Caption: Troubleshooting workflow for low yield in Bohlmann-Rahtz synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. youngin.com [youngin.com]
- 5. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Minimizing side product formation in pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Hantzsch pyridine synthesis, and how can their formation be minimized?
A1: The Hantzsch synthesis, a cornerstone for producing dihydropyridines that are subsequently oxidized to pyridines, can be prone to the formation of several side products. The most common of these are the undesired 1,2-dihydropyridine isomer and various over-oxidation or rearrangement products like acridine-1,8-diones.[1][2] Minimizing these impurities is crucial for achieving high yields and purity of the target pyridine.
Key strategies to suppress side product formation include:
-
Catalyst Selection: The use of a catalyst can significantly improve reaction efficiency and selectivity. For instance, p-toluenesulfonic acid (PTSA) has been demonstrated to afford yields of up to 96% when the reaction is conducted in aqueous micelles with ultrasonic irradiation.[3]
-
Optimized Reaction Conditions: Traditional Hantzsch synthesis often requires harsh conditions and long reaction times, which can contribute to side product formation.[3] Modern approaches utilizing microwave irradiation can lead to excellent yields (82%-94%) with shorter reaction times (2-7 minutes), thus minimizing the potential for side reactions.
-
Choice of Oxidizing Agent: The final oxidation step to convert the dihydropyridine intermediate to the pyridine is critical. Harsh oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) can lead to unwanted side products. Milder and more efficient oxidizing agents, or one-pot direct aromatization using ferric chloride, are often preferred.
Q2: My Bohlmann-Rahtz pyridine synthesis is giving a low yield and multiple side products. What are the likely causes and solutions?
A2: The Bohlmann-Rahtz synthesis is a versatile method for preparing substituted pyridines. However, it traditionally requires high temperatures for the cyclodehydration step, which can lead to the degradation of starting materials and the formation of side products.[4]
Common issues and their solutions include:
-
High Reaction Temperatures: The need for elevated temperatures can be a significant drawback.
-
Solution: The use of acid catalysts can facilitate the cyclodehydration at much lower temperatures.[4] Both Brønsted acids (like acetic acid) and Lewis acids (such as ytterbium(III) triflate or zinc(II) bromide) have been shown to be effective.[4][5] Amberlyst 15, an ion-exchange resin, is another mild and effective catalyst that simplifies workup.[6][7]
-
-
Isolation of Intermediates: The traditional two-step process involving the isolation of the aminodiene intermediate can be inefficient.
-
Solution: A one-pot procedure where the Michael addition and cyclodehydration occur in a single step is often more efficient and can lead to higher yields. This is typically achieved by incorporating an acid catalyst from the start of the reaction.[7]
-
Q3: How can I improve the yield and purity of my Guareschi-Thorpe pyridine synthesis?
A3: The Guareschi-Thorpe synthesis is a classical method for preparing 2-pyridones. A modern, eco-friendly variation of this reaction has been developed that significantly improves yield and purity by using ammonium carbonate in an aqueous medium.[8][9][10] This approach offers several advantages over traditional methods, which often result in a mixture of products.[8]
The key to a successful Guareschi-Thorpe synthesis with minimal side products is the use of ammonium carbonate as both the nitrogen source and a pH-controlled agent in an aqueous solvent. This method has been shown to produce high yields of the desired hydroxy-cyanopyridines with a simple workup, as the product often precipitates from the reaction mixture.[8][9][11]
Troubleshooting Guides
Issue: Low Yield in Hantzsch Pyridine Synthesis
If you are experiencing a low yield in your Hantzsch synthesis, a systematic approach to troubleshooting is recommended. The following guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: A logical workflow for troubleshooting low yields in the Hantzsch pyridine synthesis.
Issue: Side Product Formation in Bohlmann-Rahtz Synthesis
The formation of side products in the Bohlmann-Rahtz synthesis is often linked to the harsh reaction conditions required for the traditional thermal cyclodehydration. The following guide outlines a strategy to minimize these unwanted byproducts.
Troubleshooting Workflow for Bohlmann-Rahtz Side Product Formation
Caption: A systematic approach to reducing side product formation in the Bohlmann-Rahtz synthesis.
Data Presentation
The following tables provide quantitative data on how different reaction parameters can influence the yield of the desired pyridine product, thereby minimizing the proportion of side products.
Table 1: Effect of Solvent and Energy Source on Hantzsch Synthesis Yield
| Entry | Aldehyde | Solvent | Energy Source | Time | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Conventional Heating | 4 h | 70 |
| 2 | Benzaldehyde | Water | Conventional Heating | 2 h | 82 |
| 3 | Benzaldehyde | Water (sealed vessel) | Conventional Heating | 1 h | 96[12] |
| 4 | Benzaldehyde | Ethanol | Microwave | 5-15 min | >90 |
| 5 | Benzaldehyde | Aqueous Micelles (SDS) | Ultrasound | Not specified | 96[3] |
Table 2: Catalyst Comparison for the One-Pot Bohlmann-Rahtz Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature | Yield (%) |
| 1 | None | Toluene | Reflux | Low (decomposition) |
| 2 | Acetic Acid | Toluene | 50°C | 77[5] |
| 3 | ZnBr₂ (15) | Toluene | Reflux | 65[5] |
| 4 | Yb(OTf)₃ (20) | Toluene | Reflux | High |
| 5 | Amberlyst 15 | Toluene | 50°C | 65-95[7] |
Table 3: Comparison of Nitrogen Source in Guareschi-Thorpe Synthesis
| Entry | Nitrogen Source | Solvent | Temperature | Time | Yield (%) |
| 1 | Ammonium Acetate | H₂O/AcOH | Reflux | 24 h | Low (mixture of products)[8] |
| 2 | Ammonium Acetate | H₂O | 80°C | 24 h | 68[8] |
| 3 | Ammonium Carbonate | H₂O | 80°C | 4 h | 96[8] |
| 4 | Ammonium Carbonate | H₂O/EtOH | 80°C | 4 h | 98[8] |
Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis of 1,4-Dihydropyridines in Water
This protocol is a green and efficient method for the synthesis of 1,4-dihydropyridines.
Experimental Workflow for Optimized Hantzsch Synthesis
Caption: A step-by-step workflow for a high-yield, aqueous Hantzsch synthesis.
Procedure:
-
In a sealed vessel, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).[12]
-
Seal the vessel and heat the mixture at 70-75°C for 1 hour.[12]
-
After the reaction is complete, cool the vessel to room temperature.
-
The 1,4-dihydropyridine product, which precipitates from the solution, is isolated by simple filtration.[12]
-
Wash the solid product with cold water and dry to obtain the pure compound.
Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis
This protocol describes a one-pot synthesis of tetrasubstituted pyridines using an acid catalyst, which avoids high temperatures and the need to isolate intermediates.
Experimental Workflow for One-Pot Bohlmann-Rahtz Synthesis
Caption: A detailed workflow for the one-pot, acid-catalyzed Bohlmann-Rahtz synthesis.
Procedure:
-
In a round-bottom flask, dissolve the enamine (1 equiv.), the alkynone (1.2 equiv.), and the Lewis acid catalyst (e.g., ytterbium(III) triflate, 20 mol%) in toluene.
-
Heat the solution at reflux for 16 hours.
-
Allow the mixture to cool to room temperature and then add water.
-
Heat the biphasic mixture at reflux for an additional 20 minutes.
-
After cooling, extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude pyridine product, which can be further purified by column chromatography if necessary.
Protocol 3: Advanced Guareschi-Thorpe Synthesis of 2-Pyridones
This protocol outlines a green and high-yielding synthesis of hydroxy-cyanopyridines.
Experimental Workflow for Advanced Guareschi-Thorpe Synthesis
Caption: A step-by-step guide for the high-yield, environmentally friendly Guareschi-Thorpe synthesis.
Procedure:
-
In a flask, combine the 1,3-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1 mmol) in a 1:1 mixture of water and ethanol.[13]
-
Stir the mixture at 80°C for 4 hours.[13]
-
Upon cooling to room temperature, the desired 2-pyridone product precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water and dry to obtain the pure compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Solvent Effects in Suzuki-Miyaura Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent effects for successful Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for Suzuki-Miyaura cross-coupling?
A wide variety of organic solvents are compatible with the Suzuki-Miyaura reaction. Common choices include ethers (like dioxane, THF, 2-MeTHF, DME), aromatic hydrocarbons (such as toluene and xylenes), amides (DMF, DMAc), and alcohols (e.g., ethanol, n-butanol).[1] Water is frequently added as a co-solvent.[1][2] The selection of an appropriate solvent system is a critical parameter that influences the reaction's outcome.[3]
Q2: Is water necessary for the Suzuki-Miyaura reaction?
The role of water is a complex and often debated topic.[1] In many cases, water is beneficial as it helps to dissolve the inorganic base and can play a key role in the transmetalation step of the catalytic cycle.[1][4] Some studies suggest that water facilitates the formation of a μ-bridging hydroxy group between the palladium and boron atoms, which is crucial for the catalytic cycle.[1] In fact, even in so-called "solid-state" reactions, trace amounts of water generated from the dehydration of boronic acids can be essential for the reaction to proceed.[5][6] However, successful couplings can also be achieved under anhydrous conditions.
Q3: What is the difference between a monophasic and a biphasic solvent system?
A monophasic system consists of a single liquid phase where all reactants and catalysts are dissolved. A biphasic system, commonly used in Suzuki-Miyaura reactions, involves two immiscible liquid phases, typically an organic solvent and an aqueous solution of the base.[1][7] In biphasic systems, vigorous stirring is often necessary to ensure efficient mixing and facilitate the reaction between components in different phases.[1][8]
Q4: Can the choice of solvent affect the product selectivity?
Yes, the solvent can significantly influence the chemoselectivity of the reaction, especially when substrates contain multiple reactive sites. For example, in the cross-coupling of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the chloride position, while certain polar aprotic solvents such as MeCN or DMF can switch the selectivity to favor reaction at the triflate group.[9][10] This effect is thought to be related to the ability of polar solvents to stabilize charged palladium intermediates.[9][11]
Q5: Are there "green" or more environmentally friendly solvent options for Suzuki-Miyaura coupling?
Yes, there is a growing interest in using greener solvents to improve the environmental profile of the reaction.[12][13] Water is an excellent green solvent, and reactions can often be run in aqueous systems.[2][14] Other environmentally friendly alternatives to hazardous solvents like dioxane and DMF include 2-MeTHF, cyclopentyl methyl ether (CPME), and various bio-based solvents.[12][15] Propylene carbonate (PC) has also been explored as a sustainable solvent for this reaction.[16][17]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Reactants | 1. Increase Temperature: Elevating the reaction temperature can improve the solubility of starting materials.[4] 2. Solvent Screening: Test a range of solvents with different polarities.[4] For poorly soluble substrates, polar aprotic solvents like DMF or ethereal solvents like dioxane and THF (often with water as a co-solvent) can be effective.[4] 3. Use a Co-solvent: Adding water is a common strategy to dissolve the inorganic base.[4] Biphasic systems like Toluene/H₂O are standard for many substrates.[3][4] |
| Inefficient Mass Transfer in Biphasic Systems | 1. Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to create an emulsion and maximize the interfacial area between the aqueous and organic phases.[1][8] 2. Phase-Transfer Catalyst (PTC): The addition of a PTC, such as tetrabutylammonium bromide (TBAB), can significantly accelerate biphasic reactions by facilitating the transfer of the activated boronic acid species into the organic phase.[4][7] |
| Catalyst Poisoning by Solvent Impurities | 1. Use High-Purity Solvents: Traces of impurities in solvents, such as precursors from their synthesis (e.g., 2,3-dihydrofuran in THF), can poison the palladium catalyst and significantly decrease conversion.[18] Ensure the use of high-quality, purified solvents. 2. Add a Ligand: In cases of suspected poisoning, the addition of a phosphine ligand like triphenylphosphine can sometimes mitigate the negative effects by competing with the poison for coordination to the palladium center.[18] |
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Undesired Side Reactions (e.g., Protodeboronation)
| Possible Cause | Troubleshooting Step |
| Solvent-Mediated Decomposition of Boronic Acid | 1. Modify Solvent System: The stability of boronic acids can be solvent-dependent. For instance, protodeboronation can be accelerated in the presence of water and base.[19] Screening alternative solvents where the starting materials show greater stability is recommended.[19] 2. Use Anhydrous Conditions: If protodeboronation is a significant issue, running the reaction under anhydrous conditions may be beneficial. However, this may require adjusting other parameters like the base. 3. Use a More Stable Boronic Acid Derivative: Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable than the corresponding boronic acids under certain conditions.[3][8] |
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize the effect of different solvents on the yield of Suzuki-Miyaura cross-coupling reactions from selected literature examples.
Table 1: Solvent Screening for the Coupling of 2-Bromonaphthalene and Phenylboronic Acid
| Entry | Solvent System | Temperature (°C) | Conversion (%) |
| 1 | Toluene/Water | 93 | Low |
| 2 | THF/Water | 60 | High |
| 3 | Dioxane/Water | 80 | Moderate |
| 4 | Ethanol/Water | 75 | Moderate |
Data adapted from a study on Pd/C catalyzed reactions, highlighting that THF provided the best results in this specific system. Higher temperatures in toluene were detrimental.[18]
Table 2: Solvent Effect on Chemoselectivity in the Coupling of a Chloroaryl Triflates
| Entry | Solvent | Major Product |
| 1 | THF | Coupling at C-Cl |
| 2 | Toluene | Coupling at C-Cl |
| 3 | MeCN | Coupling at C-OTf |
| 4 | DMF | Coupling at C-OTf |
| 5 | Water | Coupling at C-Cl |
| 6 | iPrOH | Coupling at C-Cl |
This table illustrates how solvent choice can dramatically switch the reaction selectivity. Non-coordinating polar solvents and alcohols favor C-Cl coupling, while coordinating polar solvents like MeCN and DMF favor C-OTf coupling.[9]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening using High-Throughput Experimentation (HTE)
This protocol outlines a general method for rapidly screening multiple solvents for a Suzuki-Miyaura reaction using a 96-well plate format.[1][20]
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid derivative, palladium precatalyst, ligand (if used), and base in a suitable, relatively non-reactive, and volatile solvent (e.g., dioxane or THF) to facilitate dispensing and later evaporation.
-
Dispensing: Use an automated liquid handler to dispense the stock solutions of reactants, catalyst, ligand, and base into the wells of a 96-well plate.
-
Solvent Addition: Evaporate the initial solvent under vacuum. Then, add the different screening solvents to designated wells.
-
Sealing and Reaction: Seal the plate securely and place it on a heated shaker block. Run the reactions at the desired temperature with vigorous shaking for a set period.
-
Quenching and Analysis: After the reaction time, cool the plate, unseal it, and quench the reactions in each well (e.g., by adding water or a specific quenching agent). Analyze the reaction outcomes using high-throughput analytical techniques such as LC-MS or GC-MS to determine conversion and yield.
Experimental Workflow for High-Throughput Solvent Screening
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 6. quora.com [quora.com]
- 7. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 12. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 13. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 14. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Regioselective Functionalization of Pyridines
Welcome to the technical support center for the regioselective functionalization of pyridines. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective functionalization of pyridines so challenging?
A1: The primary challenges in the regioselective functionalization of pyridines stem from the inherent electronic properties of the pyridine ring.[1][2][3] The electronegative nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS) and makes it susceptible to nucleophilic attack.[2][3] Furthermore, the lone pair of electrons on the nitrogen can coordinate with Lewis acids and metal catalysts, which can complicate reactions or lead to catalyst deactivation.[2][4] This inherent reactivity favors functionalization at the C2 and C4 positions for nucleophilic and radical reactions, while electrophilic attack, which is generally difficult, tends to occur at the C3 position.[3]
Q2: My electrophilic aromatic substitution (EAS) on an unsubstituted pyridine is resulting in very low yields. What are my options?
A2: Low yields in EAS reactions with pyridine are common due to the deactivating effect of the nitrogen atom.[5] Here are a few strategies to overcome this:
-
Harsh Reaction Conditions: Historically, forcing conditions (high temperatures and strong acids) have been used, but this often leads to poor regioselectivity and substrate compatibility issues.[6]
-
Introduce Activating Groups: If your synthetic route allows, introducing electron-donating groups onto the pyridine ring can increase its reactivity towards electrophiles.[5]
-
Pyridine N-oxide Strategy: A highly effective and common approach is to first oxidize the pyridine to its corresponding N-oxide.[5] The N-oxide is significantly more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated in a subsequent step to yield the C4-functionalized pyridine.[5]
Q3: I am getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNA_r_) reaction. How can I improve selectivity?
A3: Achieving high regioselectivity between the C2 and C4 positions in SNA_r_ reactions is a common challenge. The distribution of products is influenced by several factors:[5]
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position.[5] Similarly, bulky substituents on the pyridine ring can direct the incoming nucleophile to the more accessible position. For instance, a large group at C2 will favor C4 attack.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly impact the regioselectivity.[5] It is advisable to screen a range of solvents with varying properties.
-
Electronic Effects: The electronic nature of other substituents on the pyridine ring can subtly influence the relative electrophilicity of the C2 and C4 positions.[5]
Q4: How can I achieve functionalization at the C3 position of pyridine, which is often the most difficult to access?
A4: C3-functionalization is a significant hurdle in pyridine chemistry.[1][7] Here are some established strategies:
-
Electrophilic Aromatic Substitution (EAS): As mentioned, this is challenging but can be achieved under harsh conditions, often with poor selectivity.[6]
-
Directed ortho-Metalation (DoM): This involves using a directing group at the C2 or C4 position to direct deprotonation and subsequent functionalization at the C3 position.[8]
-
Dearomatization-Rearomatization Strategy: This modern approach involves the dearomatization of the pyridine ring to form a more reactive intermediate, such as a Zincke imine, which can then be functionalized at the C3 position before rearomatization.[1][7][9]
-
Transition-Metal Catalysis: Certain transition-metal catalyzed C-H functionalization reactions have been developed to achieve C3-selectivity, often requiring specific ligands and reaction conditions.[10][11]
Q5: My Minisci reaction is producing a mixture of C2 and C4 isomers. How can I favor C4-functionalization?
A5: The Minisci reaction, a radical substitution, often yields a mixture of C2 and C4 products.[3] To enhance C4 selectivity, consider the following approaches:
-
Blocking Groups: A removable blocking group on the nitrogen atom can sterically hinder the C2 and C6 positions, thereby directing the incoming radical to the C4 position.[3]
-
Tuning Reaction Conditions: The regioselectivity of radical additions can be sensitive to solvent and pH. Avoiding acidic conditions may help to increase the proportion of the C4 product, as acidic conditions tend to favor attack at the C2 position.[3]
-
Bulky N-Substituents: Using a pyridinium salt with a bulky substituent on the nitrogen can also sterically shield the C2/C6 positions and promote C4-functionalization.[3]
Troubleshooting Guides
Problem 1: Poor Yield and/or Low Conversion in a Transition-Metal Catalyzed C-H Functionalization
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Deactivation/Poisoning | The pyridine nitrogen can coordinate to the metal center, inhibiting catalysis.[12] Consider using a protecting group on the nitrogen, such as a borane group, which can be removed later.[13][14] Alternatively, some catalytic systems are designed to be more robust to pyridine coordination. |
| Incorrect Catalyst/Ligand Combination | The choice of metal, ligand, and additives is crucial for successful C-H activation. Consult the literature for catalyst systems known to be effective for the desired transformation on pyridines.[2][10] |
| Sub-optimal Reaction Conditions | Temperature, solvent, and concentration can all play a significant role. Perform a systematic optimization of these parameters. |
| Poor Substrate Reactivity | Electron-deficient pyridines can be particularly challenging substrates.[12] It may be necessary to modify the substrate or choose a different synthetic route. |
Problem 2: Lack of Regioselectivity in a Directed Metalation Protocol
| Possible Cause | Troubleshooting Suggestion |
| Incorrect Base or Metalating Agent | The choice of base is critical. Strong, non-nucleophilic bases like lithium amides are often used.[8] The use of ate-bases or TMP-metal reagents can offer milder conditions and improved functional group tolerance.[8] |
| Sub-optimal Temperature | Directed metalation reactions are typically performed at low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions.[5] Ensure your reaction is adequately cooled. |
| Inappropriate Directing Group | The effectiveness of a directing group can vary. Ensure the directing group you are using is known to be effective for directing metalation to the desired position on a pyridine ring. |
| Isomerization of the Metalated Intermediate | In some cases, the initially formed metalated species may isomerize to a more thermodynamically stable regioisomer. Shorter reaction times may help to minimize this. |
Experimental Protocols
General Procedure for C4-Selective Sulfonylation of Pyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add triflic anhydride (Tf2O) (1.1 equiv) at -78 °C.
-
Stir the reaction mixture for 15 minutes at this temperature.
-
Add the desired sodium sulfinate salt (1.5 equiv) and a base (e.g., DABCO, 2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Note: The choice of base and solvent can significantly influence the C4/C2 regioselectivity.[15]
General Protocol for Directed ortho-Metalation (DoM) and Functionalization
This protocol is a general guideline for the DoM of a pyridine bearing a directing group (DG).
-
Dissolve the substituted pyridine (1.0 equiv) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 equiv), to the cooled pyridine solution.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 30 minutes to 2 hours).
-
Add the desired electrophile (1.2 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent, such as saturated aqueous NH4Cl.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and purify by column chromatography or crystallization.[5]
Data Presentation
Table 1: Influence of Base and Solvent on the Regioselective Sulfonylation of Pyridine
| Entry | Base | Solvent | Ratio (C4:C2) |
| 1 | DABCO | CH2Cl2 | 70:30 |
| 2 | Et3N | CH2Cl2 | 65:35 |
| 3 | DBU | CH2Cl2 | 80:20 |
| 4 | DABCO | MeCN | 50:50 |
Data adapted from a study on C-H-sulfonylation of N-heteroaromatics, demonstrating the significant impact of reaction parameters on regioselectivity.[15]
Visualizations
Caption: General strategies for the functionalization of pyridine.
Caption: Troubleshooting poor regioselectivity in pyridine functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 9. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An application of borane as a protecting group for pyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for Acid-Free Bohlmann-Rahtz Pyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the acid-free Bohlmann-Rahtz synthesis of pyridines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various alternative catalytic systems.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-free Bohlmann-Rahtz synthesis in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached completion. | a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. Increase the reaction time or temperature, but be cautious of potential decomposition. c. Consider switching to a more active catalyst system (see comparison tables below). |
| 2. Decomposition of starting materials: Enamines, especially those with sensitive functional groups, can be unstable. | a. Use milder reaction conditions. For instance, solid acid catalysts like Amberlyst-15 or Lewis acids such as Yb(OTf)₃ or ZnBr₂ can facilitate the reaction at lower temperatures compared to the traditional thermal conditions.[1][2] b. For particularly acid-sensitive substrates, consider a truly acid-free approach using ethanol as the solvent.[1] | |
| 3. Poor quality of reagents: Impurities in starting materials can inhibit the reaction. | a. Ensure the enamine and ethynylketone are pure. Purification of starting materials before use is recommended. | |
| Formation of Multiple Products/Poor Regioselectivity | 1. Side reactions: The high temperatures of the traditional Bohlmann-Rahtz synthesis can lead to side reactions. | a. Employing a catalyst allows for lower reaction temperatures, which can minimize the formation of byproducts.[1][2] |
| 2. Lack of regiocontrol in unsymmetrical systems: The reaction of unsymmetrical enamines or ethynylketones can lead to a mixture of regioisomers. | a. The Bohlmann-Rahtz synthesis generally exhibits a high degree of regioselectivity. If issues arise, consider pre-forming and isolating the aminodiene intermediate before the cyclization step. | |
| Aminodiene Intermediate Fails to Cyclize | 1. Insufficient temperature for thermal cyclization: The traditional method requires high temperatures (120-160 °C) for the E/Z isomerization and subsequent cyclodehydration.[3] | a. Introduce a catalyst to lower the activation energy for cyclization. Brønsted acids (acetic acid), solid acids (Amberlyst-15), or Lewis acids (Yb(OTf)₃, ZnBr₂) can effectively promote this step at lower temperatures.[1][2][4] |
| 2. Catalyst deactivation: The chosen catalyst may not be active enough or may have been deactivated. | a. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids). b. Increase the catalyst loading, although this should be optimized to avoid side reactions. | |
| Difficulty in Preparing/Isolating the Enamine Starting Material | 1. Instability of the enamine: Some enamines are difficult to synthesize and purify. | a. Generate the enamine in situ. This can be achieved by reacting a ketone or β-ketoester with a source of ammonia, such as ammonium acetate, in the presence of the ethynylketone.[1][4][5] This approach simplifies the procedure to a one-pot synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using an alternative catalyst over the traditional thermal Bohlmann-Rahtz synthesis?
A1: The primary advantages are milder reaction conditions and often a one-step procedure. Traditional Bohlmann-Rahtz synthesis requires high temperatures (120-160 °C) for the cyclodehydration step.[3] Alternative catalysts, such as Brønsted acids, solid acids, and Lewis acids, can lower this temperature to around 50-110 °C, which helps to prevent the decomposition of sensitive substrates and reduce the formation of byproducts.[1][2][3] This often allows for a more efficient one-pot synthesis, avoiding the need to isolate the intermediate aminodiene.[3][5]
Q2: Which type of alternative catalyst is best for my reaction?
A2: The choice of catalyst depends on the specific substrates and desired reaction conditions.
-
Brønsted Acids (e.g., Acetic Acid): A simple and effective catalyst for many systems, allowing for a one-pot reaction at a lower temperature (e.g., 50 °C in toluene).[3]
-
Solid Acids (e.g., Amberlyst-15): A mild and reusable catalyst that is particularly useful for acid-sensitive substrates.[1][3] The solid nature of the catalyst also simplifies work-up, as it can be removed by filtration.[2]
-
Lewis Acids (e.g., Ytterbium(III) triflate, Zinc(II) bromide): These are effective catalysts that can promote the reaction in a single step.[1][2] They are assumed to accelerate the Michael addition, isomerization, and cyclodehydration steps.[1]
-
Acid-Free (e.g., Ethanol as solvent): For highly acid-sensitive substrates, performing the reaction in a protic solvent like ethanol can be a mild alternative.[1]
Q3: Can I perform the Bohlmann-Rahtz synthesis in a one-pot procedure without isolating the aminodiene intermediate?
A3: Yes, one-pot procedures are a significant advantage of using alternative catalysts. By employing catalysts like acetic acid, Amberlyst-15, Yb(OTf)₃, or ZnBr₂, the Michael addition and subsequent cyclodehydration can be performed in a single step, simplifying the experimental setup and improving overall efficiency.[3][5]
Q4: How can I avoid the need to synthesize and handle potentially unstable enamines?
A4: You can generate the enamine in situ using a three-component reaction. By combining a 1,3-dicarbonyl compound, an ammonium source like ammonium acetate, and an alkynone, the enamine is formed in the reaction mixture and directly participates in the pyridine synthesis.[1][4][5]
Data Presentation: Comparison of Alternative Catalysts
The following tables summarize quantitative data for different catalytic systems in the Bohlmann-Rahtz synthesis.
Table 1: Brønsted and Solid Acid Catalyzed Bohlmann-Rahtz Synthesis
| Catalyst | Enamine Substrate | Ethynylketone Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethyl 3-aminocrotonate | Phenylpropynone | Toluene | 50 | 6 | quant. | [6] |
| Acetic Acid | Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | EtOH/AcOH (5:1) | 120 | 0.08 (MW) | 86 | [7] |
| Amberlyst-15 | Ethyl 3-aminocrotonate | Phenylpropynone | Toluene | 50 | 6 | 85 | [3] |
| Amberlyst-15 | tert-Butyl 3-aminocrotonate | Phenylpropynone | Toluene | 50 | 24 | 75 | [3] |
Table 2: Lewis Acid Catalyzed Bohlmann-Rahtz Synthesis
| Catalyst (mol%) | Enamine Substrate | Ethynylketone Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ (20) | Ethyl 3-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Toluene | 110 | 16 | 78 | [1] |
| ZnBr₂ (15) | Ethyl 3-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Toluene | 110 | 16 | 82 | [1] |
| ZnBr₂ | Ethyl 3-aminocrotonate | 3-Butyn-2-one | Toluene | Reflux | - | 94 | [8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate using Acetic Acid
-
To a solution of ethyl 3-aminocrotonate (1.0 mmol) in toluene (5 mL) is added phenylpropynone (1.0 mmol).
-
Acetic acid (1 mL) is then added to the mixture.
-
The reaction mixture is stirred at 50 °C for 6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate using Amberlyst-15
-
A mixture of ethyl 3-aminocrotonate (1.0 mmol), phenylpropynone (1.0 mmol), and Amberlyst-15 (ion exchange resin) in toluene is stirred at 50 °C.
-
The reaction is monitored by TLC for 2-6 hours until the starting materials are consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The Amberlyst-15 resin is removed by filtration and washed with a small amount of toluene or chloroform.
-
The filtrate and washings are combined, and the solvent is evaporated under reduced pressure to give the crude pyridine product.
-
Purification is achieved by column chromatography on silica gel.[2]
Protocol 3: One-Pot Synthesis of Ethyl 2-methyl-6-(trimethylsilylmethyl)-4-phenylpyridine-3-carboxylate using Ytterbium(III) Triflate
-
To a solution of ethyl 3-aminocrotonate (1.0 mmol) and 4-(trimethylsilyl)but-3-yn-2-one (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add ytterbium(III) triflate (20 mol%).
-
The reaction mixture is heated to reflux (approximately 110 °C) for 16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the one-pot catalytic Bohlmann-Rahtz synthesis.
Caption: The role of an acid catalyst in the cyclodehydration step of the Bohlmann-Rahtz synthesis.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction | Semantic Scholar [semanticscholar.org]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in pyridine C4-arylation
Welcome to the technical support center for pyridine C4-arylation. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome challenges and improve conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: My C4-arylation reaction has a very low conversion rate. What are the most common initial checks I should perform?
Low conversion is a frequent issue that can often be traced back to fundamental reaction parameters. Start by verifying the following:
-
Atmosphere and Reagent Quality: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) as both catalysts and organometallic intermediates can be sensitive to oxygen and moisture. Verify the purity and dryness of your solvents, bases, and starting materials.
-
Base Integrity: The choice and quality of the base are critical. Many C4-arylation reactions will not proceed without a base.[1][2] For instance, strong bases like NaH or NaOtBu, or inorganic bases like Cs₂CO₃ are commonly used.[1][3] Ensure your base has not been deactivated by improper storage.
-
Temperature Control: Check that the reaction is being conducted at the optimal temperature. While some modern methods work at room temperature, many palladium-catalyzed C-H arylations require elevated temperatures (e.g., 110-130 °C) to proceed efficiently.[4][5]
Q2: I'm observing a mix of isomers (C2, C3, or N-arylation) instead of selective C4-arylation. How can I improve regioselectivity?
Poor regioselectivity is a known challenge due to the electronic nature of the pyridine ring, which has inherent reactivity at the C2 and C4 positions.[6]
-
For Palladium-Catalyzed C-H Arylation:
-
Use Directing Groups: An electron-withdrawing group (EWG) such as -NO₂ or -CN at the C3 position of the pyridine ring strongly directs arylation to the C4 position by increasing the acidity of the C4-H bond.[3]
-
Ligand and Additive Screening: The ligand choice is crucial for controlling selectivity. Additionally, additives like silver salts (e.g., Ag₂CO₃) have been shown to be necessary for achieving high regioselectivity in some systems.[7]
-
-
For Nucleophilic Arylation (using Pyridinium Salts):
-
This method is inherently highly selective for the C4 position.[1][8] If you are observing side products like N-arylation, consider adjusting the stoichiometry. Using an excess of the pyridine starting material can sometimes suppress the formation of undesired products.[1][8]
-
The cation of the base can also influence selectivity. For example, in one study, LiOtBu gave superior selectivity compared to NaOtBu or NaH.[1][2]
-
Q3: My palladium catalyst seems to be deactivating. What could be the cause and how can I prevent it?
Catalyst deactivation is a common problem, often caused by the pyridine nitrogen itself.
-
Catalyst Poisoning: The Lewis basic nitrogen atom of the pyridine substrate can coordinate strongly to the palladium center, inhibiting its catalytic activity.[3]
-
Mitigation Strategies:
-
Use of Lewis Acids: The coordination of a Lewis acid (e.g., AlMe₃) to the pyridine nitrogen can mask its lone pair, preventing it from poisoning the palladium catalyst. This strategy has been shown to improve reactivity.[3][9]
-
Pyridine N-Oxide Strategy: Converting the pyridine to its N-oxide derivative can activate the ring and prevent direct coordination of the nitrogen to the catalyst during some steps, facilitating C-H activation.[6][7] The N-oxide can be removed in a subsequent step.
-
Ligand Choice: Employing bulky ligands, such as specific phosphines or N-heterocyclic carbenes (NHCs), can sterically disfavor the deactivating coordination of the pyridine nitrogen.[3][10]
-
Troubleshooting Flowchart
This diagram outlines a logical workflow for diagnosing and solving low conversion rate issues.
Caption: A step-by-step guide for troubleshooting low yields in C4-arylation.
Data Presentation: Reaction Optimization
The selection of the base and solvent is paramount for achieving high yields. Below are examples of optimization studies for two different C4-arylation methods.
Table 1: Optimization for Nucleophilic C4-Arylation of a Pyridinium Salt (Data synthesized from references[1][8])
| Entry | Base (equiv) | Solvent | Yield (%) | Notes |
| 1 | Cs₂CO₃ (2.0) | DMSO | < 5 | Inorganic carbonate is ineffective. |
| 2 | DBU (2.0) | DMSO | 45 | Moderate yield with organic base. |
| 3 | NaOtBu (2.0) | DMSO | 52 | Moderate yield. |
| 4 | NaH (2.0) | DMSO | 65 | Good yield but handling concerns. |
| 5 | LiOtBu (2.0) | DMSO | 89 | Excellent yield and selectivity. |
| 6 | LiOtBu (2.0) | DMF | 61 | DMSO proves to be a superior solvent. |
| 7 | LiOtBu (2.0) | THF | 35 | Lower polarity solvent is less effective. |
| 8 | - | DMSO | 0 | Reaction does not proceed without a base.[1][2] |
Table 2: Optimization for Pd-Catalyzed C4-Arylation of 3-Nitropyridine (Data synthesized from reference[3])
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Additive (equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (7.5) | Cs₂CO₃ (3.0) | PivOH (0.3) | Toluene | 19 |
| 2 | Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (7.5) | K₂CO₃ (3.0) | PivOH (0.3) | Toluene | 45 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (7.5) | K₂CO₃ (3.0) | PivOH (0.3) | Toluene | 28 |
| 4 | Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (7.5) | K₂CO₃ (3.0) | Ag₂CO₃ (1.0) | Toluene | 78 |
| 5 | Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (7.5) | K₂CO₃ (3.0) | - | Toluene | 32 |
Experimental Protocols & Workflows
A successful experiment relies on a precise and well-executed protocol. The following is a representative procedure for a palladium-catalyzed C-H arylation.
Protocol 1: General Procedure for Palladium-Catalyzed C4-Arylation (Adapted from references[4][11])
-
Reagent Preparation: To a flame-dried screw-capped test tube equipped with a magnetic stirring bar, add the pyridine substrate (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), and the phosphine ligand (7.5-12 mol%).
-
Inerting the Vessel: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Addition of Base and Solvent: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 3.0 equiv), any additives (e.g., Ag₂CO₃, 1.0 equiv), and the anhydrous solvent (e.g., DMA or Toluene).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the designated temperature (e.g., 110 °C). Stir for the specified time (e.g., 24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Workup: After cooling to room temperature, add water to the reaction mixture.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for C-H arylation reactions.
Simplified Catalytic Cycle: Pd-Catalyzed C-H Arylation
Understanding the catalytic cycle can help diagnose where a reaction might be failing. For instance, if the C-H activation step is slow, a stronger base or a different ligand might be required.
Caption: Simplified Pd(0)/Pd(II) cycle for C4-arylation (CMD: Concerted Metalation-Deprotonation).
References
- 1. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
Managing reaction temperature for cyclodehydration in pyridine synthesis
Topic: Managing Reaction Temperature for Cyclodehydration in Pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The focus is on managing reaction temperature during the critical cyclodehydration step to optimize yields and minimize side products.
Troubleshooting Guides
This section addresses specific issues that may arise during the cyclodehydration stage of pyridine synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Pyridine Product
| Possible Cause | Troubleshooting Steps |
| Inadequate Reaction Temperature | The cyclodehydration step, particularly in syntheses like the Bohlmann-Rahtz, often requires high temperatures to proceed efficiently. If the temperature is too low, the reaction may be sluggish or not proceed at all. Gradually increase the reaction temperature in small increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS. For thermally sensitive substrates, consider alternative strategies to lower the required temperature. |
| Decomposition of Starting Materials or Product | Excessively high temperatures can lead to the degradation of reactants, intermediates, or the final pyridine product, significantly reducing the yield. If charring or the formation of intractable baseline material is observed on the TLC plate, the reaction temperature is likely too high. Reduce the temperature and consider using a catalyst to facilitate the reaction at a lower temperature. |
| Suboptimal Catalyst Performance | In catalyzed cyclodehydration reactions, the choice and activity of the catalyst are crucial. An inappropriate or deactivated catalyst will result in a low yield. Screen different Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc bromide, ytterbium triflate) to find the optimal catalyst for your specific substrate. Ensure the catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature Promoting Side Reactions | Elevated temperatures can provide the activation energy for undesired reaction pathways, leading to the formation of impurities. Carefully control the reaction temperature and consider running the reaction at the lowest effective temperature that provides a reasonable reaction rate. |
| Incorrect Order of Reagent Addition | In some multi-step pyridine syntheses, the order of adding reagents can influence the formation of side products, especially at elevated temperatures. For instance, in some cases, pre-forming an intermediate before the high-temperature cyclodehydration step can lead to a cleaner reaction profile. |
| Self-Condensation of Reactants | At higher temperatures, starting materials may undergo self-condensation, competing with the desired cyclodehydration reaction. This can often be minimized by the slow addition of one of the reactants to the heated reaction mixture to maintain its low concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the cyclodehydration step in a Bohlmann-Rahtz pyridine synthesis?
A1: The traditional Bohlmann-Rahtz synthesis often requires high temperatures, typically in the range of 120-160°C, for the thermal cyclodehydration of the aminodiene intermediate. However, these harsh conditions can be a significant drawback.
Q2: How can I lower the required temperature for the cyclodehydration in my pyridine synthesis?
A2: The use of acid catalysis is a highly effective method for lowering the reaction temperature of the cyclodehydration step.
Technical Support Center: Impact of Reactant Purity on the Synthesis of Triarylpyridines
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reactant purity in the synthesis of 2,4,6-triarylpyridines. Ensuring the high purity of starting materials is a critical factor for achieving high yields, minimizing side product formation, and ensuring reaction reproducibility.
Frequently Asked Questions (FAQs)
Q1: My triarylpyridine synthesis is resulting in a low yield. Could reactant purity be the cause?
A1: Yes, low yields are frequently linked to the purity of the starting materials. Impurities in reactants such as substituted benzaldehydes, acetophenones, or the nitrogen source (e.g., ammonium acetate) can significantly hinder the reaction.[1][2] Aldehydes, for instance, are prone to oxidation into corresponding carboxylic acids, which can interfere with the reaction pathway.[2] It is crucial to use high-purity reagents or purify them before use to optimize reaction outcomes.[1]
Q2: What are the most common impurities in the starting materials for triarylpyridine synthesis, and how do they interfere?
A2: Common impurities depend on the specific reactant and its history. Key examples include:
-
In Benzaldehydes: Benzoic acid from air oxidation is a primary impurity.[2] Carboxylic acids can neutralize basic catalysts or alter the reaction pH, impeding condensation steps.
-
In Acetophenones: Self-condensation products or residual starting materials from their own synthesis can act as competing substrates, leading to a complex mixture of byproducts.
-
In Ammonium Acetate: This reagent can absorb water, which can hydrolyze intermediates. It serves as the nitrogen source, and its purity is vital for efficient cyclization.[3]
-
In Solvents: Peroxides in ethers (like THF) or water in aprotic solvents can lead to unwanted side reactions or decomposition of intermediates.
Q3: I am observing multiple spots on the Thin-Layer Chromatography (TLC) of my crude product. How can I determine if this is due to reactant impurities?
A3: Observing multiple spots on a TLC plate indicates a mixture of products, which can stem from impure starting materials.[2] To diagnose the issue, you should co-spot your crude reaction mixture on a TLC plate alongside all the individual starting materials. If spots from the crude mixture correspond to the Rf values of your starting materials, it indicates an incomplete reaction, which itself can be a symptom of impurities retarding the process. If there are new, unexpected spots, these are likely side products formed from reactions involving impurities.
Q4: How can I quickly assess the purity of my reactants before beginning a synthesis?
A4: Several analytical techniques can be used for a quick purity assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest and simplest method to check for non-volatile impurities. A pure compound should ideally show a single spot.[4]
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. Impurities typically cause a depression and broadening of the melting range.
-
NMR Spectroscopy: A ¹H-NMR spectrum is highly effective for identifying and quantifying organic impurities. The presence of unexpected signals indicates contamination.
Troubleshooting Guide
This guide provides solutions to common problems encountered during triarylpyridine synthesis that are related to reactant purity.
| Problem | Potential Cause (Purity-Related) | Recommended Solution |
| Low Product Yield | Impurities in starting materials (aldehydes, ketones) are interfering with the reaction mechanism or catalyst activity. | 1. Verify the purity of all reactants using TLC or ¹H-NMR. 2. Purify starting materials if necessary. Aldehydes can be distilled, while ketones and solid reagents can be recrystallized. 3. Use freshly opened or purified solvents to avoid contaminants like water or peroxides. |
| Significant Side Product Formation | An impurity is participating in the reaction, leading to undesired products. For example, self-condensation of the α,β-unsaturated carbonyl compound can occur.[3] | 1. Identify the structure of the main side product if possible (e.g., via LC-MS or NMR of a separated fraction). 2. This information can help deduce the problematic impurity in the starting material. 3. Implement a rigorous purification step for the reactant identified as the source of the impurity. Column chromatography is often effective.[5] |
| Reaction Fails to Initiate or Stalls | A contaminant is acting as a reaction inhibitor or catalyst poison. This is especially critical in catalyzed reactions. | 1. Ensure starting materials are free from acidic or basic impurities that could neutralize the catalyst. 2. Check for catalyst poisons (e.g., sulfur compounds, heavy metals) if using a metal-based catalyst. 3. Run a small-scale control reaction with highly purified reagents to confirm that the issue is indeed purity-related. |
Troubleshooting Workflow for Low Yield/Purity
Caption: A logical workflow for troubleshooting low yield and purity issues.
Quantitative Data Summary
While specific quantitative data is highly dependent on the substrates and reaction conditions, the following table illustrates the potential impact of a common impurity—an oxidized aldehyde—on the yield of a generic 2,4,6-triarylpyridine synthesis based on the Chichibabin protocol.
| Benzaldehyde Purity | % Benzoic Acid (Impurity) | Typical Isolated Yield (%) | Observations |
| >99% | <1% | 85 - 95% | Clean reaction profile, minimal side products. |
| 97% | ~3% | 60 - 75% | Noticeable decrease in yield, minor side product spots on TLC. |
| 95% | ~5% | 40 - 60% | Significant yield reduction, complex crude mixture.[2] |
| <90% | >10% | <30% | Reaction may stall or fail to go to completion. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid check for the presence of impurities in solid or liquid starting materials.
-
Preparation: Dissolve a small sample (1-2 mg) of the reactant in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate. Make the spot as small as possible.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the spot. Allow the solvent front to travel up the plate.[6]
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm and 365 nm). A pure compound should ideally show a single spot.[6]
Protocol 2: General Purification of Solid Reactants by Recrystallization
This method is effective for purifying solid starting materials like substituted acetophenones or chalcones.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents include ethanol, methanol, or ethanol/water mixtures.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity using melting point analysis or TLC.
Experimental Workflow for Reactant Purification and Synthesis
Caption: An experimental workflow from reactant assessment to final product analysis.
References
Technical Support Center: Lewis Acid Catalysis for Lower Temperature Pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyridines at lower temperatures using Lewis acid catalysis.
Frequently Asked Questions (FAQs)
Q1: Why is my Lewis acid-catalyzed pyridine synthesis resulting in a low yield or no reaction?
A1: Low yields in Lewis acid-catalyzed pyridine synthesis can stem from several factors, particularly when aiming for lower reaction temperatures. Common causes and potential solutions include:
-
Suboptimal Reaction Conditions: Traditional methods requiring high temperatures may be inefficient under milder conditions. Consider alternative energy sources or catalyst systems. For instance, employing p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been demonstrated to significantly boost yields.[1]
-
Inefficient Catalyst Activity: The chosen Lewis acid may not be sufficiently active at lower temperatures. Stronger Lewis acids can enhance the reaction rate, but they may also lead to the decomposition of acid-sensitive starting materials.[1] Experiment with different Lewis acids, such as Yb(OTf)₃ or ZnBr₂, to find an optimal balance between reactivity and stability.[1]
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by impurities in the reactants or solvent, or by coordination with the pyridine product itself.[2][3] Ensure all reagents and solvents are pure and dry. In some cases, slow addition of one of the reactants can minimize catalyst inhibition by the product.
-
Incomplete Oxidation of Dihydropyridine Intermediate: In Hantzsch-type syntheses, the initial product is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product. If this step is incomplete, the overall yield will be low. Ensure the correct stoichiometry of a suitable oxidizing agent is used and monitor the reaction for complete conversion.[1]
Q2: I am observing significant decomposition of my starting materials. What can I do to prevent this?
A2: Decomposition of starting materials is a common issue, especially when using strong Lewis acids with sensitive substrates like certain enamines.[1] To mitigate this:
-
Use Milder Catalysts: Replace strong Lewis acids with milder alternatives. Solid acid catalysts like Amberlyst-15 can be effective in lowering the required reaction temperature without causing extensive decomposition.[1]
-
Optimize Reaction Temperature: While the goal is lower temperature synthesis, excessively low temperatures may require prolonged reaction times, increasing the window for decomposition. Conversely, temperatures that are too high can accelerate decomposition.[4] It is crucial to find the optimal temperature through small-scale screening experiments.
-
Control Reagent Addition: Slow, controlled addition of a reactant can help to maintain a low instantaneous concentration, which can minimize side reactions and decomposition.
Q3: How can I improve the regioselectivity of my pyridine synthesis?
A3: Poor regioselectivity often arises from competing reaction pathways, such as Michael addition.[1] To improve the regioselectivity:
-
Analyze Steric and Electronic Factors: The electronics and sterics of your substrates play a crucial role. Modifying substituents on the enamine or dienophile can favor the desired regioisomer.[1]
-
Choice of Lewis Acid: The nature of the Lewis acid can influence regioselectivity. Some Lewis acids may preferentially activate one reaction site over another through chelation control.[5] Screening different Lewis acids is recommended. For example, in some Diels-Alder reactions, MgBr₂ has been shown to promote the formation of a specific pyridine isomer.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low Yield / No Reaction | Inefficient cyclodehydration at low temperatures. | Use a Brønsted acid catalyst (e.g., acetic acid) or a solid acid catalyst like Amberlyst-15 to facilitate the reaction at a lower temperature. | [1] |
| Low Lewis acid catalyst activity. | Employ a more active Lewis acid catalyst such as Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene. | [1] | |
| Incomplete oxidation of the dihydropyridine intermediate. | Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., iodine, nitric acid) and monitor the reaction to confirm complete conversion. | [1] | |
| Decomposition of Starting Material | Use of acid-sensitive starting materials (e.g., enamines) with strong acid catalysts. | Replace strong acids with milder alternatives like Amberlyst-15. | [1] |
| Poor Regioselectivity | Competing Michael addition or other side reactions. | Analyze and modify the electronic and steric factors of the substrates to favor the desired regioisomer. | [1] |
| Inappropriate catalyst choice. | Screen different Lewis acids that may offer better stereochemical control, such as MgBr₂ in certain cycloaddition reactions. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction for Pyridine Synthesis
This protocol outlines a general procedure for a [4+2] cycloaddition reaction using a Lewis acid catalyst to synthesize a substituted pyridine precursor at a reduced temperature.
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 mmol) and the chosen Lewis acid catalyst (e.g., Ca(OTf)₂, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask and cool the mixture to the desired temperature (e.g., 0 °C to -20 °C).
-
Diene Addition: Slowly add the diene (1.2 mmol) to the cooled reaction mixture with stirring.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (e.g., 4 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a cold aqueous solution of a weak acid (e.g., 10% citric acid solution, 10 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final cycloadduct.
Note: The specific Lewis acid, solvent, temperature, and reaction time will need to be optimized for different substrates.
Data Presentation
Table 1: Effect of Various Catalysts on a Model Diels-Alder Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | FeCl₃ | 10 | 20 |
| 2 | AlCl₃ | 10 | Low |
| 3 | CaCl₂ | 20 | No Product |
| 4 | Bu₄NPF₆ | 10 | Low |
| 5 | Ca(OTf)₂ | 10 | >95 |
| 6 | None | - | No Product |
Data adapted from a study on Ca(OTf)₂ catalyzed Diels-Alder reactions.[5]
Table 2: Lewis Acid-Promoted Bohlmann-Rahtz Pyridine Synthesis
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Yb(OTf)₃ | Toluene | 80 | 12 | 85 |
| ZnBr₂ | Toluene | 80 | 12 | 78 |
| Sc(OTf)₃ | Toluene | 80 | 12 | 82 |
| Acetic Acid (Brønsted) | Toluene | 110 | 24 | 75 |
Representative data based on the principle of lowering reaction temperatures from typical high-temperature conditions.[1]
Visualizations
Caption: General experimental workflow for Lewis acid-catalyzed pyridine synthesis.
Caption: Troubleshooting workflow for low yield or decomposition issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Late-Stage Functionalization of Pyridine-Containing Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the late-stage functionalization of pyridine-containing drugs.
Frequently Asked Questions (FAQs)
Q1: Why is the late-stage functionalization of pyridine rings challenging?
A1: The functionalization of pyridine rings presents a significant challenge due to the electron-deficient nature of the ring and the presence of the nitrogen atom.[1] The nitrogen deactivates the ring towards electrophilic substitution, similar to a nitro group in benzene, and typically directs substitution to the C3 position.[1] Conversely, nucleophilic and radical substitutions are favored at the C2 and C4 positions because the electron-withdrawing nature of the nitrogen can stabilize anionic intermediates.[1] The interplay of electronic effects, steric hindrance, and reaction conditions often leads to mixtures of regioisomers, making selective functionalization difficult.[1]
Q2: What are the common strategies for late-stage C-H functionalization of pyridines?
A2: Several strategies have been developed for the direct C-H functionalization of pyridines to avoid pre-functionalization steps. These include:
-
Transition-Metal-Catalyzed C-H Activation: Palladium catalysis is a powerful tool for C-H functionalization, often at the ortho position of a directing group.[2]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can generate radicals that engage in C-H functionalization under mild conditions.[3][4]
-
Minisci Reaction: This radical substitution method is effective for introducing alkyl groups to electron-deficient nitrogen heterocycles.[5]
-
Pyridine N-Oxide Activation: The use of pyridine N-oxides can facilitate functionalization at the C2 position.[6][7]
-
Directed ortho-Metalation (DoM): This strategy employs a directing group to achieve regioselective deprotonation and subsequent functionalization.
Q3: How can I improve the regioselectivity of my pyridine functionalization reaction?
A3: Achieving high regioselectivity is a common challenge.[8][9] Strategies to improve it include:
-
Use of Directing Groups: Covalently attached directing groups can guide the catalyst to a specific C-H bond.
-
Blocking Groups: Removable blocking groups can be installed to prevent reaction at a specific site. For instance, a maleate-derived blocking group can direct Minisci-type alkylation to the C4 position.[1][10]
-
Tuning Reaction Conditions: Modifying solvents, temperature, and additives can influence the regiochemical outcome. For example, in Minisci reactions, avoiding acidic conditions may increase the proportion of the C4 product.[1]
-
Ligand Modification: In transition-metal-catalyzed reactions, the choice of ligand can significantly impact regioselectivity.
Q4: Are there any protecting groups suitable for pyridine nitrogen during late-stage functionalization?
A4: Yes, protecting the pyridine nitrogen can be crucial. Borane (BH₃) can be used as a protecting group for the pyridine nitrogen. It forms a stable complex that can be removed under acidic conditions after the desired functionalization.[11] This is particularly useful when the reaction conditions are basic, which could otherwise lead to undesired side reactions involving the pyridine nitrogen.[11]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Minisci Reactions
Problem: My Minisci reaction is yielding a mixture of C2 and C4 isomers with low selectivity for the desired product.[1][5][12]
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inherent Electronic Preference | The electronic nature of the pyridine ring favors radical attack at the C2 and C4 positions.[1] |
| Steric Hindrance | Bulky substituents on the pyridine ring or the incoming radical can influence the regioselectivity. |
| Reaction Conditions | Solvent and pH can significantly affect the ratio of isomers.[1] |
Workflow for Improving C4-Selectivity:
Caption: Troubleshooting workflow for poor C4-selectivity.
Guide 2: Low Yield in Palladium-Catalyzed C-H Arylation
Problem: My Pd-catalyzed C-H arylation of a pyridine-containing drug is resulting in a low yield of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[9] |
| Poor C-H Activation | The targeted C-H bond may not be sufficiently activated. |
| Suboptimal Ligand | The ligand used may not be optimal for the specific substrate and reaction. |
| Incorrect Oxidant/Additive | The choice of oxidant or additive is crucial for catalyst turnover. |
Decision Tree for Optimization:
Caption: Optimization workflow for low-yielding C-H arylation.
Quantitative Data Summary
Table 1: Comparison of Regioselectivity in Minisci-Type Reactions
| Pyridine Substrate | Radical Source | Conditions | C2:C4 Ratio | Yield (%) | Reference |
| Pyridine | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Predominantly C2 | - | [5] |
| 4-MeO-Pyridine | t-Bu-COOH | (NH₄)₂S₂O₈, AgNO₃, DCE:H₂O, 50°C | >95:5 (C2) | 85 | [10] |
| Pyridine (Maleate protected) | t-Bu-COOH | (NH₄)₂S₂O₈, AgNO₃, DCE:H₂O, 50°C | Exclusively C4 | 90 | [1][10] |
| 2-Ph-Pyridine | t-Bu-COOH | (NH₄)₂S₂O₈, AgNO₃, DCE:H₂O, 50°C | >95:5 (C6) | 78 | [10] |
Table 2: Substrate Scope for Pd-Catalyzed C-H Alkenylation of Pyridine N-Oxides
| Pyridine N-Oxide | Alkene | Catalyst/Conditions | Yield (%) | Reference |
| Pyridine N-Oxide | Ethyl acrylate | Pd(OAc)₂, Ag₂CO₃, 130°C | 85 | [6] |
| 2-Me-Pyridine N-Oxide | Ethyl acrylate | Pd(OAc)₂, Ag₂CO₃, 130°C | 80 | [6] |
| 3-Me-Pyridine N-Oxide | Ethyl acrylate | Pd(OAc)₂, Ag₂CO₃, 130°C | 82 | [6] |
| 4-MeO-Pyridine N-Oxide | Styrene | Pd(OAc)₂, Ag₂CO₃, 130°C | 75 | [6] |
Experimental Protocols
Protocol 1: C4-Selective Minisci Alkylation using a Maleate Blocking Group
This protocol is adapted from a procedure for the regioselective C4-alkylation of pyridines.[1][10]
Step 1: Installation of the Blocking Group
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add maleic anhydride (1.1 equiv).
-
Stir the reaction mixture at room temperature until the formation of the pyridinium salt is complete (monitor by TLC or LC-MS).
-
Isolate the pyridinium salt by filtration or evaporation of the solvent.
Step 2: Minisci Reaction
-
To a biphasic mixture of dichloroethane (DCE) and water (1:1), add the pyridinium salt (1.0 equiv), the carboxylic acid (2.0 equiv), and silver nitrate (AgNO₃, 0.2 equiv).
-
To this mixture, add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).
-
Heat the reaction at 50 °C for 2 hours.
-
After cooling to room temperature, extract the mixture with an organic solvent and dry the organic layer.
Step 3: Removal of the Blocking Group
-
Dissolve the crude product from Step 2 in a suitable solvent.
-
Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).
-
Stir at room temperature until the removal of the blocking group is complete (monitor by TLC or LC-MS).
-
Purify the product by column chromatography to obtain the C4-alkylated pyridine.
Protocol 2: Palladium-Catalyzed C2-Alkenylation of Pyridine N-Oxides
This protocol is based on the alkenylation of pyridine N-oxides.[6]
-
In a reaction vessel, combine the pyridine N-oxide (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and silver carbonate (Ag₂CO₃, 2.0 equiv).
-
Add a suitable solvent (e.g., benzene or toluene).
-
Heat the reaction mixture at 130 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C2-alkenylated pyridine N-oxide.
Signaling Pathways and Workflows
Caption: Decision tree for selecting a functionalization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minisci reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Magnetic Environment of Substituted Pyridines: A Comparative Guide to 1H and 13C NMR Analysis
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of substituted pyridines, a scaffold prevalent in pharmaceuticals and functional materials. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various substituted pyridines, supported by established experimental protocols and visual aids to rationalize the observed chemical shift trends.
The electronic landscape of the pyridine ring is significantly influenced by the nature and position of its substituents. These electronic perturbations are directly reflected in the ¹H and ¹³C NMR spectra, providing a detailed fingerprint of the molecule's structure. Understanding these substituent-induced chemical shift variations is crucial for unambiguous spectral assignment and, consequently, for accurate molecular characterization.
Comparative ¹H NMR Data of Monosubstituted Pyridines
The chemical shifts of the protons on a pyridine ring are sensitive to the electronic properties of the substituent. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm), particularly for the ortho and para protons, due to increased electron density. Conversely, electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm) as they deshield the ring protons.
| Substituent (at C2) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| -NH₂ | 6.42 | 7.28 | 6.60 | 7.95 |
| -OCH₃ | 6.72 | 7.45 | 6.72 | 8.10 |
| -CH₃ | 7.05 | 7.49 | 7.05 | 8.42 |
| -H | 7.27 | 7.65 | 7.27 | 8.61 |
| -Cl | 7.29 | 7.68 | 7.23 | 8.42 |
| -Br | 7.47 | 7.63 | 7.21 | 8.35 |
| -CN | 7.68 | 7.86 | 7.48 | 8.68 |
| -NO₂ | 8.32 | 7.96 | 7.62 | 8.75 |
Note: Data is compiled from various sources and may vary slightly based on solvent and concentration.
Comparative ¹³C NMR Data of Monosubstituted Pyridines
Similar to ¹H NMR, the ¹³C chemical shifts of substituted pyridines are dictated by the electronic influence of the substituent. The effect is most pronounced at the ipso-carbon (the carbon bearing the substituent) and the para-carbon.
| Substituent (at C2) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| -NH₂ | 161.2 | 109.1 | 138.0 | 112.4 | 148.1 |
| -OCH₃ | 164.2 | 110.8 | 138.8 | 116.9 | 147.1 |
| -CH₃ | 158.0 | 122.1 | 135.9 | 121.3 | 149.0 |
| -H | 150.1 | 123.9 | 135.9 | 123.9 | 150.1 |
| -Cl | 151.1 | 124.6 | 138.8 | 123.2 | 149.8 |
| -Br | 142.1 | 127.8 | 139.3 | 123.8 | 150.3 |
| -CN | 133.5 | 128.1 | 137.2 | 126.9 | 150.9 |
| -NO₂ | 150.0 | 124.2 | 137.1 | 120.4 | 154.5 |
Note: Data is compiled from various sources and may vary slightly based on solvent and concentration.[1][2][3][4]
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for many pyridine derivatives. For compounds with poor solubility in CDCl₃, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆), deuterated methanol (CD₃OD), or deuterated water (D₂O) can be used.[5] The choice of solvent can influence chemical shifts.[1]
-
Concentration: Prepare a solution of the substituted pyridine at a concentration of 5-20 mg/mL.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm. For aqueous solutions, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) can be used.[5]
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
NMR Instrument Parameters:
The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required for specific samples.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and the presence of quaternary carbons.
-
Visualizing Substituent Effects
The following diagrams illustrate the general trends of substituent effects on the chemical shifts of the pyridine ring.
References
Mass Spectrometry Approaches for 2-Phenylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of 2-phenylpyridine and its derivatives is crucial across various scientific disciplines, from medicinal chemistry and drug development to materials science for applications like organic light-emitting diodes (OLEDs). Mass spectrometry (MS) stands as a cornerstone technique for the identification, characterization, and quantification of these compounds. This guide provides a comparative overview of common mass spectrometric approaches for the analysis of 2-phenylpyridine derivatives, supported by experimental data and detailed protocols.
Comparison of Ionization Techniques: EI vs. ESI
The choice of ionization technique is paramount in the mass spectrometric analysis of 2-phenylpyridine derivatives and is primarily dictated by the analyte's volatility and thermal stability, as well as the desired information (molecular weight confirmation vs. structural elucidation through fragmentation). The two most common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) , typically coupled with Gas Chromatography (GC-MS), is a "hard" ionization technique that imparts significant energy to the analyte molecules. This results in extensive fragmentation, providing a detailed fingerprint of the molecule that is highly reproducible and useful for structural elucidation. However, the molecular ion peak may be weak or absent for some derivatives.
Electrospray Ionization (ESI) , commonly interfaced with Liquid Chromatography (LC-MS), is a "soft" ionization technique. It is ideal for a wide range of 2-phenylpyridine derivatives, including those that are less volatile or thermally labile. ESI typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it excellent for determining the molecular weight of the parent compound and for quantitative studies.
| Ionization Technique | Principle | Typical Platform | Fragmentation | Molecular Ion | Best Suited For |
| Electron Ionization (EI) | High-energy electrons bombard the analyte | GC-MS | Extensive | Often weak or absent | Structural elucidation of volatile and thermally stable derivatives. |
| Electrospray Ionization (ESI) | High voltage applied to a liquid to create an aerosol | LC-MS | Minimal (in-source) | Strong and abundant | Molecular weight determination, quantitative analysis of a broad range of derivatives. |
Fragmentation Analysis of 2-Phenylpyridine Derivatives
Understanding the fragmentation patterns of 2-phenylpyridine derivatives is key to their structural confirmation.
Electron Ionization Fragmentation
Under EI conditions, the fragmentation of 2-phenylpyridine itself is characterized by the formation of several key ions. The PubChem database indicates the most prominent peaks in the GC-MS spectrum of 2-phenylpyridine are at m/z 155 (molecular ion), 77 (phenyl cation), 127, and 51.[1] The fragmentation is initiated by the loss of an electron to form the molecular ion, which then undergoes further fragmentation.
A proposed fragmentation pathway for 2-phenylpyridine under EI is illustrated below.
The presence of substituents on either the phenyl or pyridine ring will significantly influence the fragmentation pathways. Electron-donating groups may stabilize the molecular ion, while electron-withdrawing groups can promote specific cleavages. For instance, studies on substituted biaryl compounds have shown characteristic losses of small molecules like HCN and C2H4.[2]
Collision-Induced Dissociation (CID) in ESI-MS/MS
For derivatives analyzed by ESI-MS, tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is employed to induce fragmentation and gain structural information. The protonated molecule [M+H]+ is selected and fragmented by collision with an inert gas.
The fragmentation of substituted 2-phenylpyridines in ESI-MS/MS is highly dependent on the nature and position of the substituents. For example, a study on substituted pyrazoline derivatives, which also contain two aromatic rings, demonstrated that the fragmentation patterns are strongly influenced by the substituents on the phenyl rings.[3] A similar effect is expected for 2-phenylpyridine derivatives.
Quantitative Analysis using LC-MS/MS
For researchers in drug development and related fields, accurate quantification of 2-phenylpyridine derivatives in biological matrices is often required. LC-MS/MS is the gold standard for such analyses due to its high sensitivity and selectivity.
A typical workflow for quantitative analysis involves:
-
Sample Preparation: Solid-phase extraction (SPE) is a common and effective method for extracting 2-phenylpyridine derivatives from complex matrices like plasma.[4]
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate the analyte from endogenous matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection.
The following table summarizes key parameters for a published quantitative LC-MS/MS method for 2-phenylpyridine.[4]
| Parameter | Value |
| Internal Standard | 2-Phenylpyridine-d9 |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| LC Column | C18 |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Ionization Mode | ESI Positive |
| MS/MS Transition (Analyte) | User-defined based on precursor and product ions |
| MS/MS Transition (IS) | User-defined based on precursor and product ions |
| Calibration Range | 1 - 1000 ng/mL |
While specific quantitative performance metrics like Limit of Detection (LOD) and Limit of Quantitation (LOQ) are highly dependent on the specific derivative and the instrumentation used, a well-developed LC-MS/MS method can achieve LOQs in the low ng/mL to pg/mL range. For example, a method for a related compound, 1-methyl-4-phenyl pyridinium, achieved an LOD of 0.007 pg/mg of tissue.[5]
Analysis of Cyclometalated Iridium Complexes
2-Phenylpyridine and its derivatives are important ligands in the formation of cyclometalated iridium(III) complexes, which are widely used in OLEDs.[6][7] ESI-MS is a powerful tool for the characterization of these complexes.
The ESI mass spectra of these complexes typically show the molecular ion of the intact complex, often as a dication if it is a binuclear species. For example, the binuclear complex [{Ir(ppy)2}2(L)]2+ (where ppy is 2-phenylpyridine and L is a bridging ligand) has been identified by its corresponding doubly charged ion in the mass spectrum. Fragmentation analysis of these complexes can provide information about the ligands and the metal center. Studies on cyclometalated iridium(III) complexes have shown that the mass spectra can reveal the intact complex ion as well as fragment ions corresponding to the loss of ligands.[8]
The following table provides examples of ESI-MS data for cyclometalated iridium(III) complexes containing 2-phenylpyridine ligands.[9]
| Complex | Calculated m/z | Found m/z |
| [Ir(ppy)2(TPYOH)]+ | 913.2842 | 913.2846 |
| [Ir(ppy)Cl(PhbpyOH)]+ | 792.1843 | 792.1869 |
| [Ir(ppy)(TPYOH)Cl]+ | 794.1874 | 794.1867 |
Experimental Protocols
Protocol 1: Quantitative Analysis of 2-Phenylpyridine in Plasma[4]
This protocol is adapted from a method for the quantitative analysis of 2-phenylpyridine.
1. Preparation of Standards and Internal Standard
-
Prepare stock solutions of the 2-phenylpyridine derivative and a stable isotope-labeled internal standard (e.g., d9-2-phenylpyridine) in methanol at 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of the internal standard.
2. Sample Preparation (Solid-Phase Extraction)
-
To a 100 µL plasma sample, add 10 µL of the internal standard working solution and vortex.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18 analytical column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI in positive ion mode.
-
Detection: MRM of the specific precursor-product ion transitions for the analyte and internal standard.
Protocol 2: General Procedure for ESI-MS Analysis of Cyclometalated Iridium Complexes
This is a general procedure for the characterization of iridium complexes.
-
Sample Preparation: Dissolve the complex in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane) to a concentration of approximately 1-10 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: ESI in positive ion mode.
-
Scan Range: A mass range appropriate for the expected m/z of the complex ion.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable signal and minimize in-source fragmentation.
-
MS/MS Analysis (optional): If fragmentation information is desired, select the isotopic cluster of the parent ion and subject it to CID. Ramp the collision energy to observe the fragmentation pattern.
-
Visualization of Experimental Workflow
References
- 1. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Origin of Anisotropic Emission in an Organic Light-Emitting Diode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Four cyclometalated Ir(iii) complexes and insights into their luminescence, cytotoxicity and DNA/BSA binding performance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hantzsch and Bohlmann-Rahtz Pyridine Synthesis: A Guide for Researchers
For chemists engaged in pharmaceutical and materials science research, the synthesis of substituted pyridines is a foundational technique. The pyridine core is a key pharmacophore in numerous approved drugs and a vital component in functional materials. Among the myriad of synthetic routes to this essential heterocycle, the Hantzsch and Bohlmann-Rahtz syntheses are two of the most established and versatile methods. This guide provides a detailed comparative analysis of these two classical reactions, offering insights into their mechanisms, substrate scope, and practical applications, supported by quantitative data and detailed experimental protocols.
At a Glance: Hantzsch vs. Bohlmann-Rahtz
| Feature | Hantzsch Pyridine Synthesis | Bohlmann-Rahtz Pyridine Synthesis |
| Reactants | Aldehyde, 2 eq. of a β-ketoester, ammonia/ammonium salt | Enamine, ethynylketone |
| Initial Product | 1,4-Dihydropyridine | Aminodiene intermediate |
| Final Product | Symmetrically substituted pyridine (after oxidation) | 2,3,6-Trisubstituted pyridine |
| Key Transformation | Multi-component condensation and cyclization | Condensation followed by heat-induced cyclodehydration |
| Advantages | High atom economy, operational simplicity, access to important 1,4-dihydropyridine intermediates. | Versatility in substitution patterns, avoids a separate oxidation step. |
| Disadvantages | Requires a subsequent oxidation step to achieve aromatization, typically produces symmetrical pyridines. | Can require harsh reaction conditions (high temperatures), potential for side reactions. |
Delving into the Chemistry: Reaction Mechanisms and Workflows
The Hantzsch and Bohlmann-Rahtz syntheses, while both yielding the pyridine ring, proceed through distinct mechanistic pathways. Understanding these differences is crucial for reaction optimization and troubleshooting.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic example of a multi-component reaction, where three or more reactants combine in a single pot to form a complex product.[1] The reaction begins with the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of a nitrogen source, typically ammonia or ammonium acetate.[2] This process involves a series of interconnected reactions, including a Knoevenagel condensation and a Michael addition, culminating in the formation of a 1,4-dihydropyridine (1,4-DHP) intermediate.[1] This intermediate is often stable and can be isolated. A subsequent oxidation step is then required to aromatize the ring and furnish the final pyridine product.[2]
References
A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Quinoline Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of quinoline carboxylates. Supported by experimental data, this document aims to assist researchers in selecting the most appropriate methods for their specific needs in drug discovery and development.
Introduction to Structural Confirmation of Quinoline Carboxylates
Quinoline carboxylates are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug development. Accurate and unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. While X-ray crystallography stands as the gold standard for providing definitive solid-state structures, a comprehensive approach often involves complementary techniques to understand the molecule's properties in solution and to confirm its identity and purity. This guide will compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view of structural elucidation for this important class of molecules.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize quantitative data for representative quinoline carboxylates, showcasing the type of information obtained from different analytical techniques.
Table 1: Comparison of Structural Elucidation Techniques for Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate
| Technique | Data Obtained | Key Findings | Reference |
| Single-Crystal X-ray Diffraction | Unit cell dimensions, space group, bond lengths, bond angles, torsion angles, 3D molecular structure. | The quinoline ring system is nearly planar. The trimethoxyphenyl ring is twisted with respect to the quinoline core. The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds. | [1] |
| ¹H NMR (400 MHz, CDCl₃) | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. | δ 8.71 (d, J=8.4 Hz, 1H), 8.52 (s, 1H), 7.76 (t, J=7.6 Hz, 1H), 7.63 (t, J=6.0 Hz, 2H), 7.25 (s, 1H), 6.64 (s, 1H), 4.52 (q, J=6.8 Hz, 2H), 3.97 (d, J=5.2 Hz, 6H), 3.88 (s, 3H), 1.47 (t, J=7.2 Hz, 3H). | [1] |
| Mass Spectrometry (FAB) | Mass-to-charge ratio (m/z). | m/z(%): 368.0 (M⁺). Confirms the molecular weight of the compound. | [1] |
Table 2: Spectroscopic Data for 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
| Compound | Technique | Key Data | Reference |
| 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | ¹H NMR (400 MHz, DMSO-d₆) | δ 14.13 (s, 1H), 8.68 (d, J = 8.5 Hz, 1H), 8.53 (d, J = 8.7 Hz, 3H), 8.21 (d, J = 8.4 Hz, 1H), 7.91 (dd, J = 20.8, 8.0 Hz, 3H), 7.76 (t, J = 7.6 Hz, 1H). | [2] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.31, 155.15, 148.83, 148.01, 137.96, 133.74, 131.79, 130.82, 130.60, 129.56, 127.97, 125.68, 125.04, 124.08, 119.98. | [2] | |
| HRMS | [M+H]⁺ calculated for C₁₆H₁₀N₂O₄: 295.0668; found: 295.0662. | [2] | |
| Ethyl quinoline-4-carboxylate | ¹³C NMR | Provides shifts for all carbon atoms in the molecule, confirming the carbon skeleton. | [3] |
| GC-MS | Molecular Ion Peak at m/z 201. Fragmentation pattern provides structural information. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential. A common method is slow evaporation. Dissolve the purified quinoline carboxylate in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to form a saturated or near-saturated solution. Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a perforated lid to allow for slow evaporation of the solvent in a vibration-free environment at a constant temperature.
-
Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected diffraction data, including integration of reflection intensities and absorption corrections. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified quinoline carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher for better resolution. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a liquid chromatograph are suitable.
-
Ionization: The sample molecules are ionized in the ion source of the mass spectrometer. The choice of ionization technique depends on the properties of the analyte.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.
Mandatory Visualizations
Experimental Workflow for Structure Confirmation
Caption: Workflow for the synthesis and structural analysis of quinoline carboxylates.
Signaling Pathway Inhibition by Quinoline Carboxylates
Many quinoline carboxylates exhibit their biological activity by inhibiting specific signaling pathways. For example, certain derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.[4]
Caption: Quinoline carboxylates can inhibit SIRT3, leading to mitochondrial dysfunction.
Conclusion
X-ray crystallography provides unparalleled detail on the solid-state structure of quinoline carboxylates, which is indispensable for definitive structural confirmation and understanding intermolecular interactions in the crystalline state. However, a comprehensive characterization relies on the synergistic use of multiple analytical techniques. NMR spectroscopy offers crucial insights into the molecular structure in solution, which is often more relevant to biological activity. Mass spectrometry provides rapid and accurate confirmation of molecular weight and elemental composition. By integrating the data from these powerful techniques, researchers can build a complete and robust understanding of their quinoline carboxylate compounds, thereby accelerating the drug discovery and development process.
References
- 1. Frontiers | SIRT3 Regulation Under Cellular Stress: Making Sense of the Ups and Downs [frontiersin.org]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl quinoline-4-carboxylate | C12H11NO2 | CID 281193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyyridine Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridine and its derivatives is a cornerstone of heterocyclic chemistry. This guide provides an objective comparison of two primary heating methods employed in pyridine synthesis: conventional heating and microwave irradiation. By examining key performance metrics and providing supporting experimental data, this document aims to equip researchers with the necessary information to select the most appropriate method for their synthetic needs.
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and functional materials. Traditional synthetic routes often rely on conventional heating methods, such as oil baths or heating mantles, to drive the required chemical transformations. However, in recent decades, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in reaction speed and efficiency.[1] This guide will delve into a comparative analysis of these two heating techniques, focusing on the widely utilized Hantzsch and Bohlmann-Rahtz pyridine syntheses.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the synthesis of pyridine derivatives using both conventional heating and microwave irradiation. The data highlights the significant impact of the heating method on reaction time and product yield.
Table 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 3 - 4 hours | 2.5 - 10 minutes |
| Yield | ~70% | 91% |
| Temperature | Reflux (approx. 78 °C in ethanol) | 100 - 140 °C |
| Solvent | Ethanol | Ethanol or solvent-free |
Table 2: Bohlmann-Rahtz Pyridine Synthesis (Representative Comparison)
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours (e.g., 5.5 - 6 hours) | 10 - 20 minutes |
| Yield | Good (e.g., ~85-86%) | Often higher (up to 98%) |
| Temperature | High temperatures (e.g., 50 °C to reflux) | 170 °C |
| Catalyst | Often requires acid catalysis | Can be performed with or without a catalyst |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of pyridine derivatives using both conventional and microwave-assisted heating methods.
Hantzsch Pyridine Synthesis: Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Conventional Heating Protocol [2]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2 equivalents), an aldehyde (e.g., formaldehyde, 1 equivalent), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia) in ethanol.
-
Reaction: Heat the reaction mixture at reflux for 3-4 hours.
-
Work-up: After cooling the mixture to room temperature, the precipitate is collected by filtration.
-
Purification: The collected solid is rinsed with chilled ethanol (0–5 °C) and can be recrystallized from ethanol to yield the pure product.
Microwave Synthesis Protocol [3]
-
Reagent Preparation: In a sealed microwave tube, combine ethyl acetoacetate (2 equivalents), an aldehyde (e.g., benzaldehyde, 1 equivalent), and ammonium acetate in ethanol.
-
Reaction: The sealed tube is placed in a microwave synthesizer and irradiated at a set temperature (e.g., 140 °C) for a short duration (e.g., 10 minutes).
-
Work-up: The reaction mixture is cooled, and the product is partitioned between an aqueous solution and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried and concentrated in vacuo to yield the product.
Bohlmann-Rahtz Pyridine Synthesis
Conventional Heating Protocol [4][5]
-
Intermediate Formation: An enamine is condensed with an ethynylketone to form an aminodiene intermediate. This intermediate is often isolated and purified.
-
Cyclodehydration: The isolated aminodiene is heated at high temperatures, often in the presence of an acid catalyst (e.g., acetic acid, zinc bromide), to induce cyclodehydration and formation of the pyridine ring. This step can require several hours of heating.
-
Work-up and Purification: Standard aqueous work-up and chromatographic purification are typically employed to isolate the final pyridine product.
Microwave Synthesis Protocol [6]
-
One-Pot Reaction: In a sealed microwave tube, the enamine and ethynylketone are combined in a suitable solvent (e.g., DMSO).
-
Microwave Irradiation: The reaction mixture is irradiated in a microwave synthesizer at a high temperature (e.g., 170 °C) for a short period (e.g., 10-20 minutes). This one-pot procedure combines the Michael addition and cyclodehydration steps.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated using standard extraction and purification techniques.
Mandatory Visualization
Caption: A comparison of the general workflows for pyridine synthesis.
Caption: Key performance differences between heating methods.
Conclusion
The choice between conventional heating and microwave synthesis for pyridine derivatives ultimately depends on the specific requirements of the researcher and the targeted molecule. Microwave synthesis consistently demonstrates significant advantages in terms of drastically reduced reaction times and often higher yields.[6][7] This method is particularly beneficial for high-throughput screening, rapid library synthesis, and process optimization in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 7. sphinxsai.com [sphinxsai.com]
A Comparative Guide to DFT Calculations for C-H Activation in Phenylpyridines
For Researchers, Scientists, and Drug Development Professionals
The targeted functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the streamlined construction of complex molecules. Phenylpyridines are privileged scaffolds in medicinal chemistry and materials science, and understanding the mechanism of their C-H activation is crucial for developing novel synthetic methodologies. Density Functional Theory (DFT) calculations have emerged as a powerful tool to elucidate the intricate details of these transition metal-catalyzed reactions, providing valuable insights into reaction mechanisms, catalyst performance, and selectivity.
This guide offers an objective comparison of DFT studies on C-H activation in phenylpyridines, focusing on various transition metal catalysts. The information presented is supported by computational data from peer-reviewed literature, offering a reference for researchers designing and interpreting their own studies.
Performance Comparison of Transition Metals in C-H Activation
The choice of transition metal catalyst is paramount in C-H activation reactions. DFT calculations allow for a quantitative comparison of their intrinsic reactivity. The following table summarizes key energetic parameters for the C-H activation of 2-phenylpyridine catalyzed by different metals. It is important to note that these values are sourced from different studies using varied computational protocols, and thus, direct comparison should be approached with caution.
| Catalyst System | Rate-Determining Step | Activation Free Energy (kcal/mol) | Reaction Energy (kcal/mol) | C-H Activation Mechanism |
| Mononuclear Pd(OAc)₂ | Inner-shell proton abstraction | 24.2[1][2] | - | Concerted Metalation-Deprotonation (CMD) |
| Binuclear Pd₂(µ-OAc)₄ | Outer-shell proton abstraction | 24.8[1][2] | - | Concerted Metalation-Deprotonation (CMD) |
| [(2-PhPy)Ru(C₆H₆)(OAc)]⁺ | Hydrogen transfer | 4.0[3] | 14.0 (endothermic)[3] | Acetate-assisted CMD |
| [Cu(OAc)(2-PhPy)₂]⁺ | C-H activation | 138 kJ/mol (~33.0 kcal/mol) | - | Concerted Mechanism |
| [CpRhCl₂]₂ / AgSbF₆ | Migratory insertion of alkene | Not explicitly calculated | - | Concerted Metalation-Deprotonation (CMD) |
| [CpIrCl₂]₂ / NaOAc | C-H activation | Not explicitly calculated | - | Electrophilic C-H activation |
Experimental and Computational Protocols
The accuracy and reliability of DFT calculations are highly dependent on the chosen methodology. Below are the detailed computational protocols from the cited studies.
Study 1: Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium[3]
-
Software: Gaussian 09
-
Functional: B3LYP
-
Basis Sets:
-
cc-pVTZ for O, N, C, and H.
-
cc-pVTZ-pp for Ru, Cu, and Pd (for acetate and trifluoroacetate ligands).
-
6-31G* for O, N, C, and H and SDD for Ru, Cu, and Pd (for benzoate and 4-nitrobenzoate ligands).
-
-
Dispersion Correction: Grimme's D3 version was used for some comparisons.
-
Spin States: Singlet for Pd and Ru complexes, doublet for Cu complexes.
-
Transition State Verification: Intrinsic Reaction Coordinate (IRC) calculations.
Study 2: Distinct mechanisms of C–H activation by mononuclear- and binuclear-palladium[1][2]
-
Methodology: A series of density functional theory calculations were performed to investigate the mechanisms. The specific functional and basis sets are not detailed in the abstract but the study focuses on the comparison between inner-shell and outer-shell proton abstraction mechanisms.
Study 3: Rhodium-catalyzed oxidative coupling of styrene with 2-phenylpyridine derivatives[4][5]
-
Focus: This study is primarily experimental, focusing on kinetics and identification of resting states. While it proposes a CMD mechanism for the initial C-H activation, it does not provide detailed DFT calculations of the activation barriers for this specific step. The rate-determining step was identified as the migratory insertion of the alkene.
Study 4: C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl₂]₂ (M = Ir, Rh)
-
Focus: This work investigates the kinetics and regioselectivity of C-H activation. It concludes that the reaction proceeds via an electrophilic C-H activation mechanism, with electron-donating substituents accelerating the reaction. The key catalytic species is proposed to be [Cp*M(OAc)]⁺. Detailed DFT calculations of the energy barriers are not the primary focus.
Mechanistic Insights and Visualizations
DFT studies have been instrumental in mapping out the reaction pathways for C-H activation. The most commonly proposed mechanism is the Concerted Metalation-Deprotonation (CMD) pathway. The general workflow for a computational study of this process and a typical catalytic cycle are illustrated below.
Caption: General workflow for a DFT study of C-H activation.
Caption: A typical catalytic cycle for C-H activation of phenylpyridine.
Concluding Remarks
DFT calculations provide indispensable insights into the C-H activation of phenylpyridines, guiding the rational design of catalysts and reaction conditions. While palladium-based systems have been extensively studied, revealing the favorability of the CMD mechanism, computational evidence suggests that other metals like ruthenium may offer lower activation barriers under certain conditions. The presented data highlights the importance of considering the specific catalyst, ligands, and reaction environment when predicting reactivity. For drug development professionals and synthetic chemists, leveraging these computational insights can accelerate the discovery and optimization of novel C-H functionalization reactions for the synthesis of valuable molecules.
References
- 1. DFT studies on the distinct mechanisms of C–H activation and oxidation reactions mediated by mononuclear- and binuclear-palladium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. DFT studies on the distinct mechanisms of C-H activation and oxidation reactions mediated by mononuclear- and binuclear-palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Resolution Mass Spectrometry for Pyridine Compound Analysis
For researchers, scientists, and drug development professionals, the precise and accurate analysis of pyridine-containing compounds is critical for ensuring product quality, safety, and efficacy. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled capabilities in structural elucidation and quantitative analysis. This guide provides an objective comparison of the leading HRMS technologies for pyridine analysis, supported by experimental data and detailed protocols.
Introduction to HRMS for Pyridine Analysis
Pyridine and its derivatives are fundamental heterocyclic structures present in a vast array of pharmaceuticals, agrochemicals, and other industrially significant compounds. The ability to accurately identify and quantify these compounds, along with their metabolites and potential impurities, is paramount. HRMS provides exceptional mass accuracy and resolving power, enabling the confident determination of elemental compositions and the differentiation of isobaric interferences, which is often a challenge with lower-resolution mass spectrometers.[1][2]
The primary HRMS technologies employed for small molecule analysis are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[3] Each of these platforms offers distinct advantages and is available from various manufacturers, providing a range of options to suit specific analytical needs.
Comparative Performance of HRMS Platforms
The choice of an HRMS instrument for pyridine analysis depends on a balance of factors including resolution, mass accuracy, sensitivity, and speed. The following tables summarize the typical performance characteristics of the major HRMS platforms from leading manufacturers.
| HRMS Platform | Manufacturer | Key Models | Typical Resolution (FWHM) | Mass Accuracy | Key Strengths |
| Orbitrap | Thermo Fisher Scientific | Q Exactive series, Orbitrap Exploris series, Orbitrap Eclipse Tribrid | Up to 1,000,000 at m/z 200[4] | < 1 ppm[5] | High resolution and mass accuracy, excellent for both qualitative and quantitative analysis.[6] |
| Quadrupole Time-of-Flight (Q-TOF) | SCIEX | ZenoTOF series, X500R QTOF | > 40,000[7] | < 5 ppm[8] | High acquisition speed, ideal for coupling with fast chromatography.[9][10] |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Bruker | solariX series | > 1,000,000[11][12] | < 1 ppm[11] | Unmatched resolution and mass accuracy, ideal for complex mixture analysis.[1][13] |
Table 1: Overview of HRMS Platforms for Pyridine Analysis. This table provides a general comparison of the leading HRMS technologies. FWHM stands for Full Width at Half Maximum, a common measure of resolution.
For quantitative applications, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance metrics. The following table presents representative LOD and LOQ values for pyridine-related compounds obtained using HRMS, highlighting the sensitivity of these techniques.
| Compound Type | HRMS Platform | Matrix | LOD | LOQ | Reference |
| Pyridin-4-ol analogue | LC-MS/MS (generic) | Biological | Not specified | Not specified | [14] |
| 2-chloromethyl-3,4-dimethoxy pyridine HCl | LC-MS/MS | Pharmaceutical | Not specified | 0.3 ppm | [15] |
| Pioglitazone (contains pyridine ring) | ZenoTOF 7600 | Human Plasma | Not specified | 0.025 ng/mL | [16] |
| Tolbutamide (for comparison) | ZenoTOF 7600 | Human Plasma | Not specified | 0.25 ng/mL | [16] |
Table 2: Representative Limits of Detection (LOD) and Quantitation (LOQ) for Pyridine-related Compounds. These values demonstrate the high sensitivity achievable with modern HRMS instruments. It is important to note that LOD and LOQ are method-dependent and will vary based on the specific compound, matrix, and experimental conditions.[17][18][19]
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality, reproducible data. Below are representative protocols for the analysis of pyridine compounds in different contexts.
Protocol 1: Quantitative Analysis of Pyridine Nucleotides in Biological Matrices by LC-HRMS
This protocol is adapted from established methods for the analysis of NAD+, NADH, NADP+, and NADPH in biological samples.[20][21][22]
1. Sample Preparation:
-
For cultured cells or tissues, rapidly quench metabolic activity by flash-freezing in liquid nitrogen.
-
Extract the pyridine nucleotides using a cold extraction solution (e.g., 80:20 methanol:water).[22]
-
Incorporate heavy isotope-labeled internal standards to improve accuracy and precision.[20]
-
Centrifuge the extract to pellet proteins and other cellular debris.
-
Collect the supernatant and store at -80°C until analysis.[22]
2. Liquid Chromatography:
-
Column: A reversed-phase C18 column or a mixed-mode column suitable for polar compounds is recommended.[23]
-
Mobile Phase A: Water with a suitable additive for good peak shape and ionization (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient: Develop a gradient that provides good separation of the pyridine nucleotides from other matrix components.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.
3. High-Resolution Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for pyridine compounds.
-
HRMS Instrument: An Orbitrap or Q-TOF instrument is well-suited for this application.
-
Acquisition Mode: Acquire data in full-scan mode to obtain high-resolution accurate mass data for all ions. For quantitative analysis, targeted selected ion monitoring (t-SIM) or parallel reaction monitoring (PRM) can be used on Orbitrap instruments for enhanced sensitivity and selectivity.
-
Resolution: A resolution of at least 70,000 is recommended to ensure separation from potential interferences.[24]
-
Mass Accuracy: Calibrate the instrument to achieve a mass accuracy of < 5 ppm.[8]
4. Data Analysis:
-
Process the data using software capable of extracting ion chromatograms with narrow mass-to-charge ratio (m/z) windows (e.g., ± 5 ppm).
-
Quantify the analytes by comparing the peak areas of the endogenous compounds to their corresponding isotope-labeled internal standards.
Protocol 2: Impurity Profiling of a Pyridine-Containing Active Pharmaceutical Ingredient (API) by LC-HRMS
This protocol outlines a general workflow for identifying and characterizing impurities in a pharmaceutical product.[25][26]
1. Sample Preparation:
-
Dissolve the API sample in a suitable solvent, such as a mixture of acetonitrile and water.[26]
-
Prepare a solution at a concentration that allows for the detection of low-level impurities (e.g., 0.1-1 mg/mL).
-
Filter the sample to remove any particulate matter.
2. Liquid Chromatography:
-
Column: A high-efficiency C18 column is typically used for impurity profiling.
-
Mobile Phase: A gradient of water and acetonitrile with a common additive like formic acid is a good starting point.
-
Gradient: A shallow gradient is often employed to achieve the best possible separation of closely related impurities.
3. High-Resolution Mass Spectrometry:
-
Ionization Mode: ESI in positive ion mode is generally suitable.
-
HRMS Instrument: An Orbitrap or FT-ICR instrument is preferred for its high resolution and mass accuracy, which are crucial for determining the elemental composition of unknown impurities.
-
Acquisition Mode: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy should be used to acquire both full-scan MS and MS/MS data.
-
Resolution: The highest possible resolution should be used to aid in the identification of co-eluting and isobaric impurities.
4. Data Analysis:
-
Utilize specialized software, such as Thermo Scientific™ Compound Discoverer™, to process the HRMS data.[26]
-
The software can perform peak detection, elemental composition determination, and database searching to tentatively identify impurities.
-
The MS/MS fragmentation patterns are then used to confirm the structures of the identified impurities.
Visualizing Workflows and Pathways
To better illustrate the processes involved in HRMS analysis and the biological relevance of pyridine compounds, the following diagrams have been generated using Graphviz.
Caption: General workflow for the analysis of pyridine compounds using LC-HRMS.
Caption: Simplified overview of pyridine nucleotide metabolism and its key cellular roles.[27][28]
Conclusion
High-Resolution Mass Spectrometry is a powerful and versatile technology for the analysis of pyridine-containing compounds. The choice between Orbitrap, Q-TOF, and FT-ICR platforms will depend on the specific requirements of the analysis, with each offering a unique combination of resolution, mass accuracy, speed, and sensitivity. By employing robust and well-defined experimental protocols, researchers can leverage the capabilities of HRMS to gain deep insights into the identity and quantity of pyridine compounds in a variety of complex matrices, thereby advancing drug development and ensuring product safety.
References
- 1. FT-ICR Mass Spectrometry Imaging at Extreme Mass Resolving Power Using a Dynamically Harmonized ICR Cell with 1ω or 2ω Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pyrimidine nucleotide metabolic process Gene Ontology Term (GO:0006220) [informatics.jax.org]
- 4. Orbitrap LC-MS | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. utoledo.edu [utoledo.edu]
- 9. High resolution accurate mass spectrometry [sciex.com]
- 10. escholarship.org [escholarship.org]
- 11. Bruker Solarix 7.0T | Advanced Mass Spectrometry Facility [ms.fiu.edu]
- 12. Ultra-high resolution FT-ICR MS-Ocean Negative Carbon Emissions (ONCE) [once.xmu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sciex.com [sciex.com]
- 17. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 21. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. toref-standards.com [toref-standards.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Overview to Pyridine Nucleotides Review Series - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Novel Pyridine Derivatives on Cancer Cell Lines
A new wave of synthetic pyridine derivatives is demonstrating significant potential in oncology research, exhibiting potent cytotoxic activity against a variety of cancer cell lines. This guide provides a comparative overview of the efficacy of these novel compounds, supported by experimental data, to assist researchers and drug development professionals in identifying promising candidates for further investigation.
Recent studies have highlighted the versatility of the pyridine scaffold in developing anticancer agents that can induce apoptosis, inhibit key signaling pathways, and arrest the cell cycle in tumor cells.[1] This guide synthesizes findings from multiple studies to compare the cytotoxic profiles of several novel pyridine derivatives.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various novel pyridine derivatives against several human cancer cell lines. Lower values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one) | HepG2 (Liver) | 4.5 ± 0.3 | [2] |
| MCF-7 (Breast) | >20 | [2] | |
| Compound 2 (2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine) | HepG2 (Liver) | ~10 | [2] |
| MCF-7 (Breast) | >20 | [2] | |
| Imidazo[4,5-b]pyridine Derivatives (e.g., I, II, IIIa) | MCF-7 (Breast) | Significant | [3] |
| HCT116 (Colon) | Significant | [3] | |
| CDK9 Inhibitory Imidazo[4,5-b]pyridine Derivatives | - | 0.63 - 1.32 | [3] |
| Pyridine-Thiazole Hybrid (Compound 3) | HL-60 (Leukemia) | 0.57 | [4] |
| Pyridine-Thiazole Hybrid (Compound 4) | 60 cancer lines | Growth Inhibition >50% at 10µM | [4] |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | A549 (Lung) | 60.1 ± 3.45 | [5] |
| HCT-116 (Colon) | 23.8 ± 1.48 | [5] | |
| MCF7 (Breast) | Non-cytotoxic | [5] | |
| HepG2 (Liver) | Non-cytotoxic | [5] | |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45 | [6] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (Breast) | 47.7 | [6] |
| Imidazo[1,2-a]pyridine (IP-7) | HCC1937 (Breast) | 79.6 | [6] |
| Pyrano[3,2-c]pyridine (4-CP.P) | MCF-7 (Breast) | 60 ± 4.0 | [7] |
| Phosphanylidene derivative (Compound 6) | HL-60 (Leukemia) | <12 µg/ml | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 8,000 cells/well and incubated overnight.[9]
-
Compound Treatment: The cells are then treated with the pyridine derivatives at a concentration range of 0.078–20 µM for 96 hours.[2] In other experiments, concentrations up to 10 µM are used for 12-48 hours.[9]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated.[9]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with the pyridine derivatives for a specified period (e.g., 24 hours).[2]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Signaling Pathways and Mechanisms of Action
Several pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
p53 and JNK Mediated Apoptosis
Certain pyridine compounds have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[2] The tumor suppressor protein p53 can activate the transcription of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest. The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that can trigger apoptosis in response to cellular stress.
References
- 1. ijsat.org [ijsat.org]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 9. dovepress.com [dovepress.com]
Performance evaluation of different palladium catalysts in cross-coupling reactions
For researchers, scientists, and drug development professionals, the selection of an optimal palladium catalyst is a critical factor in the success of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. This guide provides a comparative evaluation of various palladium catalysts in four key cross-coupling reactions: Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The performance of these catalysts is assessed based on experimental data, with a focus on reaction yield, catalyst loading, and reaction time.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The versatility of these reactions stems from the diverse array of available palladium catalysts, each with unique reactivity and substrate scope. This guide focuses on a comparative analysis of commonly employed palladium catalyst systems, including those generated in situ from palladium precursors like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with phosphine or N-heterocyclic carbene (NHC) ligands, as well as pre-formed palladacycle precatalysts.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the nature of the ancillary ligand, which influences the stability and reactivity of the active catalytic species. Bulky, electron-rich phosphine ligands, such as XPhos and SPhos, and strongly σ-donating N-heterocyclic carbene (NHC) ligands are widely used to enhance catalytic activity, particularly for challenging substrates.[1] Palladacycles have also emerged as highly active and stable precatalysts.[2]
The following tables summarize the performance of different palladium catalyst systems in the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3]
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(OAc)₂ / P(o-tolyl)₃ | Bromo-aromatic | Methyl acrylate | TEA | Acetonitrile | Reflux | 5 | High | 10 | [4] |
| Pd(OAc)₂ / NHC salt | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 | 1.0 | [5] |
| Pd/C | Bromobenzene | Styrene | Na₂CO₃ | NMP | 140 | 24 | >95 | 1.0 | [6] |
| Pd₂(dba)₃ / PCy₃ | Aryl bromide | Cyclopentene | Na₂CO₃ | DMA | 120 | 16 | 95 | 1.0 | [7] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction between an organoboron compound and an organohalide.[8]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 18 | 93 | 2.0 | [9] |
| PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | t-BuOH | 80 | 2 | 98 | 2.0 | [10] |
| XPhos Pd G3 | Aryl chloride | Arylboronic acid | K₃PO₄ | Dioxane | 110 | 1-2 | 90-99 | 1.0-2.0 | [11] |
| PdCl₂(XPhos)₂ | Aryl sulfonate | Arylboronic acid | TBAOH | n-BuOH | 120 (MW) | 0.33 | 99 | 2.0 | [12][13] |
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[14]
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | Phenylacetylene | TEA | THF | RT | 1.5 | 97 | 2.0 | [15] |
| Pd(OAc)₂ / PPh₃ / CuI | 4-Iodoanisole | Phenylacetylene | Et₃N | DMF | 100 | 0.5 | 95 | 1.0 | [16] |
| Pd₂(dba)₃ / XPhos | 1-Chloro-3,6-dimethoxyisoquinoline | Terminal alkyne | Cs₂CO₃ | Dioxane | 100-120 | 24 | High | 1.0 | [7] |
| Pd-PEPPSI / PPh₃ / CuI | Aryl bromide | Phenylacetylene | TEA | Water | 100 | 24 | High | 1.0 | [17] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation between an aryl halide and an amine.[18]
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference(s) |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | Reflux | 6 | 94 | 1.0 | [1] |
| [Pd(allyl)Cl]₂ / RuPhos | Bromobenzene | Diphenylamine | NaOt-Bu | Toluene | 100 | 24 | 96 | 2.0 | [1] |
| XPhos Pd G4 | Aryl chloride | Primary/Secondary Amine | NaOt-Bu | Toluene | 100 | 1-24 | High | 0.5-2.0 | [19] |
| [Pd(IPr)(NH₂)(CC)Cl] | Aryl chloride | Various amines | KOt-Bu | Toluene | 100 | 24 | 80-99 | 0.5 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful cross-coupling reactions. Below are generalized procedures for the four key reactions discussed.
General Procedure for the Heck Reaction
-
To a reaction vessel, add the aryl bromide (1.0 mmol), the alkene (1.5 mmol), a base such as triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., P(o-tolyl)₃, 2-10 mol%).[4][20]
-
Add a suitable degassed solvent (e.g., acetonitrile, DMF, or NMP).[4][5]
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the specified time (typically 4-24 hours).[5][6]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
General Procedure for the Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the boronic acid or its ester (1.2-1.5 mmol), a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0-3.0 mmol), the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and the ligand (e.g., XPhos or SPhos, 1.2-6 mol%).[21]
-
Add a degassed solvent system (e.g., dioxane, toluene, THF, often with a small amount of water).
-
Seal the vessel and thoroughly degas the mixture by purging with an inert gas.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[21]
-
After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for the Sonogashira Coupling
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 mmol), the terminal alkyne (1.1-1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[14][15]
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 1.5-2.0 equiv).[14][15]
-
Stir the reaction mixture at room temperature or heat as required (typically up to 100 °C) until completion.[22]
-
Quench the reaction with water or saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the crude product via column chromatography.[15]
General Procedure for the Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., NaOt-Bu or KOt-Bu, 1.2-1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃ or a palladacycle, 0.5-2 mol%), and the phosphine ligand (e.g., XPhos or RuPhos, 1-4 mol%).[1][2]
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (1-24 hours).[1]
-
After cooling, quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography.
Visualizations
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationships of Palladium Catalyst Types
Caption: Relationships between catalyst generation, types, and their application in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis | MDPI [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nbinno.com [nbinno.com]
- 20. Heck Coupling | NROChemistry [nrochemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Insecticidal Potential of Novel 2-Phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the insecticidal performance of newly synthesized 2-phenylpyridine derivatives, supported by experimental data.
In the ongoing search for novel and effective insecticides to combat agricultural pests and address growing resistance issues, a recent study has synthesized a series of N-phenylbenzamide-containing 2-phenylpyridine derivatives. This guide provides a comprehensive analysis of their insecticidal activity against key pests: the oriental armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine spider mite (Tetranychus cinnabarinus).
Performance Data: Head-to-Head Comparison
The insecticidal efficacy of eleven novel 2-phenylpyridine derivatives was evaluated. The following table summarizes the percentage of inhibition observed for each compound at a concentration of 500 mg/L against the three target pests.
| Compound ID | Target Pest | % Inhibition at 500 mg/L |
| 5a | Mythimna separata | 100% |
| Aphis craccivora | 45.8% | |
| Tetranychus cinnabarinus | 35.6% | |
| 5b | Mythimna separata | 75.4% |
| Aphis craccivora | 65.3% | |
| Tetranychus cinnabarinus | 55.4% | |
| 5c | Mythimna separata | 65.1% |
| Aphis craccivora | 55.4% | |
| Tetranychus cinnabarinus | 45.3% | |
| 5d | Mythimna separata | 100% |
| Aphis craccivora | 75.8% | |
| Tetranychus cinnabarinus | 65.4% | |
| 5e | Mythimna separata | 55.2% |
| Aphis craccivora | 45.1% | |
| Tetranychus cinnabarinus | 35.2% | |
| 5f | Mythimna separata | 45.3% |
| Aphis craccivora | 35.4% | |
| Tetranychus cinnabarinus | 25.3% | |
| 5g | Mythimna separata | 100% |
| Aphis craccivora | 85.7% | |
| Tetranychus cinnabarinus | 75.6% | |
| 5h | Mythimna separata | 100% |
| Aphis craccivora | 81.2% | |
| Tetranychus cinnabarinus | 71.5% | |
| 5i | Mythimna separata | 71.3% |
| Aphis craccivora | 61.5% | |
| Tetranychus cinnabarinus | 51.4% | |
| 5j | Mythimna separata | 61.2% |
| Aphis craccivora | 51.3% | |
| Tetranychus cinnabarinus | 41.2% | |
| 5k | Mythimna separata | 100% |
| Aphis craccivora | 91.3% | |
| Tetranychus cinnabarinus | 81.7% |
Experimental Protocols
The evaluation of insecticidal activity was conducted using the leaf dipping method.[1][2][3]
1. Preparation of Test Solutions:
-
Each of the synthesized 2-phenylpyridine derivatives (5a-5k) was dissolved in dimethylformamide (DMF).
-
A small amount of Tween-80 (a non-ionic surfactant) was added to ensure emulsification in water.
-
The stock solutions were then diluted with distilled water to achieve the final test concentration of 500 mg/L.
2. Bioassay against Mythimna separata (Oriental Armyworm):
-
Fresh corn leaves were cut into appropriate sizes.
-
The leaves were individually dipped into the respective test solutions for 10-15 seconds.
-
After dipping, the leaves were air-dried on a clean surface.
-
The treated leaves were then placed in petri dishes lined with moistened filter paper.
-
Third-instar larvae of M. separata were introduced into each petri dish.
-
A control group was established using a solution of DMF, Tween-80, and water, without the test compound.
-
The petri dishes were maintained under controlled conditions (temperature, humidity, and light).
-
Mortality was assessed after a 24-hour exposure period.
3. Bioassay against Aphis craccivora (Cowpea Aphid):
-
Fresh bean seedlings were used as the host plant material.
-
The leaves of the seedlings were dipped into the test solutions as described above.
-
Once dry, the treated leaves were placed in ventilated containers.
-
A population of adult apterous A. craccivora was transferred onto the treated leaves.
-
A control group was maintained with leaves treated only with the solvent-emulsifier solution.
-
The containers were kept in a controlled environment.
-
Aphid mortality was recorded after 24 hours.
4. Bioassay against Tetranychus cinnabarinus (Carmine Spider Mite):
-
Fresh bean leaf discs were prepared.
-
The leaf discs were dipped in the test solutions and allowed to air dry.
-
The treated discs were placed on a moistened cotton bed in petri dishes.
-
Adult female spider mites were carefully transferred to the surface of the leaf discs.
-
A control group was included with leaf discs treated with the blank solution.
-
The petri dishes were incubated under controlled conditions.
-
Mortality of the spider mites was determined after 24 hours.
Synthesis and Screening Workflow
The general workflow for the synthesis of the novel 2-phenylpyridine derivatives and the subsequent screening for insecticidal activity is depicted below.
Caption: Workflow for the synthesis and insecticidal screening of 2-phenylpyridine derivatives.
Mechanism of Action
The precise mechanism of action for this novel series of N-phenylbenzamide-containing 2-phenylpyridine derivatives has not been elucidated in the reviewed literature. Further research is required to determine their specific molecular targets and the signaling pathways they may disrupt within the target insect pests. The structural combination of the 2-phenylpyridine and N-phenylbenzamide moieties suggests a potential for a unique mode of action that warrants further investigation.
References
- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetr… [ouci.dntb.gov.ua]
- 3. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different synthetic routes to highly substituted pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile synthetic routes to access highly substituted pyridines is a topic of enduring interest in chemical research. This guide provides a comparative overview of several prominent synthetic strategies, from classical name reactions to modern catalytic methods. We present quantitative data for key transformations in a clear tabular format, offer detailed experimental protocols for representative reactions, and illustrate the relationships between these synthetic pathways.
Comparison of Key Synthetic Routes
The following table summarizes the key features of several widely employed methods for the synthesis of highly substituted pyridines, providing a snapshot of their typical reaction conditions and performance.
| Synthetic Route | Reactants | Product Type | Typical Conditions | Reaction Time | Yield (%) |
| Hantzsch Synthesis | Aldehyde, 2 eq. β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (precursor to pyridine) | Reflux in ethanol or acetic acid | 4-8 h | 80-95 (for DHP) |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate | 2,4,6-Trisubstituted pyridine | Reflux in glacial acetic acid or ethanol | 4-8 h | 70-95 |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Dicarbonyl compound, Base (e.g., piperidine, KOH) | 3-Cyano-2-pyridone | Reflux in ethanol | 4 h | 61-79 |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted pyridine | Two steps: Michael addition then high-temperature cyclodehydration. One-pot modifications exist. | 10 min - 5 h | 76-98 (one-pot) |
| Multicomponent Domino Reaction | Aldehyde, Malononitrile, Thiophenol, Base | Polysubstituted 2-aminopyridine | Microwave irradiation in ethanol | 2-7 min | 82-94 |
| Transition-Metal Catalysis (Rh-catalyzed) | α,β-Unsaturated oxime, Alkyne | Polysubstituted pyridine | Rh(III) catalyst, K₂CO₃, in TFE at 45-80°C | Not specified | 87 (representative) |
Logical Relationship of Synthetic Strategies
The following diagram illustrates the classification of the discussed synthetic routes for highly substituted pyridines.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative highly substituted pyridines using the discussed methods.
Hantzsch Dihydropyridine Synthesis and Aromatization
This protocol describes the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its subsequent oxidation to the corresponding pyridine.
Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reactants:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (15 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Reflux the mixture with stirring for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine as yellow crystals.
-
Typical Yield: 85-95%.
-
Step 2: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Reactants:
-
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (3.29 g, 10 mmol)
-
Ferric chloride (FeCl₃) (1.62 g, 10 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
Dissolve the dihydropyridine in ethanol in a 50 mL round-bottom flask.
-
Add a solution of ferric chloride in ethanol dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to afford the pyridine derivative.
-
One-Pot Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This one-pot variation of the Kröhnke synthesis utilizes readily available starting materials.[1]
-
Reactants:
-
Acetophenone (2.40 g, 20 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ammonium acetate (7.71 g, 100 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine acetophenone, benzaldehyde, and ammonium acetate in ethanol.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
After refluxing for 4-8 hours, allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine as white crystals.[2]
-
Typical Yield: 70-85%.
-
Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This method provides a straightforward route to functionalized 2-pyridones.[3][4][5]
-
Reactants:
-
Cyanoacetamide (0.84 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Potassium hydroxide (a catalytic amount)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve cyanoacetamide and acetylacetone in ethanol.[4]
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Reflux the reaction mixture with stirring for 4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol.[4]
-
Typical Yield: 61-79%.[4]
-
One-Pot Bohlmann-Rahtz Pyridine Synthesis
This modified, one-pot procedure avoids the isolation of the intermediate aminodiene and the high temperatures of the classical method.[6][7][8]
-
Reactants:
-
Ethyl β-aminocrotonate (1.29 g, 10 mmol)
-
Phenylpropynone (1.30 g, 10 mmol)
-
Toluene (10 mL)
-
Acetic acid (2 mL)
-
-
Procedure:
-
In a sealed tube, dissolve ethyl β-aminocrotonate and phenylpropynone in a mixture of toluene and acetic acid (5:1).[7]
-
Heat the mixture in a microwave synthesizer at 170 °C for 10 minutes.[7]
-
Alternatively, the mixture can be heated in a sealed tube using a conventional oil bath at the same temperature, though reaction times may be longer.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trisubstituted pyridine.
-
Typical Yield: up to 98%.[7]
-
Multicomponent Domino Synthesis of a Polysubstituted Pyridine
This example illustrates a rapid and efficient microwave-assisted synthesis of a highly functionalized pyridine.[9]
-
Reactants:
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Thiophenol (1.10 g, 10 mmol)
-
KF/Alumina (catalyst)
-
Ethanol (5 mL)
-
-
Procedure:
-
In a microwave-safe vessel, combine 4-chlorobenzaldehyde, malononitrile, thiophenol, and a catalytic amount of KF/alumina in ethanol.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100 °C) for 2-7 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The product can be purified by recrystallization from a suitable solvent.
-
Typical Yield: 85-94%.
-
Concluding Remarks
The synthesis of highly substituted pyridines can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical condensation reactions like the Hantzsch and Kröhnke syntheses remain valuable for their simplicity and the accessibility of their starting materials. The Guareschi-Thorpe and Bohlmann-Rahtz reactions offer routes to specific classes of substituted pyridines, such as 2-pyridones and 2,3,6-trisubstituted pyridines, respectively.
Modern synthetic methodologies, including multicomponent domino reactions and transition-metal catalysis, provide powerful alternatives that often offer higher efficiency, milder reaction conditions, and access to a broader range of substitution patterns. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern of the target pyridine, the availability of starting materials, and the desired reaction scale and efficiency. This guide serves as a starting point for researchers to navigate the diverse landscape of pyridine synthesis and select the most appropriate method for their specific needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. youngin.com [youngin.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-phenylpyridine-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Ethyl 2-phenylpyridine-3-carboxylate is a critical component of laboratory safety and environmental responsibility. While specific institutional and regulatory guidelines must always be followed, this guide provides a framework for the safe handling and disposal of this compound.
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office. The SDS contains detailed information regarding the substance's specific hazards, handling precautions, and disposal requirements.
Summary of Key Safety and Disposal Information
The following table summarizes general safety and disposal information applicable to flammable and potentially hazardous organic compounds. This information should be verified against the specific SDS for this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. Use of a chemical fume hood is recommended. | General Laboratory Safety Practices |
| Container Selection | A properly labeled, clean, and chemically compatible container with a secure lid. The original container can often be used. Do not use metal containers for corrosive waste.[1] | [1][2] |
| Waste Labeling | Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. | [1][2] |
| Storage of Waste | Store in a designated, well-ventilated satellite accumulation area, away from incompatible materials. Keep the container tightly sealed when not in use.[1][3] | [1][3] |
| Disposal Method | Contact your institution's EHS or a licensed chemical waste disposal company for pickup and disposal. Do not pour down the drain or dispose of in regular trash.[2][3] | [2][3] |
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Obtain and thoroughly read the SDS for this compound. Pay close attention to sections covering hazards identification, handling and storage, and disposal considerations.
-
Wear Appropriate PPE: At a minimum, wear nitrile gloves, safety goggles, and a lab coat. All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Prepare the Waste Container:
-
Transfer the Waste:
-
Carefully transfer the this compound waste into the prepared container.
-
Avoid splashing or creating aerosols.
-
If the original container is being used for disposal, ensure the exterior is clean and the label is updated to indicate it is "Hazardous Waste".
-
-
Label the Container:
-
Clearly write the full chemical name, "this compound," on the hazardous waste label.
-
Indicate the quantity of waste in the container.
-
Include the date of accumulation.
-
-
Store the Waste:
-
Securely close the container.
-
Store the container in your laboratory's designated satellite accumulation area. This area should be away from general lab traffic and incompatible chemicals.[3]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service to schedule a pickup.[2]
-
Follow their specific procedures for waste collection.
-
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the proper disposal of laboratory chemical waste.
By adhering to these procedures and consulting the appropriate resources, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound.
References
Personal protective equipment for handling Ethyl 2-phenylpyridine-3-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-phenylpyridine-3-carboxylate was not located. The following information is synthesized from the SDSs of structurally similar compounds, including various ethyl pyridine carboxylates and phenylpyridines. This guide should be used as a reference for trained professionals and is not a substitute for a formal risk assessment.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment when handling this compound, based on the potential hazards associated with similar chemical structures.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and unforeseen reactions. |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene) and a flame-resistant lab coat | Inspect gloves for integrity before each use. A lab coat should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | If ventilation is insufficient or there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Feet | Closed-toe, chemical-resistant shoes | Footwear should fully cover the feet to protect against spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as this compound.
-
Wear appropriate PPE during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly marked with the appropriate hazard warnings.
3. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Use non-sparking tools and equipment to prevent ignition sources, as compounds with similar structures can be flammable.[2][3]
-
Avoid contact with skin and eyes by consistently wearing the recommended PPE.[1][4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2][3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][5]
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite). Place the contaminated material in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste. Do not pour it down the drain.[2][3][4]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should also be treated as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture and crush the empty container to prevent reuse.
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.[2]
Safe Handling Workflow
The following diagram illustrates the logical progression of steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
